3-(Dimethylamino)benzohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSSYVLPIDYZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366243 | |
| Record name | 3-(dimethylamino)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205927-64-6 | |
| Record name | 3-(dimethylamino)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is 3-(Dimethylamino)benzohydrazide
An In-Depth Technical Guide to 3-(Dimethylamino)benzohydrazide: Synthesis, Characterization, and Applications
Executive Summary
This compound is a substituted aromatic hydrazide, a class of organic compounds recognized for its significant utility in medicinal chemistry and organic synthesis.[1][2] Characterized by a benzoyl core functionalized with both a dimethylamino group and a reactive hydrazide moiety, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features make it a valuable precursor for creating libraries of compounds for drug discovery, with the hydrazide group offering a reactive handle for derivatization into hydrazones and various heterocyclic systems known to possess a wide spectrum of biological activities.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, its established and potential applications, and essential safety guidelines for its handling.
Introduction: The Chemical Versatility of the Hydrazide Scaffold
Hydrazide derivatives are a cornerstone in modern medicinal chemistry and drug discovery.[1] The core functional group, -C(=O)NHNH₂, is a derivative of hydrazine and a carboxylic acid, imbuing the scaffold with unique chemical reactivity.[4] This group can act as a potent nucleophile and is a key synthon for constructing a plethora of heterocyclic compounds and hydrazone derivatives.[3][4] Molecules incorporating the hydrazide-hydrazone framework are known to exhibit a broad range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiprotozoal activities.[2][3][5][6] The presence of the dimethylamino substituent on the benzene ring of this compound further modulates its electronic properties and potential biological interactions, making it a compound of interest for researchers in drug development and proteomics.[7]
Physicochemical and Structural Properties
This compound is a solid organic compound whose structure is defined by a central benzene ring substituted at positions 1 and 3.
Caption: Chemical structure of this compound.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 205927-64-6 | [7][8][9] |
| Molecular Formula | C₉H₁₃N₃O | [7][8] |
| Molecular Weight | 179.22 g/mol | [7][9] |
| IUPAC Name | This compound | [8] |
| Appearance | White to off-white solid | [9] |
| Purity | ≥95-98% (typical commercial) | [8][10] |
| Canonical SMILES | CN(C)C1=CC=CC(=C1)C(=O)NN | [8] |
| Storage Temperature | 2-8°C | [9] |
Synthesis and Mechanistic Rationale
The synthesis of benzohydrazides is a well-established process in organic chemistry. The most common and direct method involves the nucleophilic acyl substitution of a benzoic acid ester with hydrazine hydrate.[3][11]
Synthetic Pathway Overview
The reaction proceeds by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol) and formation of the hydrazide.
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3-(Dimethylamino)benzohydrazide chemical properties
An In-depth Technical Guide to 3-(Dimethylamino)benzohydrazide
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectral characteristics, a validated synthesis protocol, and known applications of the compound. The narrative emphasizes the causality behind experimental choices and grounds all technical claims in authoritative data, ensuring a trustworthy and expert-driven resource for laboratory applications.
Introduction
This compound (CAS No. 205927-64-6) is a substituted benzohydrazide derivative that serves as a valuable building block in organic synthesis. The structure incorporates three key functional groups: an aromatic ring, a tertiary amine (dimethylamino group), and a hydrazide moiety. This unique combination makes it a reactive and versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, this compound is of significant interest to researchers in medicinal chemistry and materials science. This guide offers an in-depth analysis of its chemical properties and practical methodologies for its use.
Physicochemical and Structural Properties
The fundamental properties of this compound define its behavior in chemical reactions and its handling requirements. These properties are summarized below.
Chemical Structure
The structural representation provides immediate insight into the molecule's reactivity, highlighting the nucleophilic hydrazide group, the electron-donating dimethylamino group, and the meta-substituted aromatic core.
Caption: 2D Structure of this compound.
Core Properties Table
This table consolidates the essential identification and physical data for the compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonym | Benzoic acid, 3-(dimethylamino)-, hydrazide | [4][5] |
| CAS Number | 205927-64-6 | [3][4] |
| Molecular Formula | C₉H₁₃N₃O | [3][5] |
| Molecular Weight | 179.22 g/mol | [5] |
| Monoisotopic Mass | 179.10587 Da | [6] |
| Appearance | White to off-white solid | [3][4] |
| Purity | ≥95-98% | [3][7] |
| Predicted Density | 1.156 ± 0.06 g/cm³ | [4] |
| Predicted XlogP | 0.6 - 0.62 | [6][7] |
| Predicted pKa | 12.49 ± 0.10 | [4] |
| Storage Conditions | Store at 2-8°C, under inert gas, air sensitive | [4] |
Synthesis and Purification Protocol
The synthesis of benzohydrazides is most commonly and efficiently achieved via the hydrazinolysis of a corresponding ester. This method is preferred due to the high nucleophilicity of hydrazine and the generation of a simple alcohol byproduct, which is easily removed.
Synthetic Workflow
The following diagram outlines the straightforward, one-step conversion of the methyl ester precursor to the final hydrazide product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis from methyl 3-(dimethylamino)benzoate.
Materials:
-
Methyl 3-(dimethylamino)benzoate (1.0 eq)
-
Hydrazine hydrate (~80% solution, 5.0 eq)
-
Ethanol (Reagent grade)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3-(dimethylamino)benzoate (1.0 eq) in a minimal amount of ethanol (approx. 10-15 mL per gram of ester).
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The use of excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture slowly into a beaker of ice-cold water while stirring. A white precipitate of this compound should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water to remove residual hydrazine.
-
Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dry the purified white solid under vacuum.
Spectral Characterization
Structural confirmation is paramount. The following sections describe the expected spectral data based on the compound's functional groups and analysis of related benzohydrazide structures.[8][9][10]
Predicted ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.0 - 11.5 | s (broad) | -C(O)NH- proton |
| ~7.0 - 7.5 | m | Aromatic protons (Ar-H) | |
| ~4.5 - 5.0 | s (broad) | -NH₂ protons | |
| ~3.0 | s | -N(CH₃)₂ protons (6H) | |
| ¹³C | ~165 - 168 | - | Carbonyl carbon (C=O) |
| ~150 | - | Aromatic C-N | |
| ~110 - 130 | - | Aromatic carbons (Ar-C) | |
| ~40 | - | N-Methyl carbons (-CH₃) |
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3200 - 3400 | N-H Stretch | Hydrazide (-NHNH₂) group |
| 2800 - 3000 | C-H Stretch | Aromatic and Aliphatic C-H |
| 1630 - 1660 | C=O Stretch | Amide I band (Carbonyl) |
| 1500 - 1600 | C=C Stretch | Aromatic ring |
| 1300 - 1350 | C-N Stretch | Aromatic amine C-N |
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide fragmentation data. Predicted collision cross-section (CCS) values are available for various adducts.[6]
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate. Its bifunctional nature (nucleophilic hydrazide and a tertiary amine) allows for its incorporation into a variety of molecular scaffolds.
-
Building Block for Heterocycles: The hydrazide group is a classic precursor for synthesizing important five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles, which are common motifs in pharmacologically active compounds.
-
Proteomics Research: The compound is listed as a product for proteomics research, where it may be used as a reagent for derivatization or as a fragment in library synthesis.[5]
-
Fragment-Based Drug Discovery: As a small molecule with defined chemical handles, it is a candidate for fragment libraries used to screen against biological targets. The benzohydrazide core is found in molecules with demonstrated bioactivity, including antibacterial and antifungal properties.[2][8]
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed and locked up.
-
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[11][12][13]
References
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- PubChemLite. (n.d.). This compound (C9H13N3O).
- PubChem. (n.d.). 3-(Dimethylamino)benzaldehyde.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
- ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives.
- Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One.
- Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
- ResearchGate. (n.d.). Synthetic route to the title compound 3.
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An In-depth Technical Guide to 3-(Dimethylamino)benzohydrazide: Synthesis, Proteomic Applications, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)benzohydrazide (CAS Number: 205927-64-6) is a specialized chemical reagent with emerging applications in the field of proteomics research.[1] This guide serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, core applications, and analytical characterization. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.
Part 1: Chemical Properties and Synthesis
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective use in research.
| Property | Value | Source(s) |
| CAS Number | 205927-64-6 | [1][2] |
| Molecular Formula | C₉H₁₃N₃O | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Alternate Names | Benzoic acid, 3-(dimethylamino)-, hydrazide | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2][4] |
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-(N,N-Dimethylamino)benzoic Acid
The precursor, 3-(N,N-Dimethylamino)benzoic acid, can be synthesized via reductive methylation of 3-aminobenzoic acid. A patented process describes the reaction of an alkali metal or ammonium salt of 3-aminobenzoic acid with formaldehyde in the presence of a supported transition metal catalyst (like palladium on carbon) under hydrogen pressure.[5][6] The reaction temperature and pH are carefully controlled to ensure high purity and yield.
Step 2: Formation of this compound
The resulting 3-(N,N-Dimethylamino)benzoic acid is then converted to its corresponding hydrazide. A common and effective method involves a two-stage process:
-
Esterification: The carboxylic acid is first converted to its methyl ester, typically by refluxing with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate in a solvent like methanol. The reaction mixture is refluxed, leading to the formation of the desired benzohydrazide. A US patent details a similar procedure for other benzoic acid hydrazide derivatives, where the methyl ester is refluxed with hydrazine hydrate to yield the final product.[7]
Part 2: Application in Proteomics - A Focus on Carbonyl Tagging
The primary application of this compound in proteomics stems from the reactivity of its hydrazide moiety (-CONHNH₂) toward carbonyl groups (aldehydes and ketones).[1] This makes it a valuable tool for the detection, enrichment, and identification of proteins that have undergone oxidative damage, a process that often introduces carbonyl groups onto amino acid side chains.
Mechanism of Action: Hydrazone Formation
The core of this application is the chemical reaction between the hydrazide and a protein carbonyl, which forms a stable hydrazone bond. This covalent linkage effectively "tags" the carbonylated protein with the 3-(dimethylamino)benzoyl group.
Caption: Reaction of a protein carbonyl with a hydrazide to form a stable hydrazone.
Experimental Workflow: Identification of Carbonylated Proteins
The following is a representative workflow for the enrichment and identification of carbonylated proteins from a complex biological sample using this compound, followed by mass spectrometry analysis. This protocol is based on established methods for hydrazide-based glycoprotein and peptide capture.[8][9][10]
Caption: Workflow for identifying carbonylated proteins using a hydrazide probe.
Detailed Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Labeling Reaction:
-
To the protein lysate, add this compound (typically from a stock solution in DMSO) to a final concentration of 5-10 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation. The reaction is typically performed at a slightly acidic pH (5.5-6.0) to facilitate hydrazone formation.[9]
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound by dialysis or using a desalting column.
-
-
Proteolytic Digestion:
-
Denature the labeled proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Enrichment of Labeled Peptides (Conceptual):
-
This step would typically require an affinity handle on the hydrazide probe (e.g., biotin). Since this compound lacks this, enrichment would rely on antibodies targeting the dimethylamino-benzoyl moiety or on chromatographic methods that can separate the tagged, more hydrophobic peptides.
-
Alternatively, the presence of the tag can be used for identification during mass spectrometry analysis without a dedicated enrichment step, although this may limit the detection of low-abundance carbonylated proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database.
-
Specify a variable modification corresponding to the mass of the 3-(dimethylamino)benzoyl hydrazone tag on relevant amino acid residues (e.g., lysine, arginine, proline, threonine after oxidation).
-
Identified peptides containing this modification confirm the sites of protein carbonylation.
-
Part 3: Analytical Characterization
Proper characterization of this compound is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Based on data from similar substituted benzohydrazides, the following are predicted chemical shifts for ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆.[13][14][15]
-
¹H NMR:
-
Aromatic protons would appear as multiplets in the range of δ 6.5-7.5 ppm.
-
The N,N-dimethyl protons would be a singlet around δ 2.9-3.1 ppm.
-
The hydrazide protons (-NH-NH₂) would appear as exchangeable singlets, typically downfield (δ 4.5 and 9.5 ppm or higher).
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) would be observed around δ 165-170 ppm.
-
Aromatic carbons would resonate in the δ 110-155 ppm region.
-
The N,N-dimethyl carbons would appear as a peak around δ 40-45 ppm.
-
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reverse-phase HPLC. A method for the isomeric p-(Dimethylamino)benzohydrazide can be adapted, which uses a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[16]
Part 4: Potential Biological Activities and Safety
Biological Context
While specific biological activity data for this compound is not extensively documented, the broader class of benzohydrazide derivatives has been investigated for various pharmacological properties. These include:
-
Antimicrobial and Antifungal Activity: Many benzohydrazide derivatives have shown inhibitory effects against various bacterial and fungal strains.
-
Anticancer Activity: Some compounds in this class have demonstrated cytotoxic effects against cancer cell lines.
It is important to note that these are general activities of the chemical class, and specific testing of this compound is required to ascertain its biological profile.
Safety and Handling
Based on available safety data for this and related compounds, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. It may cause skin and eye irritation and may be harmful if swallowed. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound is a valuable chemical tool, particularly for the study of oxidative stress in proteomics. Its ability to covalently label protein carbonyls provides a direct method for identifying and quantifying this important post-translational modification. This guide has provided a comprehensive overview of its synthesis, a detailed experimental workflow for its application in proteomics, and methods for its analytical characterization. By understanding the chemical principles and practical considerations outlined herein, researchers can effectively integrate this compound into their studies to gain deeper insights into the molecular mechanisms of disease and drug action.
References
- Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide.
- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]
- p-(Dimethylamino)benzohydrazide. SIELC Technologies. (2018). [Link]
- Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- Hydrazide FluoProbes® labels. Interchim. [Link]
- Benita Sherine, H., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 241-253. [Link]
- Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. (2011). [Link]
- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]
- Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. ScienceDirect. (2023). [Link]
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- A beginner's guide to mass spectrometry–based proteomics. EPFL. [Link]
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3-(Dimethylamino)benzohydrazide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The document details a reliable and efficient two-step synthetic pathway, commencing with the Fischer esterification of 3-(dimethylamino)benzoic acid, followed by the hydrazinolysis of the resulting ester. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for process optimization. The synthesis is presented with a focus on scientific integrity, providing a self-validating system through clear, step-by-step instructions and supporting evidence from authoritative sources.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure, featuring a hydrazide functional group, makes it a versatile precursor for the formation of hydrazones and other derivatives that have shown a wide range of biological activities.[2][3] The dimethylamino group at the meta position of the benzene ring can influence the electronic properties and bioavailability of the final drug candidates.
This guide delineates a robust and reproducible two-step synthesis of this compound, designed to provide a clear and practical approach for laboratory-scale preparation. The pathway involves an initial acid-catalyzed esterification of 3-(dimethylamino)benzoic acid to its corresponding methyl ester, followed by a nucleophilic acyl substitution with hydrazine hydrate to yield the target hydrazide.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Fischer Esterification of 3-(dimethylamino)benzoic acid to methyl 3-(dimethylamino)benzoate.
-
Step 2: Hydrazinolysis of methyl 3-(dimethylamino)benzoate to this compound.
This pathway is advantageous due to the ready availability of the starting materials, the relatively mild reaction conditions, and the generally high yields of the intermediate and final products.
Overall Synthesis Scheme
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Dimethylamino)benzoic acid | 165.19 | 10.0 g | 0.0605 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2.0 mL | - |
| Sodium bicarbonate (sat. aq.) | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(dimethylamino)benzoic acid (10.0 g, 0.0605 mol) and methanol (100 mL).
-
Stir the mixture until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(dimethylamino)benzoate as an oil or low-melting solid. The product can be further purified by vacuum distillation if necessary.
Step 2: Hydrazinolysis of Methyl 3-(Dimethylamino)benzoate
The second and final step is the conversion of the methyl ester to the desired benzohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile. [4]
Reaction Mechanism
The mechanism of hydrazinolysis is analogous to aminolysis of esters: [5]
-
Nucleophilic attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the attacking nitrogen to the methoxy group.
-
Elimination of methoxide: The methoxide ion is eliminated as a leaving group.
-
Deprotonation: The protonated hydrazide is deprotonated to yield the final this compound.
Caption: Mechanism of Hydrazinolysis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-(dimethylamino)benzoate | 179.22 | 9.0 g | 0.0502 |
| Hydrazine hydrate (80%) | 50.06 | 5.0 mL | ~0.08 |
| Ethanol (95%) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-(dimethylamino)benzoate (9.0 g, 0.0502 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (5.0 mL, ~0.08 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by about half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude this compound can be recrystallized from ethanol or an ethanol/water mixture to obtain a pure product. [6]
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of aromatic protons, the dimethylamino group, and the hydrazide protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
FT-IR: To detect the characteristic stretching frequencies of the N-H, C=O, and C-N bonds.
-
-
Mass Spectrometry: To determine the molecular weight of the compound. [1]
Safety Considerations
-
Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Methanol and ethanol are flammable. Keep away from open flames and other ignition sources.
-
Diethyl ether is extremely flammable and volatile. Use in a fume hood and ensure there are no ignition sources nearby.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide has outlined a detailed and reliable two-step synthesis for this compound. By following the provided protocols and understanding the underlying chemical principles, researchers can confidently prepare this important intermediate for its use in drug discovery and development. The emphasis on mechanistic understanding and procedural detail aims to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.
References
- RSC. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.
- Organic Chemistry Explained. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids.
- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
- Google Patents. (n.d.). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
- Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Athraa, N. H., et al. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Sources
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- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Core Reactivity of 3-(Dimethylamino)benzohydrazide: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles governing the reactivity of 3-(Dimethylamino)benzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the causal relationships between the molecule's structure and its chemical behavior, offering field-proven insights into its application in synthesis and medicinal chemistry.
Section 1: Understanding the Molecular Architecture and Electronic Landscape
This compound is a versatile scaffold in medicinal chemistry, prized for its ability to serve as a precursor to a wide array of biologically active molecules.[1] Its reactivity is not merely a function of its individual components but a synergistic interplay between the aromatic ring, the electron-donating dimethylamino group, and the nucleophilic hydrazide moiety.
Key Structural Features:
-
Benzene Ring: Provides a rigid framework for the appended functional groups.
-
Hydrazide Group (-CONHNH₂): The primary center of reactivity, featuring two nitrogen atoms with lone pairs of electrons, rendering it highly nucleophilic.[2][3]
-
3-(Dimethylamino) Group (-N(CH₃)₂): A potent electron-donating group (EDG) positioned meta to the hydrazide. This group significantly influences the electronic density of the entire molecule.
The positioning of the dimethylamino group at the meta position directs its electron-donating effects, increasing the electron density on the aromatic ring and, by extension, influencing the reactivity of the hydrazide group. This electronic enrichment enhances the nucleophilicity of the terminal amino group (-NH₂) of the hydrazide, making it a more potent reactant in various chemical transformations.[4]
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// Nodes for the atoms N1 [label="N", pos="0,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", pos="-1,0!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="-2,0.5!", fontcolor="#202124"]; O1 [label="O", pos="-2.5,1!", fontcolor="#EA4335"]; C2 [label="C", pos="-2.5,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-3.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="-4,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-3.5,1.5!", fontcolor="#202124"]; C6 [label="C", pos="-2.5,1.5!", fontcolor="#202124"]; N3 [label="N", pos="-5,0.5!", color="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C", pos="-5.5,1.5!", fontcolor="#202124"]; C8 [label="C", pos="-5.5,-0.5!", fontcolor="#202124"]; H1 [label="H", pos="0.5,1!", fontcolor="#5F6368"]; H2 [label="H", pos="0.5,0!", fontcolor="#5F6368"]; H3 [label="H", pos="-1,-0.5!", fontcolor="#5F6368"]; H4 [label="H", pos="-3.8,-1!", fontcolor="#5F6368"]; H5 [label="H", pos="-4,2!", fontcolor="#5F6368"]; H6 [label="H", pos="-2,2!", fontcolor="#5F6368"]; H7 [label="H", pos="-6,1.8!", fontcolor="#5F6368"]; H8 [label="H", pos="-5.2,2!", fontcolor="#5F6368"]; H9 [label="H", pos="-6,1.2!", fontcolor="#5F6368"]; H10 [label="H", pos="-6,-0.8!", fontcolor="#5F6368"]; H11 [label="H", pos="-5.2,-1!", fontcolor="#5F6368"]; H12 [label="H", pos="-6,-0.2!", fontcolor="#5F6368"];
// Edges for the bonds N1 -- H1; N1 -- H2; N1 -- N2; N2 -- H3; N2 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C2 -- C6 [style=dotted]; C3 -- C4; C4 -- C5; C4 -- N3; C5 -- C6; C6 -- C2 [style=dotted]; N3 -- C7; N3 -- C8; C3 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; C7 -- H8; C7 -- H9; C8 -- H10; C8 -- H11; C8 -- H12; }
Caption: Molecular structure of this compound.
Section 2: Core Reactivity and Mechanistic Pathways
The primary reactivity of this compound is centered on the nucleophilic character of the hydrazide group, which readily participates in condensation reactions, particularly with aldehydes and ketones, to form stable hydrazone derivatives, often referred to as Schiff bases.[1][5][6]
The Keto-Enol Tautomerism: A Gateway to Enhanced Reactivity
An important, yet often overlooked, aspect of benzohydrazide reactivity is its existence in a keto-enol tautomeric equilibrium. While the keto form is predominant, the enol form, though present in smaller concentrations, is a significantly more potent nucleophile.[2] Theoretical and experimental studies suggest that the enol tautomer can be the active species in nucleophilic attack, particularly in acetylation and related reactions.[2] The electron-donating dimethylamino group can further influence this equilibrium, potentially increasing the population of the more reactive enol form.
Mechanism of Schiff Base (Hydrazone) Formation
The formation of a Schiff base from this compound and an aldehyde is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack.
Step-by-Step Mechanism:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (e.g., HCl, H₂SO₄), the oxygen of the aldehyde's carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).
-
Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (imine or azomethine group) and regeneration of the acid catalyst.
dot digraph "Schiff_Base_Formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Reactants [label="this compound + Aldehyde", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Protonation [label="Protonation of\nAldehyde Carbonyl", style=filled, fillcolor="#F1F3F4"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Hydrazide", style=filled, fillcolor="#F1F3F4"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; Proton_Transfer [label="Proton Transfer", style=filled, fillcolor="#F1F3F4"]; Carbinolamine [label="Carbinolamine Intermediate", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; Dehydration [label="Dehydration\n(Elimination of H₂O)", style=filled, fillcolor="#F1F3F4"]; Product [label="Schiff Base (Hydrazone)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Protonation [label="H⁺ (catalyst)"]; Protonation -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Carbinolamine; Carbinolamine -> Dehydration [label="H⁺"]; Dehydration -> Product; }
Caption: Mechanism of acid-catalyzed Schiff base formation.
Section 3: Experimental Protocol: Synthesis of a Schiff Base Derivative
This section provides a detailed, field-tested protocol for the synthesis of a Schiff base from this compound and a substituted aldehyde. This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.
Materials and Reagents
-
This compound
-
Substituted Aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Petroleum Ether
-
Deionized Water
Step-by-Step Synthesis Procedure
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained. In a separate beaker, dissolve 0.01 mol of the substituted aldehyde in 20 mL of absolute ethanol.
-
Reaction Initiation: Add the aldehyde solution to the solution of this compound. To this mixture, add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes. The formation of a precipitate is often indicative of product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the solid product is collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold petroleum ether to remove any unreacted aldehyde. Dry the product in a vacuum desiccator.
-
Purification: The crude product can be purified by recrystallization from absolute ethanol to yield the pure Schiff base derivative.[7]
dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve_Hydrazide [label="Dissolve this compound\nin Ethanol"]; Dissolve_Aldehyde [label="Dissolve Aldehyde\nin Ethanol"]; Mix_Reactants [label="Mix Reactant Solutions"]; Add_Catalyst [label="Add Catalytic HCl"]; Stir_React [label="Stir at Room Temperature"]; Monitor_TLC [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05"]; Filter_Product [label="Vacuum Filter Product"]; Wash_Product [label="Wash with Petroleum Ether"]; Dry_Product [label="Dry in Vacuum Desiccator"]; Recrystallize [label="Recrystallize from Ethanol"]; End [label="Pure Schiff Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve_Hydrazide; Start -> Dissolve_Aldehyde; Dissolve_Hydrazide -> Mix_Reactants; Dissolve_Aldehyde -> Mix_Reactants; Mix_Reactants -> Add_Catalyst; Add_Catalyst -> Stir_React; Stir_React -> Monitor_TLC; Monitor_TLC -> Filter_Product [label="Reaction Complete"]; Filter_Product -> Wash_Product; Wash_Product -> Dry_Product; Dry_Product -> Recrystallize; Recrystallize -> End; }
Caption: Experimental workflow for Schiff base synthesis.
Section 4: Characterization and Data Analysis
Thorough characterization of the synthesized products is paramount for ensuring purity and confirming the molecular structure. The following table summarizes the expected spectroscopic data for this compound and a representative Schiff base derivative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) |
| This compound | ~2.9 (s, 6H, -N(CH₃)₂),~4.4 (s, 2H, -NH₂),~6.7-7.7 (m, 4H, Ar-H),~9.5 (s, 1H, -CONH) | ~40 (-N(CH₃)₂),~111-130 (Ar-C),~152 (Ar-C-N),~166 (C=O) | ~3300-3450 (N-H stretch),~1650-1670 (C=O stretch, Amide I),~1600 (C=C stretch) |
| Schiff Base Derivative | ~3.0 (s, 6H, -N(CH₃)₂),~6.8-8.0 (m, Ar-H),~8.3 (s, 1H, -N=CH-),~11.5 (s, 1H, -CONH) | ~40 (-N(CH₃)₂),~112-155 (Ar-C),~145-160 (-N=CH-),~163 (C=O) | ~3200-3300 (N-H stretch),~1640-1660 (C=O stretch),~1600-1620 (C=N stretch) |
Note: Exact chemical shifts and stretching frequencies may vary depending on the solvent and the specific substituent on the aldehyde.[8][9][10]
Section 5: Applications in Drug Development and Conclusion
The reactivity of this compound makes it a valuable building block in the synthesis of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Schiff bases derived from this compound are of particular interest due to their diverse pharmacological profiles.
This guide has provided a comprehensive overview of the core principles governing the reactivity of this compound. By understanding the interplay of its structural and electronic features, researchers can better predict its chemical behavior and leverage its reactivity for the rational design and synthesis of novel therapeutic agents. The provided experimental protocol and characterization data serve as a practical foundation for the successful application of this versatile molecule in drug discovery and development.
References
- Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. (n.d.). ResearchGate.
- Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.
- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015).
- FIGURE 8. 1 H- and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate.
- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
- 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity. (n.d.). Google Patents.
- The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (2024). PubMed.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
- New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). Semantic Scholar.
- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.
- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. (n.d.). National Institutes of Health.
- Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a catalyst. (n.d.). ResearchGate.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).
- schiff bases synthesis: Topics by Science.gov. (n.d.).
- Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde group in aromatic systems controlled by remote molecular constraints. (2021). RSC Publishing.
- Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a c
- 3-(Dimethylamino)phenol. (n.d.). PubChem.
- Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. (n.d.). CORE.
- SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). UNIMAS Institutional Repository.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Synthesis of Schiff bases and benzylamino derivatives containing [1-B10H9NH3]− anion. (2025).
- Multifaceted reactivity of benzimidazoline as an electron donor, a hydride donor, and a catalyst. (n.d.). OUCI.
- Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate. (n.d.). ResearchGate.
- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2024).
- Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. (n.d.). Pearson.
- Synthesis, Characterization and Biological Activity Study of New Schiff Bases Ligands and their Complexes with some Metal Ions. (n.d.). ResearchGate.
- Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). (n.d.). ResearchGate.
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3-(Dimethylamino)benzohydrazide for proteomics research
An In-depth Technical Guide to Hydrazide Chemistry in Proteomics Research: Principles and Applications
Foreword for the Modern Researcher
In the landscape of proteomics, our quest to understand the intricate dance of proteins demands a sophisticated and versatile chemical toolkit. Among the array of reagents available, those leveraging hydrazide chemistry have carved out a significant niche, particularly in the selective analysis of glycoproteins and the characterization of protein interactions. This guide, written from the perspective of a senior application scientist, moves beyond simple protocols to explore the fundamental principles and strategic applications of hydrazide-based reagents in proteomics research. While we will touch upon the potential utility of specific compounds like 3-(dimethylamino)benzohydrazide, our core focus will be on the broader, well-established methodologies that form the foundation of this chemical approach. Our aim is to provide you not just with the "how," but with the "why," empowering you to adapt and innovate within your own experimental contexts.
Part 1: The Chemistry of Hydrazides: A Versatile Tool for Bioconjugation
The cornerstone of hydrazide chemistry in proteomics is the reaction between a hydrazide group (-CO-NH-NH2) and an aldehyde (-CHO) or ketone (-CO-) to form a stable hydrazone bond.[1][2] This reaction is particularly powerful because carbonyl groups are not naturally abundant on the surface of most proteins, but they can be selectively introduced, most notably on glycoproteins.
Mechanism of Action: The Hydrazone Bond Formation
The reaction proceeds under mildly acidic conditions (typically pH 5-7). The nucleophilic hydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that then dehydrates to yield the hydrazone. The stability of this bond is a key advantage for most proteomic applications.[2] Recent advancements have shown that aniline can act as a catalyst for this reaction, significantly increasing the efficiency and yield of hydrazone formation.[2]
Part 2: Glycoproteomics: Isolating and Quantifying the Glycoproteome
Glycosylation is a critical post-translational modification involved in a vast array of biological processes. The selective isolation of glycoproteins from complex biological samples is a common challenge that hydrazide chemistry elegantly solves.[3][4]
Workflow for Glycoprotein Enrichment
The general strategy involves the oxidation of cis-diol groups in sugar moieties to create aldehydes, which then serve as reactive handles for hydrazide-functionalized solid supports (e.g., beads or resins).
Caption: Workflow for selective enrichment of glycoproteins using hydrazide chemistry.
Detailed Experimental Protocol: Glycoprotein Capture from Human Plasma
This protocol is adapted from methodologies for analyzing the human plasma N-glycoproteome.[5]
-
Plasma Preparation: Start with human plasma depleted of high-abundance proteins (e.g., using an immunoaffinity column) to enhance the detection of lower-abundance glycoproteins.[5]
-
Oxidation:
-
Dissolve the protein sample in a suitable buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Add sodium periodate (NaIO4) to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature in the dark to oxidize the sialic acid residues on the glycans, creating aldehyde groups.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
-
Capture:
-
Add hydrazide-activated agarose beads to the oxidized protein sample.
-
Incubate overnight at room temperature with gentle shaking to allow for the formation of hydrazone bonds between the glycoproteins and the beads.
-
-
Washing:
-
Centrifuge to pellet the beads and discard the supernatant containing non-glycosylated proteins.
-
Wash the beads extensively with a series of high-salt and denaturing buffers (e.g., 1.5 M NaCl, Urea, and multiple washes with water and ammonium bicarbonate) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea and digest the captured proteins with trypsin overnight.
-
-
Glycopeptide Release:
-
After washing away non-glycosylated peptides, release the N-linked glycopeptides from the beads by adding Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the bond between the asparagine residue and the attached glycan, leaving the peptide attached to the bead.
-
Incubate for several hours to overnight. The formerly glycosylated peptides are now in the supernatant.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the released peptides.
-
Analyze the peptides by LC-MS/MS to identify and quantify the glycoproteins.
-
Part 3: Probing Protein-Protein Interactions with Hydrazide Cross-Linkers
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for mapping protein-protein interactions and gaining structural insights into protein complexes.[6][7] Hydrazide-based cross-linkers can be employed in strategies that target glycoproteins to understand their interaction networks.
Strategy for Mapping Glycoprotein Interaction Networks
A recently developed method integrates chemical cross-linking with glycoprotein enrichment to specifically map the interactome of surface glycoproteins.[8]
Caption: Workflow for identifying glycoprotein interaction networks using cross-linking and hydrazide chemistry.
In this approach, a standard amine-reactive cross-linker (like DSS) is first used to covalently link proteins in close proximity within living cells. Then, an enzymatic oxidation step specifically generates aldehydes on surface glycoproteins, which are subsequently enriched using hydrazide chemistry, pulling down not only the glycoproteins but also their cross-linked interaction partners.[8]
Part 4: Quantitative Proteomics and the Potential Role of this compound
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[9] Chemical labeling strategies, such as Tandem Mass Tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ), are widely used for multiplexed quantitative analysis.[10][11] These reagents typically possess an amine-reactive group to label peptides at the N-terminus and on lysine residues.
While there is a lack of specific literature on the use of this compound in mainstream proteomics, its structure suggests potential applications as a chemical probe or labeling reagent.
-
Functional Groups:
-
Hydrazide Group: This is the reactive moiety that can target carbonyls.
-
Dimethylamino Group: This tertiary amine group could potentially be used as a site for further chemical modification or may influence the ionization efficiency of a labeled peptide in the mass spectrometer.
-
Hypothetical Application: A Carbonyl-Reactive Isobaric Tag
A molecule like this compound could serve as a scaffold for a novel type of isobaric labeling reagent designed to quantify proteins that have been selectively oxidized to introduce carbonyl groups (e.g., glycoproteins or sites of oxidative damage).
| Reagent Type | Target Functional Group | Principle of Quantification |
| Standard iTRAQ/TMT | Primary Amines (-NH2) | MS/MS Reporter Ions |
| ICAT | Cysteines (-SH) | MS1 Level (Heavy/Light Pairs) |
| Hypothetical Hydrazide Tag | Aldehydes/Ketones (-CHO/-CO-) | Could be designed for MS/MS or MS1 |
This approach would offer a complementary method to amine-reactive tags, allowing for the specific quantification of a sub-proteome of interest.
Part 5: Activity-Based Protein Profiling (ABPP) with Hydrazine Probes
Activity-based protein profiling (ABPP) uses reactive chemical probes to covalently label active enzymes in complex proteomes. This allows for the assessment of enzyme function in native biological systems. Hydrazine-based probes have emerged as versatile tools in this area, capable of targeting a broad range of enzymes that utilize electrophilic cofactors.[14][15][16]
These probes, often featuring a clickable alkyne handle for subsequent biotinylation and enrichment, can react with enzymes through different mechanisms, including direct polar coupling or oxidative fragmentation/coupling.[15][17] This versatility allows them to capture multiple enzyme classes, making them powerful tools for inhibitor and drug discovery. The dimethylamino group on a compound like this compound could modulate the reactivity and selectivity of such a probe.
Conclusion
Hydrazide chemistry offers a robust and specific method for interrogating key aspects of the proteome. Its primary application in the enrichment and analysis of glycoproteins has become a cornerstone of glycoproteomics. Furthermore, its integration with chemical cross-linking is opening new avenues for exploring protein interaction networks. While novel reagents like this compound are noted as tools for proteomics research, their full potential within established or new workflows is still being explored. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the power of hydrazide chemistry in their pursuit of understanding the complex world of proteins.
References
- Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
- Rashidian, M., & Distefano, M. D. (2012). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]
- Koniev, O., & Wagner, A. (2015). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Liu, T., Qian, W. J., Gritsenko, M. A., Camp, D. G., 2nd, Monroe, M. E., Moore, R. J., & Smith, R. D. (2005). Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry. Journal of Proteome Research. [Link]
- Yang, Y., & Zhang, H. (2016). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.). [Link]
- Interchim. (n.d.). Hydrazide- Biotin. Interchim. [Link]
- Domon, B., & Aebersold, R. (2010). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics. [Link]
- ResearchGate. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
- Eren, E., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
- Pröfrock, D., & Prange, A. (2012). Chemical labels and natural element tags for the quantitative analysis of bio-molecules.
- Rauniyar, N., & Yates, J. R., 3rd. (2014). Chemical isotope labeling for quantitative proteomics. Journal of proteome research. [Link]
- Eren, E., et al. (2018). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]
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- Kalia, J., & Raines, R. T. (2008).
- Stephenson, K. A., & Zubieta, J. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton transactions (Cambridge, England : 2003). [Link]
- Sun, F., Suttapitugsakul, S., & Wu, R. (2021). Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics. Chemical Science. [Link]
- Avila, J. E., & Van Vranken, D. L. (2013). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
- Eren, E., et al. (2018). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]
- Lermyte, F., et al. (2019). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. International Journal of Molecular Sciences. [Link]
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]
- He, L., et al. (2020). Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe. Analytical chemistry. [Link]
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- Wu, T., et al. (2022). Enrichable cross-linkers for mapping direct protein interactions. Semantic Scholar. [Link]
- Milroy, L. G., et al. (2016). Towards identification of protein–protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated fragment ligation. Organic & Biomolecular Chemistry. [Link]
- Yu, C., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. [Link]
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Foreword: The Benzohydrazide Scaffold - A Nexus of Simplicity and Versatility
An In-depth Technical Guide to the Applications of Benzohydrazide Derivatives in Biochemistry
In the vast landscape of medicinal chemistry and biochemistry, certain molecular scaffolds emerge as privileged structures, offering a unique combination of synthetic accessibility, structural rigidity, and functional versatility. The benzohydrazide core (C₇H₈N₂O) is a quintessential example of such a scaffold.[1] At its heart, it is a simple aromatic ring linked to a hydrazide moiety (-CONHNH₂), yet this simplicity belies a profound capacity for chemical modification and biological activity. This has led to its extensive investigation and application as a pharmacophore—a core molecular framework responsible for a drug's pharmacological activity.[1][2]
Benzohydrazide derivatives have been successfully developed into a wide array of therapeutic agents and biochemical tools, demonstrating activities that span antibacterial, antifungal, anticancer, anticonvulsant, anti-inflammatory, antioxidant, and, most notably, antitubercular effects.[1][3][4][5] The inherent chemical properties of the hydrazide group—its ability to act as a hydrogen bond donor and acceptor, its nucleophilicity, and its capacity to chelate metal ions—make it an exceptional anchor for interacting with biological macromolecules.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to provide a deeper understanding of the causality behind the application of these derivatives. We will explore the mechanistic basis of their function as enzyme inhibitors, their translation into therapeutic agents, and the fundamental chemistry that makes them invaluable tools for biochemical investigation.
Part 1: The Mechanistic Underpinnings of Benzohydrazide Derivatives as Enzyme Inhibitors
The efficacy of a drug candidate is fundamentally rooted in its ability to interact with a biological target with high affinity and specificity. Benzohydrazide derivatives excel in this regard, primarily due to the unique electronic and structural features of the hydrazide linker. This moiety provides a flexible yet conformationally constrained backbone that can be readily functionalized, allowing for the precise positioning of pharmacophoric groups within an enzyme's active site.
Case Study 1: Inhibition of Metalloenzymes - The Carbonic Anhydrases
Biochemical Rationale: Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] Their physiological importance is vast, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, hypertension, and certain neurological disorders.[6] The zinc ion in the active site is the catalytic heart of the enzyme and, therefore, the primary target for inhibition.
Mechanism of Inhibition & Causality: The design of potent CA inhibitors hinges on identifying functional groups that can effectively coordinate with the active site zinc ion. The benzohydrazide moiety is an excellent candidate. The nitrogen and oxygen atoms of the hydrazide group can act as powerful chelating agents, displacing the zinc-bound water molecule and disrupting the catalytic cycle. The aromatic ring serves as a scaffold to introduce various substituents that can form additional hydrogen bonds or van der Waals interactions with amino acid residues in the active site pocket, thereby enhancing both affinity and isoform selectivity.
Data Presentation: Inhibition of Human Carbonic Anhydrase Isozymes
| Compound | Target Isozyme | IC₅₀ (µM) | Reference |
| 2-amino-3-nitro benzohydrazide | hCA-I | 0.030 | [6] |
| 2-amino-3-nitro benzohydrazide | hCA-II | 0.047 | [6] |
| 3-amino-2-methyl benzohydrazide | hCA-I | - | [6] |
| 3-amino-2-methyl benzohydrazide | hCA-II | - | [6] |
| (Note: While IC₅₀ values were provided for the most potent compound, the study also highlighted 3-amino-2-methyl benzohydrazide for its strong binding energy in docking studies) |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the esterase activity of CA, which is inhibited by benzohydrazide derivatives.
-
Reagent Preparation:
-
Prepare a 0.1 M Tris-SO₄ buffer, pH 7.4.
-
Dissolve human carbonic anhydrase (hCA-I or hCA-II) in the buffer to a final concentration of ~2 µg/mL.
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.
-
Prepare serial dilutions of the benzohydrazide inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of Tris-SO₄ buffer.
-
Add 20 µL of the enzyme solution to each well.
-
Add 20 µL of the inhibitor solution at various concentrations (use DMSO as a vehicle control).
-
Pre-incubate the plate at room temperature for 10 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Continue to record the absorbance every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualization: Benzohydrazide Binding to Carbonic Anhydrase
Caption: Fig 1. Benzohydrazide Inhibition of Carbonic Anhydrase.
Case Study 2: Targeting Protein Kinases - EGFR Inhibition
Biochemical Rationale: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[7] Its aberrant activation or overexpression is a hallmark of numerous solid tumors, making it a prime target for cancer therapy.[7]
Mechanism of Inhibition & Causality: EGFR inhibitors typically function by competing with ATP for its binding pocket in the kinase domain. The design of benzohydrazide-based EGFR inhibitors involves creating a molecule that can fit snugly into this pocket and form key interactions. By incorporating other heterocyclic moieties, such as dihydropyrazoles, chemists can create derivatives with optimized shapes and electronic properties.[7] These compounds utilize the benzohydrazide linker to present functional groups that form critical hydrogen bonds with backbone residues like Met793, while the aromatic portions of the molecule engage in hydrophobic interactions within the pocket, leading to potent and selective inhibition.[8]
Data Presentation: Antiproliferative and EGFR Kinase Inhibitory Activity
| Compound | Cell Line | Antiproliferative IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) | Reference |
| H20 | A549 (Lung) | 0.46 | 0.08 | [7][9] |
| H20 | MCF-7 (Breast) | 0.29 | 0.08 | [7][9] |
| H20 | HeLa (Cervical) | 0.15 | 0.08 | [7][9] |
| H20 | HepG2 (Liver) | 0.21 | 0.08 | [7][9] |
| Erlotinib | - | - | 0.03 | [7] |
Experimental Protocol: ELISA-based EGFR Kinase Inhibition Assay
-
Plate Coating: Coat a 96-well plate with a poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Reaction Mixture: Prepare the kinase reaction mixture in a separate tube containing kinase buffer, ATP, and the EGFR enzyme.
-
Inhibitor Addition: In the coated plate, add serial dilutions of the benzohydrazide inhibitor (e.g., compound H20).
-
Kinase Reaction: Add the kinase reaction mixture to each well to start the phosphorylation. Incubate for 1 hour at 37°C.[7]
-
Detection:
-
Wash the plate to remove ATP and enzyme.
-
Add a primary anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add an HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with 2% H₃PO₄ and read the absorbance at 450 nm.[7]
-
-
Analysis: Calculate IC₅₀ values as described in the previous protocol.
Visualization: EGFR Signaling Pathway and Point of Inhibition
Caption: Fig 2. Inhibition of EGFR Signaling by Benzohydrazide Derivatives.
Part 2: Therapeutic Realization - From Bench to Bedside Potential
The successful inhibition of key biochemical enzymes provides the foundation for developing novel therapeutics. The benzohydrazide scaffold has proven to be particularly fruitful in this endeavor, leading to compounds with potent activity against some of humanity's most persistent diseases.
Application 1: The Fight Against Tuberculosis
Rationale: The global health crisis posed by Mycobacterium tuberculosis (Mtb), especially the rise of multidrug-resistant (MDR) strains, creates an urgent need for new antitubercular drugs.[4] The benzohydrazide scaffold is central to this field, being the core of the frontline drug Isoniazid.[3] Modern research focuses on creating novel derivatives that can overcome existing resistance mechanisms.
Mechanism of Action & Causality: The primary target for many antitubercular hydrazides, including Isoniazid, is the InhA enzyme, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—the unique and critical lipid components of the mycobacterial cell wall.[10] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Molecular docking studies have shown that benzohydrazide derivatives can fit into the InhA active site, forming key interactions that block substrate binding.[10][11] Furthermore, some advanced derivatives have shown a dual mechanism, also acting as inhibitors of bacterial efflux pumps, which are a common cause of drug resistance.[12]
Data Presentation: In Vitro Antitubercular Activity
| Derivative Type | Target Strain | Activity Metric | Value | Reference |
| Benzylidene benzohydrazide (4h) | Mtb H37Rv | % Growth Inhibition | >99% | [11] |
| Benzohydrazones (1-3) | Mtb H37Rv | MIC Range (µg/mL) | 0.12 - 250 | [12] |
| Quinoxaline Hydrazone (30) | Mtb H37Rv | % Inhibition @ 10 µM | 72.72% | [13] |
| Indolylhydrazone (18) | Mtb H37Rv | MIC (µM) | 0.59 | [13] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Plate Setup:
-
In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to each well.
-
Add 100 µL of the test compound (dissolved in DMSO and diluted in broth) to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a drug-free control and a sterile control.
-
-
Inoculation: Add 100 µL of the Mtb culture (adjusted to a standard turbidity) to each well, except the sterile control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Detection:
-
Prepare a fresh solution of Alamar Blue reagent.
-
Add 25 µL of Alamar Blue to each well.
-
Re-incubate the plate for 24 hours.
-
-
Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Visualization: Antitubercular Drug Screening Workflow
Caption: Fig 3. Workflow for Screening Antitubercular Benzohydrazides.
Application 2: Anticancer Drug Development
Rationale: Building on their success as kinase inhibitors, benzohydrazide derivatives are widely explored as broad-spectrum anticancer agents.[1] Their ability to be easily modified allows for the creation of large chemical libraries that can be screened against various cancer types to identify compounds with high potency and selectivity.[14]
Mechanism of Action & Causality: The anticancer activity of benzohydrazides is multifaceted. Beyond specific enzyme inhibition (like EGFR), many derivatives exert a general cytotoxic effect on cancer cells.[1] Studies have shown they can induce apoptosis (programmed cell death), a critical mechanism for eliminating malignant cells.[15] For example, benzothiazole acylhydrazones have been shown to induce apoptosis in glioma and lung cancer cells.[15] The lipophilic nature of the aromatic rings facilitates passage through the cell membrane, while the hydrazone linker can participate in interactions that disrupt intracellular processes, such as DNA synthesis or cell cycle progression.[15] This has even led to repurposing studies, where antitubercular pyrrolyl benzohydrazides were successfully evaluated as anticancer agents.[16]
Data Presentation: In Vitro Cytotoxicity Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ | Reference |
| Compound 4 | HCT 116 (Colon) | 1.88 µM | [1] |
| Compound 7 | HCT 116 (Colon) | 14.90 µM | [1] |
| Compound 5t | HeLa (Cervical) | 660 nM (0.66 µM) | [1] |
| Compound 4d | C6 (Glioma) | 2.62 µg/mL | [15] |
| Compound 4d | A549 (Lung) | 5.37 µg/mL | [15] |
| Cisplatin (Control) | C6 (Glioma) | 4.81 µg/mL | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the benzohydrazide derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently and measure the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Part 3: The Synthetic Foundation - Synthesis and Bioconjugation
The widespread application of benzohydrazide derivatives is underpinned by their straightforward and versatile chemistry. This synthetic accessibility is a critical factor for drug development professionals, as it allows for rapid library generation and structure-activity relationship (SAR) studies.
Core Synthesis: The Hydrazone Formation
Rationale: The most common and efficient method for creating diverse benzohydrazide derivatives is the condensation reaction to form a hydrazone, which is a subclass of Schiff bases.[17] This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for medicinal chemistry campaigns.
Mechanism: The synthesis involves the nucleophilic attack of the terminal amino group of a benzohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid.[4][10]
Experimental Protocol: General Synthesis of a Benzohydrazide-Hydrazone
-
Reactant Dissolution: Dissolve one molar equivalent of the starting benzohydrazide (e.g., 4-chlorobenzohydrazide) in a suitable solvent like ethanol or methanol.[4]
-
Aldehyde Addition: In a separate flask, dissolve one molar equivalent of the desired aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) in the same solvent.
-
Reaction: Add the aldehyde solution to the benzohydrazide solution. Stir the mixture at room temperature.
-
Catalysis: Add a few drops of a catalyst, such as concentrated HCl or glacial acetic acid, to the reaction mixture to accelerate the condensation.[4]
-
Precipitation and Isolation: Stir the reaction for a period ranging from minutes to several hours. The product often precipitates out of the solution.[4] Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., petroleum ether) to remove unreacted starting materials. Recrystallize the product from a suitable solvent like ethanol to obtain the pure hydrazone derivative.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][17]
Visualization: General Synthesis Scheme
Caption: Fig 4. General Synthesis of Benzohydrazide-Hydrazones.
Conclusion and Future Outlook
The benzohydrazide scaffold represents a remarkable success story in biochemical and medicinal research. Its journey from a simple chemical entity to the core of enzyme inhibitors, anticancer agents, and front-line antitubercular drugs is a testament to its versatility. The ease of its synthesis, coupled with the profound biological activities of its derivatives, ensures its continued relevance.
Looking ahead, the future of benzohydrazide research is bright. Key areas of focus will likely include:
-
Rational Design: Moving beyond high-throughput screening to the rational, structure-based design of next-generation inhibitors with enhanced potency and selectivity for specific enzyme isoforms or mutant proteins.
-
Targeting Resistance: Developing novel derivatives specifically aimed at overcoming drug resistance mechanisms in pathogens and cancer cells.
-
Bioconjugation and Drug Delivery: Expanding the use of hydrazide-hydrazone chemistry to create sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) for targeted cancer therapy or for attaching drugs to nanoparticle delivery systems.
-
New Disease Areas: Exploring the potential of benzohydrazide derivatives in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, where targets like MAO and other enzymes are relevant.[3]
For the modern researcher and drug developer, the benzohydrazide derivative remains an indispensable tool. Its robust chemistry and proven biological track record provide a solid foundation upon which new discoveries and life-saving therapies will undoubtedly be built.
References
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- In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. PubMed. [Link]
- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evalu
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- Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
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- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules. [Link]
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3-(Dimethylamino)benzohydrazide as a chemical intermediate
An In-depth Technical Guide to 3-(Dimethylamino)benzohydrazide as a Chemical Intermediate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a holistic understanding grounded in practical application and mechanistic insight. We will delve into its synthesis, core reactivity, and strategic applications, providing the causal reasoning behind methodological choices to empower your research and development endeavors.
Introduction and Strategic Importance
This compound (CAS No. 205927-64-6) is an aromatic hydrazide derivative that serves as a valuable building block in organic synthesis.[1][2] Its structure integrates three key features: a benzene ring, a nucleophilic hydrazide moiety (-CONHNH₂), and an electron-donating dimethylamino group. This unique combination makes it a precursor for a wide array of more complex molecules, particularly heterocyclic systems and functionalized hydrazones which are prevalent in medicinal chemistry and materials science.[3][4] While noted as a product for proteomics research, its primary value lies in its potential as a scaffold for constructing novel chemical entities.[1]
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 205927-64-6 | [1][2][5][6] |
| Molecular Formula | C₉H₁₃N₃O | [1][5][6][7] |
| Molecular Weight | 179.22 g/mol | [1][6] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C | [6] |
| IUPAC Name | This compound | [8] |
Safety and Handling
As with any chemical reagent, proper handling is paramount. This compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]
-
Precautionary Measures: Standard laboratory PPE, including gloves, safety glasses, and a lab coat, is required. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
Synthesis Pathway: A Step-by-Step Technical Protocol
The synthesis of this compound is a multi-step process that begins with a common industrial starting material, 3-nitrobenzoic acid. The entire workflow is designed to sequentially modify the functional groups to achieve the desired hydrazide product.
Step 1: Synthesis of 3-(Dimethylamino)benzoic Acid
The foundational precursor is 3-(dimethylamino)benzoic acid, which is efficiently prepared from 3-nitrobenzoic acid via a one-pot reductive alkylation.[9][10]
-
Principle: This process first involves the catalytic hydrogenation of the nitro group to an amine, followed by N-alkylation using formaldehyde as the methyl source. Performing this in a single reaction vessel is efficient and high-yielding.
-
Detailed Protocol:
-
Reactor Setup: A pressure reactor (autoclave) is charged with 3-nitrobenzoic acid (1 molar equivalent), methanol as the solvent, and a palladium-on-carbon catalyst (typically 5% Pd/C).
-
Initial Reduction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The mixture is agitated at a controlled temperature (e.g., 35-50°C) until the theoretical amount of hydrogen for the reduction of the nitro group is consumed. This step forms 3-aminobenzoic acid in situ.
-
Reductive Methylation: While maintaining a positive hydrogen pressure, an aqueous solution of formaldehyde (approx. 2.2 molar equivalents) is added in a controlled, continuous manner.[10] The temperature is maintained until hydrogen uptake ceases, indicating the completion of the dimethylation.
-
Work-up: The reactor is cooled, and the catalyst is removed by filtration. The methanol solvent is partially removed under reduced pressure, and the pH is adjusted to cause the precipitation of 3-(dimethylamino)benzoic acid. The product is collected by filtration, washed, and dried, typically achieving yields over 90%.[9][11]
-
-
Causality: The palladium catalyst is highly effective for nitro group reductions. The stepwise, controlled addition of formaldehyde is crucial to prevent side reactions and ensure complete dimethylation while minimizing the formation of mono-methylated byproducts.
Step 2: Fischer Esterification to Methyl 3-(dimethylamino)benzoate
To activate the carboxyl group for the final step, it is converted to a methyl ester.
-
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, an excess of the alcohol (methanol) is used, which also conveniently serves as the solvent.
-
Detailed Protocol:
-
Reaction Setup: 3-(dimethylamino)benzoic acid (1 equivalent) is dissolved/suspended in a large excess of methanol.[12]
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added.
-
Reaction: The mixture is heated to reflux and maintained for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the excess methanol is removed by rotary evaporation. The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 3-(dimethylamino)benzoate.[13]
-
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The ester is a key intermediate for producing dyes, pigments, and pharmaceuticals.[12]
Step 3: Hydrazinolysis of the Ester to this compound
This final step introduces the hydrazide functionality.
-
Principle: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.
-
Detailed Protocol:
-
Reaction Setup: Methyl 3-(dimethylamino)benzoate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Hydrazine Addition: Hydrazine hydrate (N₂H₄·H₂O), typically in a slight excess (e.g., 1.2-1.5 equivalents), is added to the solution.
-
Reaction: The mixture is heated to reflux for several hours. The reaction is often accompanied by the precipitation of the hydrazide product as it is formed.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold solvent (e.g., ethanol) to remove any unreacted starting materials or byproducts and then dried under vacuum.
-
-
Causality: Hydrazine is a much stronger nucleophile than the displaced methanol, ensuring the reaction proceeds efficiently in the forward direction. This reaction is a standard and reliable method for converting esters to hydrazides.
Core Reactivity and Applications as an Intermediate
The synthetic utility of this compound stems from the versatile reactivity of its terminal -NH₂ group, which acts as a potent nucleophile. This allows it to be a cornerstone for building a variety of molecular architectures.
Formation of Hydrazones (Schiff Bases)
The most common application of benzohydrazides is their condensation reaction with aldehydes or ketones.[4]
-
Mechanism: The terminal amine of the hydrazide performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration (loss of a water molecule) to form a stable C=N double bond, yielding a hydrazone.
-
Significance: Hydrazones are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The 3-(dimethylamino)phenyl moiety of this specific intermediate can be used to modulate the electronic and pharmacokinetic properties of the resulting drug candidate.
Synthesis of Heterocyclic Compounds
Hydrazides are indispensable precursors for five- and six-membered heterocyclic rings, which form the core of many pharmaceuticals.
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) leads to cyclocondensation, forming highly substituted pyrazole rings.
-
1,3,4-Oxadiazoles: Cyclization with carboxylic acids or their derivatives can yield 1,3,4-oxadiazole rings, another privileged scaffold in drug discovery.
-
1,2,4-Triazoles: Reaction with isothiocyanates followed by cyclization can produce functionalized triazolethiones.
The ability to readily form these stable aromatic ring systems makes this compound a powerful tool for library synthesis and lead optimization campaigns in drug development.
Conclusion
This compound is more than a mere catalog chemical; it is a strategically designed intermediate offering a reliable and versatile platform for chemical innovation. Its well-defined synthesis from inexpensive starting materials, combined with the predictable and powerful reactivity of its hydrazide functional group, makes it an asset for researchers in synthetic organic chemistry. From creating libraries of bioactive hydrazones to constructing complex heterocyclic frameworks, this intermediate provides a direct and efficient route to molecules of significant scientific and commercial interest.
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A Technical Guide to the Biological Activity of Substituted Benzohydrazides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzohydrazides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Characterized by a core structure featuring a benzene ring linked to a hydrazide functional group (-CONHNH₂), these molecules serve as a foundational scaffold for the development of novel therapeutic agents. The ease of their synthesis and the ability to introduce a wide array of substituents allows for the fine-tuning of their physicochemical properties and biological activities.[1] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and evaluation methodologies for substituted benzohydrazides, with a focus on their antimicrobial and anticancer potential. It consolidates field-proven experimental protocols, discusses structure-activity relationships, and offers insights into the mechanisms underpinning their pharmacological effects.
The Benzohydrazide Scaffold: A Cornerstone in Medicinal Chemistry
The benzohydrazide moiety is a privileged structure in drug discovery, recognized for its broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antitubercular activities.[1][2][3] Notable drugs like Isoniazid, a primary treatment for tuberculosis, and Nialamide, a monoamine oxidase inhibitor, feature this core scaffold, highlighting its clinical significance.[4] The chemical tractability of the hydrazide group, particularly its ability to readily condense with aldehydes and ketones to form stable hydrazone Schiff bases, provides a straightforward strategy for creating large, structurally diverse compound libraries for screening.[2][5] This guide explores the synthesis and biological evaluation of these derivatives, providing the technical foundation required for their exploration in modern drug development programs.
Synthesis of Substituted Benzohydrazides and Their Derivatives
The synthesis of benzohydrazide derivatives is typically a robust and high-yielding process. The most common approach involves a two-step reaction sequence. First, a substituted benzoic acid or its corresponding ester is reacted with hydrazine hydrate, often under reflux, to form the key benzohydrazide intermediate.[6] Subsequently, this intermediate undergoes a condensation reaction with a selected aldehyde or ketone, usually catalyzed by a small amount of acid, to yield the final N'-substituted benzohydrazide (a hydrazone Schiff base).[5]
Caption: General workflow for the synthesis of N'-substituted benzohydrazides.
Generalized Experimental Protocol for Synthesis
This protocol describes a representative method for synthesizing a Schiff base derivative from a substituted benzohydrazide.
Step 1: Synthesis of the Benzohydrazide Intermediate
-
Reactant Setup: In a round-bottom flask, dissolve the starting substituted methyl benzoate (1 equivalent) in ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution. The excess drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux for a period of 8-12 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture and pour it into ice-cold water. The solid benzohydrazide product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure intermediate.
Step 2: Synthesis of the Final Schiff Base Derivative
-
Reactant Setup: Dissolve the synthesized benzohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Aldehyde/Ketone Addition: Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.[5]
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction by TLC.[7]
-
Isolation and Purification: The resulting Schiff base often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with the solvent used for the reaction, and dry. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][8]
Key Biological Activities
The versatility of the benzohydrazide scaffold has led to the discovery of derivatives with a wide array of biological activities.[9]
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Substituted benzohydrazides have demonstrated significant potential as antibacterial and antifungal agents.[2][8] They have been shown to be effective against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal strains like Aspergillus niger.[5]
Mechanism of Action: While the exact mechanisms can vary depending on the specific derivative, proposed actions include disruption of cell membrane integrity and inhibition of essential enzymes.[10] For instance, some agricultural fungicides based on this scaffold have been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[10] The azomethine group (-C=N-) present in many derivatives is often considered crucial for their antimicrobial effects.[5]
Anticancer Activity
Many benzohydrazide derivatives exhibit potent cytotoxic effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and leukemia (HL-60) cell lines.[3][11] The structure-activity relationship is highly dependent on the nature and position of substituents on the aromatic rings.[12]
Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Some derivatives have been shown to act as potent inhibitors of key signaling proteins involved in cancer proliferation, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[11] Inhibition of EGFR blocks downstream signaling pathways responsible for cell growth and survival, making it a validated target in oncology.
Caption: Proposed mechanism of anticancer action via target inhibition.
Other Notable Biological Activities
-
Enzyme Inhibition: Certain benzohydrazides are effective inhibitors of human carbonic anhydrase (hCA) isozymes I and II, which are therapeutic targets for conditions like glaucoma and hypertension.[13] Others have shown potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[4]
-
Antioxidant Activity: Many derivatives exhibit significant free radical scavenging properties, evaluated through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[4][5] This activity is valuable for combating oxidative stress involved in numerous diseases.
-
Anti-inflammatory Activity: The benzohydrazide scaffold has also been explored for its anti-inflammatory properties.[2][9]
Methodologies for Biological Evaluation
Standardized in vitro assays are crucial for the preliminary screening and characterization of novel substituted benzohydrazides.
In Vitro Antimicrobial Screening: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[14][15]
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Experimental Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of decreasing concentrations.[1]
-
Inoculum Preparation: Prepare a suspension of the test microorganism (bacterial or fungal) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.[1]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[14]
In Vitro Anticancer Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[16] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[17]
Principle: In living cells, mitochondrial dehydrogenases (like succinate dehydrogenase) reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[17] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, correlates with the number of viable cells.[18]
Caption: Workflow of the MTT assay for determining cytotoxicity (IC₅₀).
Detailed Experimental Protocol:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test benzohydrazide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified exposure time (typically 48 to 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 2 to 4 hours. Viable cells will form visible purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150-200 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan.[19] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and In-Silico Analysis
SAR studies are crucial for optimizing the biological activity of benzohydrazide derivatives. The efficacy of these compounds is highly sensitive to the electronic and steric properties of the substituents on the aromatic rings.[12] For example, the position of electron-withdrawing groups (like fluoro or nitro) or electron-donating groups (like methoxy) can dramatically alter the anticancer or antimicrobial potency.[2][12]
Molecular Docking: In-silico molecular docking has become an indispensable tool to predict and rationalize the biological activity of these compounds.[20] It simulates the binding of a ligand (the benzohydrazide derivative) into the active site of a target protein.[4] This provides insights into the binding affinity (often expressed as a binding energy score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. These predictions help in prioritizing compounds for synthesis and guiding the design of more potent derivatives.[11]
Data Summary: Comparative Biological Activity
The following tables summarize representative data for the biological activity of various substituted benzohydrazides, illustrating the impact of different substitutions.
Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| H20 | Dihydropyrazole moiety | A549 (Lung) | 0.46 | [11] |
| MCF-7 (Breast) | 0.29 | [11] | ||
| HeLa (Cervical) | 0.15 | [11] | ||
| Compound 4 | 2-bromo, N'-benzylidene | HCT 116 (Colon) | 1.88 | [3] |
| Compound 14 | 4-(butan-2-lideneamino) | Colorectal Cancer | 37.71 | [3] |
| Compound 2a | N'-benzylidene | A-549 (Lung) | Moderate Activity |[3] |
Table 2: Antimicrobial Activity (MIC) of Selected Benzohydrazide Derivatives
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| Compound 3 | 2/3-bromo, N'-benzylidene | Potent (pMICam = 1.62 µM/ml) | - | [3] |
| Compound 15 | 2/3-bromo, N'-benzylidene | Potent (pMICam = 1.62 µM/ml) | - | [3] |
| Compound S3 | 4-Chloro, N'-(thiophen-2-ylmethylene) | Active | Active | [5] |
| Compound T1 | 4-methoxy, N'-(3,4,5-trimethoxybenzylidene) | Better Activity | Moderate Activity |[8] |
Conclusion and Future Perspectives
Substituted benzohydrazides are a highly promising and pharmacologically significant class of compounds. Their straightforward synthesis and structural versatility make them ideal candidates for drug discovery pipelines. The extensive research into their antimicrobial and anticancer properties has revealed potent lead compounds and provided valuable insights into their mechanisms of action.
Future research should focus on leveraging SAR and computational modeling to design next-generation derivatives with enhanced potency and selectivity.[20] Investigating novel biological targets, exploring combination therapies, and conducting in vivo efficacy and safety assessments will be critical steps in translating the therapeutic potential of these versatile molecules from the laboratory to the clinic.
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A Technical Guide to the Hydrazide Functional Group: Synthesis, Reactivity, and Applications in Drug Development
Abstract: The hydrazide functional group, characterized by a carbonyl group bonded to a hydrazine moiety, is a cornerstone of modern medicinal chemistry and organic synthesis.[1] Its unique electronic properties impart a versatile reactivity profile, enabling its use as a key building block for a vast array of bioactive molecules and complex chemical architectures.[1][2] This guide provides an in-depth exploration of the hydrazide functional group, covering its fundamental characteristics, synthetic methodologies, key chemical transformations, and critical applications in drug discovery and development. We delve into the causality behind experimental choices, present validated protocols, and highlight the role of hydrazides in constructing everything from heterocyclic scaffolds to advanced bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this pivotal functional group.
The Hydrazide Moiety: A Structural and Electronic Overview
A hydrazide is a class of organic compound featuring a nitrogen-nitrogen single bond flanked by a carbonyl group. The general structure is R-C(=O)NHNH₂, where the acyl group (R-C=O) significantly influences the chemical nature of the adjacent hydrazine fragment. Unlike the basic character of hydrazine itself, the acyl group's electron-withdrawing nature renders the hydrazide nonbasic.[3] This electronic feature is central to its stability and reactivity.
The hydrazide functional group (-CONHNH₂) is an active and important moiety in organic chemistry, serving as a versatile substrate for synthesizing a wide range of derivatives.[2][4] Its ability to act as a nucleophile and to undergo condensation and cyclization reactions makes it an invaluable tool for synthetic chemists.
Synthetic Routes to Hydrazides
The efficient synthesis of hydrazides is critical for their application. The choice of method depends on the starting material, substrate sensitivity, and desired scale.
From Esters: The Classical Approach
The most common and straightforward method for preparing acylhydrazides is the hydrazinolysis of esters.[3][5] This reaction involves treating a carboxylic acid ester with hydrazine hydrate, typically in an alcoholic solvent like ethanol.[4]
Causality: This method is widely adopted due to the high reactivity of esters towards nucleophilic attack by hydrazine and the simplicity of the procedure. The reaction is often driven to completion by the formation of the stable hydrazide product. However, a significant limitation arises with α,β-unsaturated esters, which can undergo an undesired Michael-type addition followed by cyclization to form pyrazolidinone byproducts.[5][6] This side reaction diminishes the yield and complicates purification, necessitating alternative strategies for such substrates.
From Carboxylic Acids: Direct Approaches
-
Coupling Agent-Mediated Synthesis: Carboxylic acids can be condensed directly with hydrazine using coupling agents. A highly efficient process involves pre-forming an activated ester or amide in situ using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), followed by the addition of hydrazine.[5] This method is particularly effective for α,β-unsaturated acids, avoiding the Michael addition side reaction and providing excellent yields under mild conditions.[5]
-
Solvent-Free Grinding: For certain substrates, hydrazides can be synthesized directly by grinding a carboxylic acid with hydrazine hydrate under solvent-free conditions, offering a greener alternative.[4]
From Acyl Chlorides and Anhydrides
The reaction of acyl chlorides or anhydrides with hydrazine is typically rapid and highly exothermic.[4] While effective, this method's utility is limited by the often harsh conditions required to prepare the acyl chloride and the potential for side reactions. The reaction must be performed at low temperatures with careful, dropwise addition of hydrazine to control the exotherm.[4]
The Chemistry of Hydrazides: Reactivity and Transformations
The true power of the hydrazide functional group lies in its versatile reactivity, which has been harnessed to create a vast diversity of chemical structures.
Hydrazone Formation: A Gateway to Bioconjugation
The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is one of its most important transformations.[7][8] This condensation reaction proceeds readily under mild conditions and is characterized by the formation of a C=N double bond.[7]
Mechanism & Application: The reaction is reversible and involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration.[8][9] Hydrazone linkages are more stable towards hydrolysis than simple imines (Schiff bases).[10] This stability, particularly at neutral pH, coupled with its rapid cleavage in acidic environments like cellular lysosomes, makes hydrazone ligation a powerful tool in medical biotechnology for creating antibody-drug conjugates (ADCs).[7] In this strategy, a cytotoxic drug is linked to a tumor-targeting antibody via a hydrazone bond, ensuring the payload is released specifically within the cancer cell.[7]
Synthesis of Heterocyclic Compounds
Hydrazides are invaluable synthons for constructing a wide variety of heterocyclic rings, which form the core of many pharmaceutical agents.[1][2][11]
-
Oxadiazoles and Thiadiazoles: Cyclization reactions of hydrazides are commonly used to prepare 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, five-membered aromatic rings containing two nitrogen atoms and one oxygen or sulfur atom, respectively.[2]
-
Pyrazoles and Triazoles: Hydrazides can be used as building blocks to create pyrazoles and triazoles, which are also prevalent in biologically active compounds.[2][12]
These heterocyclic derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][13]
Bioorthogonal Chemistry
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes.[14] Hydrazide-carbonyl ligation is a foundational bioorthogonal reaction.[10][14]
Expert Insight: While highly useful, the classic hydrazone ligation has limitations in complex biological systems due to the presence of endogenous aldehydes and ketones.[15][16] This can lead to off-target reactions. For this reason, other bioorthogonal reactions, such as the Staudinger ligation or copper-free click chemistry involving azides and cyclooctynes, are often preferred for their superior selectivity in intracellular environments.[14][15] However, for extracellular applications or systems with low background carbonyl concentration, hydrazone formation remains a robust and accessible technique.[16]
Applications in Drug Discovery and Development
The hydrazide moiety is a privileged structure in medicinal chemistry, found in numerous clinically used drugs and serving as a versatile scaffold for new therapeutic agents.[1][17]
Isoniazid: A Case Study in Antitubercular Therapy
Isoniazid (isonicotinic acid hydrazide) is a cornerstone first-line antibiotic for the treatment of tuberculosis (TB).[18][19]
Mechanism of Action: Isoniazid is a prodrug, meaning it requires activation within the target organism.[20][21] Inside Mycobacterium tuberculosis, the bacterial enzyme catalase-peroxidase (KatG) activates isoniazid.[18][20][22] The activated form then covalently binds to NAD(H), forming an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase.[20][21] This enzyme is crucial for the synthesis of mycolic acids, which are essential, unique components of the mycobacterial cell wall.[20][21][22] Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.[21] Isoniazid is bactericidal to actively dividing mycobacteria.[20][22]
Broader Therapeutic Roles
Beyond TB, hydrazide derivatives are explored for a wide range of pharmacological activities.[1][2] The hydrazide-hydrazone scaffold is particularly prominent and has been associated with:
The structural versatility of the hydrazide group allows for fine-tuning of steric and electronic properties, enabling chemists to design derivatives that interact with specific biological targets like enzymes and receptors.[1]
Experimental Protocols & Data
To ensure trustworthiness and reproducibility, this section provides validated, step-by-step protocols for key transformations.
Protocol: Synthesis of an Acyl Hydrazide from an Ester
Objective: To synthesize benzoylhydrazide from methyl benzoate.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl benzoate (13.6 g, 0.1 mol) and ethanol (40 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (6.0 g, ~0.12 mol, 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
Characterization: Confirm the structure of the resulting benzoylhydrazide using IR and ¹H NMR spectroscopy.
Protocol: Hydrazone Formation for Bioconjugation
Objective: To label an aldehyde-modified protein with a biotin-hydrazide probe.
Methodology:
-
Protein Preparation: Dissolve the aldehyde-modified protein in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0) to a final concentration of 1-5 mg/mL.
-
Probe Preparation: Prepare a stock solution of biotin-hydrazide in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
Conjugation: Add the biotin-hydrazide stock solution to the protein solution to achieve a 20-50 molar excess of the probe.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction can be gently agitated.
-
Purification: Remove the excess, unreacted biotin-hydrazide probe using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Validation: Confirm successful conjugation using techniques such as SDS-PAGE (observing a mass shift) and Western blot (using a streptavidin-HRP conjugate to detect the biotin tag).
Analytical Characterization Data
Spectroscopic analysis is essential for confirming the successful synthesis of hydrazides and their derivatives.[25]
| Compound Type | Technique | Key Spectroscopic Features |
| Acyl Hydrazide | IR (cm⁻¹) | C=O stretch (~1640-1680), N-H stretches (two bands, ~3200-3400), N-H bend (~1620)[25][26] |
| ¹H NMR (ppm) | Broad N-H signals (often exchangeable with D₂O), aromatic/aliphatic signals from the R group.[26] | |
| Hydrazone | IR (cm⁻¹) | C=N stretch (~1620-1660), disappearance of the aldehyde/ketone C=O stretch (~1700).[25] |
| ¹H NMR (ppm) | Imine proton (-CH=N-) signal (~7.5-8.5 ppm), disappearance of the aldehyde proton signal (~9-10 ppm).[25] |
Table 1. Key diagnostic signals for the characterization of hydrazides and hydrazones.
Conclusion
The hydrazide functional group is a remarkably versatile and powerful tool in the arsenal of the modern chemist. Its predictable reactivity, straightforward synthesis, and the diverse biological activities of its derivatives have solidified its importance in organic synthesis and drug development.[1][2] From its central role in the life-saving antitubercular drug isoniazid to its application in cutting-edge bioconjugation technologies, the hydrazide moiety continues to enable scientific discovery.[7][20] As researchers continue to face challenges like drug resistance and the need for more targeted therapies, the strategic application of hydrazide chemistry will undoubtedly contribute to the development of the next generation of innovative therapeutics.[2]
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3-(Dimethylamino)benzohydrazide safety and handling
An In-depth Technical Guide to the Safe Handling of 3-(Dimethylamino)benzohydrazide for Research and Development Professionals
Introduction
This compound is a versatile molecule utilized in various research and drug development applications, primarily for proteomics research.[1] Its structure, incorporating both a hydrazide and a tertiary aromatic amine functional group, presents a unique combination of reactivity and potential hazards. This guide, intended for senior application scientists and laboratory professionals, provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and reactivity.
Physicochemical and Hazard Profile
A thorough understanding of the fundamental properties of this compound is the cornerstone of a robust safety protocol.
| Property | Value | Source |
| CAS Number | 205927-64-6 | [1][2] |
| Molecular Formula | C₉H₁₃N₃O | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95-98% | [2][3] |
GHS Hazard Classification:
This compound is classified as a hazardous substance. The primary hazards are outlined below:
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance is harmful and an irritant.[2]
Core Reactivity and Incompatibility: The "Why" Behind the Precautions
The safe handling of this compound is dictated by the reactivity of its two key functional groups: the hydrazide and the dimethylamino group on the aromatic ring.
1. The Hydrazide Group:
Hydrazides are derivatives of hydrazine and share some of its hazardous properties. The primary concern is their reducing nature and susceptibility to oxidation.
-
Reaction with Oxidizing Agents: This is the most significant incompatibility. Strong oxidizing agents (e.g., nitrates, peroxides, chromic acid, nitric acid, chlorine bleaches) can react exothermically with hydrazides.[4] This can lead to the formation of unstable diazenes, which may decompose violently, posing a fire or explosion risk. Therefore, meticulous segregation from all oxidizing materials is paramount.
-
Thermal Decomposition: While specific data for this compound is limited, hydrazines, in general, can be thermally unstable.[5] Decomposition may release flammable and toxic gases, including nitrogen oxides (NOx).[4]
2. The Aromatic Amine Group:
The dimethylamino group influences the molecule's reactivity and toxicological profile.
-
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. Therefore, it should be stored away from strong acids, with which it can react, potentially exothermically.
-
Potential for N-Oxidation: Aromatic amines can be susceptible to oxidation, which can sometimes lead to the formation of hazardous byproducts.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is a critical control measure. The following protocol is designed to be a self-validating system, ensuring comprehensive protection based on the known hazards.
Caption: PPE selection workflow for this compound.
Causality Behind PPE Choices:
-
Eye Protection: Due to the risk of serious eye irritation (H319), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[6]
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves offer good resistance to a range of chemicals and are recommended. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your hands.[6]
-
Lab Coat: A flame-resistant lab coat is recommended as a precautionary measure due to the general flammability of organic solids and the potential for unexpected reactions.
-
-
Respiratory Protection: Handling the solid material outside of a fume hood or glove box, or any procedure that could generate dust or aerosols, necessitates respiratory protection to prevent respiratory tract irritation (H335). A NIOSH-approved respirator with an appropriate particulate filter is required in these situations.
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[7]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Grounding: For transfers of larger quantities of the powder, grounding and bonding should be considered to prevent static electricity buildup, which can be an ignition source for fine dust clouds.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]
Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated area.[9]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and other incompatible materials.[4][10] A dedicated cabinet for flammable solids is recommended.
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture.
Emergency Procedures: Spill and Exposure Response
A clear and well-rehearsed emergency plan is crucial.
Caption: Emergency response workflow for spills and exposures.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collection: Carefully sweep the material into a designated, labeled hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol) to remove any remaining residue.
-
Follow with a thorough cleaning using soap and water.[11]
-
All materials used for cleanup (absorbent, cloths, etc.) must be disposed of as hazardous waste.
-
Waste Disposal
Wastes containing this compound are classified as hazardous waste and must be disposed of according to institutional, local, and national regulations.
-
Waste Containers: Use clearly labeled, sealed containers for all waste.
-
Chemical Treatment (for dilute solutions): Dilute aqueous solutions of hydrazides can be treated with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide to break down the hydrazide moiety.[12][13] This should only be performed by trained personnel in a fume hood, as the reaction can be exothermic and may release gases.
-
Incineration: The preferred method for disposal of solid waste and concentrated solutions is through a licensed hazardous waste disposal company via high-temperature incineration.[12]
Conclusion
This compound is a valuable research tool, but its safe use demands a comprehensive understanding of its chemical nature. By integrating the principles of hazard assessment, proper PPE selection, stringent handling protocols, and well-defined emergency procedures, researchers can mitigate the risks associated with this compound. This guide serves as a foundation for developing laboratory-specific Standard Operating Procedures (SOPs) that ensure the safety of all personnel.
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A Technical Guide to the Optimal Storage of 3-(Dimethylamino)benzohydrazide
Abstract
This technical guide provides a comprehensive analysis of the optimal storage and handling conditions for 3-(Dimethylamino)benzohydrazide (CAS No. 205927-64-6). Synthesizing data from chemical suppliers and the broader scientific literature on aromatic hydrazides, this document elucidates the causal factors behind the compound's potential instability. It details scientifically grounded protocols for temperature, atmospheric, and light control to ensure the long-term integrity and reliability of this crucial proteomics research chemical. This guide is intended for researchers, laboratory managers, and drug development professionals who handle and store this compound.
Introduction: Understanding the Inherent Reactivity of this compound
This compound is a specialized organic compound utilized in proteomics research.[1] Its molecular structure, featuring both a benzohydrazide moiety and a tertiary aromatic amine (dimethylamino group), dictates its chemical reactivity and, consequently, its storage requirements. The primary drivers of instability in this molecule are its susceptibility to oxidation and potential sensitivity to light.
The hydrazide functional group (-CONHNH₂) is a known reducing agent and is readily oxidized. Studies on aromatic hydrazides show they can be oxidized to form other compounds, such as aromatic diazenes, a reaction that can proceed at room temperature in the presence of an oxidant.[2][3][4] This oxidation can even be initiated by atmospheric oxygen under certain conditions.[5] The presence of the electron-donating dimethylamino group on the benzene ring can further increase the molecule's susceptibility to oxidation.
Furthermore, aromatic structures, particularly those with amine functionalities, can be sensitive to light.[6] Energy from light, especially in the UV spectrum, can be absorbed by the molecule, potentially leading to photodegradation.[7] Therefore, a comprehensive storage strategy must mitigate these intrinsic chemical vulnerabilities to preserve the compound's purity and performance in experimental applications.
Core Storage Protocols: A Self-Validating System
To ensure the long-term stability and integrity of this compound, a multi-faceted storage approach is mandatory. The following conditions are based on a synthesis of supplier recommendations and fundamental chemical principles.
Temperature Control
-
Long-Term Storage: The recommended long-term storage temperature for this compound is room temperature .[8]
-
Shipping and Transport: Despite room temperature storage, the compound is often shipped under cold-chain conditions .[8] This is a critical preventative measure to minimize the risk of thermal degradation during transit, where the material may be exposed to uncontrolled and potentially elevated temperatures. Upon receipt, the compound should be allowed to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
Atmospheric Control: The Mandate for an Inert Environment
Given the high susceptibility of the hydrazide group to oxidation, exposure to atmospheric oxygen must be strictly limited.
-
Protocol: Store this compound under an inert atmosphere . This is best achieved by blanketing the compound with an inert gas such as argon or nitrogen before sealing the container. For frequent use, a glove box with an inert atmosphere is ideal. For less frequent access, flushing the vial with inert gas after each use is a mandatory step.
Light Exclusion
To prevent potential photodegradation, the compound must be protected from light.
-
Protocol: Always store the container in a dark place .[8] Utilizing amber glass vials or wrapping the container in aluminum foil provides an effective barrier against light exposure. Laboratory cupboards and drawers designated for light-sensitive chemicals are appropriate storage locations.
Moisture and Hygroscopicity Management
-
Protocol: Keep the container tightly closed in a dry, well-ventilated area .[10][11] Storage in a desiccator containing a suitable desiccant (e.g., silica gel) is highly recommended, especially in humid environments. Ensure the container cap is sealed securely after each use to prevent the ingress of atmospheric moisture.
Data Summary and Visual Workflow
Table of Storage Parameters
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Room Temperature (Long-Term) | Standard condition for solid-state stability. |
| Cold-Chain Transport | Minimizes thermal stress and degradation during shipping.[8] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the reactive hydrazide functional group.[2][5] |
| Light | Keep in a Dark Place | Prevents potential photodegradation of the aromatic amine structure.[6][7][8] |
| Moisture | Store in a Dry Location (Desiccator) | Prevents hydrolysis and moisture-facilitated degradation.[9] |
| Container | Tightly Sealed, Amber Vial | Provides a physical barrier against atmosphere, light, and moisture. |
Storage Condition Decision Workflow
The following diagram outlines the logical workflow for ensuring the proper storage of this compound from receipt to long-term maintenance.
Caption: Decision workflow for proper storage of this compound.
Handling and Safety Protocols
Personnel handling this compound should adhere to standard laboratory safety practices. The compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.[11] Handle the solid material in a well-ventilated area or a chemical fume hood.
-
Skin Contact: The compound is known to cause skin irritation (Hazard Statement H315).[11] In case of contact, wash the affected area thoroughly with soap and water.
-
Incompatibilities: Avoid contact with strong oxidizing agents, as these can trigger a vigorous reaction with the hydrazide group.
Conclusion
The chemical stability of this compound is intrinsically linked to its molecular structure. By understanding its susceptibility to oxidation and photodegradation, researchers can implement a robust storage strategy. Adherence to the protocols outlined in this guide—namely, storage at room temperature in a dark, dry location under an inert atmosphere—is essential for preserving the compound's integrity and ensuring the validity and reproducibility of experimental results.
References
- Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841–5845.
- Phadnis, N., Molen, J. A., Stephens, S. M., Weierbach, S. M., Lambert, K. M., & Milligan, J. A. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons.
- Chattaway, F. D. (1908). XXV.—The Oxidation of Aromatic Hydyaziizes by Metallic Oxides, Permangalzates, and Chromates. Journal of the Chemical Society, Transactions, 93, 270-278.
- ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Corrie, J. E., & Papageorgiou, G. (2016). 5-Aryl-dimethylamino quinoline-derived two-photon sensitive probes. Tetrahedron Letters, 57(26), 2863-2866.
- Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50.
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The Enigmatic Core: A Technical Guide to 3-(Dimethylamino)benzohydrazide and its Place in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on 3-(Dimethylamino)benzohydrazide, a molecule situated at the intersection of synthetic chemistry and potential therapeutic application. While specific research on this particular derivative is nascent, this guide provides a comprehensive overview of the parent benzohydrazide scaffold, its synthesis, and its well-documented biological significance. By understanding the core, we can illuminate the potential of its derivatives.
Introduction: The Benzohydrazide Scaffold
Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of heterocyclic compounds and derivatives.[1][2][3] The true value of the benzohydrazide moiety lies in its capacity for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological activities.[4]
The subject of this guide, this compound, introduces a tertiary amine at the meta-position of the benzene ring. This substitution is predicted to significantly influence the molecule's physicochemical properties, such as its basicity, solubility, and ability to form hydrogen bonds, thereby potentially modulating its biological activity and pharmacokinetic profile.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 205927-64-6 | [5] |
| Molecular Formula | C₉H₁₃N₃O | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| Predicted XlogP | 0.6 | [6] |
| Appearance | White to off-white solid | N/A |
Synthesis and Characterization
The synthesis of benzohydrazide derivatives is typically a straightforward process, making them attractive targets for chemical libraries. The general synthetic route involves the reaction of a benzoic acid ester with hydrazine hydrate.
General Synthetic Workflow:
Caption: General synthesis of this compound.
Step-by-Step Synthesis Protocol (Hypothetical):
This protocol is a generalized procedure based on common methods for synthesizing benzohydrazide derivatives.[1]
-
Reaction Setup: To a round-bottom flask, add methyl 3-(dimethylamino)benzoate (1 equivalent) and dissolve in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2-2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.
-
Isolation: Filter the precipitate and wash thoroughly with cold water or ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure compound.
Characterization:
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the hydrazide, the C=O stretch of the amide, and the C-N stretch of the dimethylamino group.[1]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[1]
-
Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.[1]
The Biological Potential of the Benzohydrazide Core
While specific biological data for this compound is scarce in the current literature, the broader class of benzohydrazide derivatives has been extensively studied and shown to possess a wide range of biological activities. The hydrazide moiety is a key pharmacophore that can be readily derivatized, most commonly through condensation with aldehydes or ketones to form hydrazones, which often exhibit enhanced biological effects.[2]
Established Activities of Benzohydrazide Derivatives:
-
Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated significant activity against various strains of bacteria and fungi.[1][2][7] Their mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the microbial cell wall.
-
Anticancer Activity: A growing body of research highlights the potential of benzohydrazide derivatives as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.
-
Antioxidant Activity: The hydrazide group can act as a radical scavenger, and several benzohydrazide derivatives have been investigated for their antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[1][2]
-
Enzyme Inhibition: The benzohydrazide scaffold has been utilized to design inhibitors for various enzymes, including monoamine oxidase, which is relevant in the treatment of neurological disorders.[4]
The inclusion of the 3-dimethylamino group on the benzohydrazide scaffold could potentially enhance its interaction with biological targets through increased polarity and the ability to form ionic interactions.
Future Directions and Experimental Workflows
Given the limited specific data on this compound, the following experimental workflows are proposed to elucidate its biological potential.
Workflow for Biological Screening:
Caption: A proposed workflow for the biological evaluation of this compound.
Exemplary Experimental Protocols:
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
DPPH Radical Scavenging Assay (Antioxidant Activity): [2]
-
Preparation of Solutions: Prepare a stock solution of this compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the compound). Ascorbic acid is often used as a standard.
Conclusion
This compound represents an intriguing yet underexplored molecule within the well-established and biologically significant class of benzohydrazides. While direct research on this specific compound is limited, the extensive literature on its parent scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility and the potential for the 3-dimethylamino group to confer unique biological properties make it a compelling candidate for future drug discovery efforts. The experimental workflows outlined in this guide provide a clear path forward for elucidating the bioactivity and therapeutic potential of this enigmatic compound.
References
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- Sumbul, A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 626-636.
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An In-depth Technical Guide to the Discovery and History of Benzohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of benzohydrazide compounds. From the foundational synthesis of hydrazine by Theodor Curtius to the serendipitous discovery of the antitubercular properties of isoniazid, this document traces the scientific journey of this important class of molecules. We will delve into the key milestones, explore the evolution of synthetic methodologies, and examine the diverse applications of benzohydrazide derivatives in medicinal chemistry and beyond. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the rich history and promising future of benzohydrazide chemistry.
The Genesis: From Hydrazine to Hydrazides
The story of benzohydrazides is intrinsically linked to the discovery of their parent molecule, hydrazine (N₂H₄). While the term "hydrazine" was first coined by the renowned German chemist Emil Fischer in 1875 during his work with organic derivatives, the actual synthesis of hydrazine was achieved by Theodor Curtius in 1887.[1][2] Curtius, a pioneer in the field of nitrogen chemistry, successfully prepared hydrazine sulfate through a multi-step process starting from organic diazides.[1] His work laid the fundamental groundwork for understanding the reactivity and properties of this novel nitrogen compound.[1][2]
A pivotal moment in the history of this class of compounds occurred in 1895 when Curtius also reported the first synthesis of simple organic hydrazides: formic and acetic acid hydrazides.[2][3] This marked the formal birth of the hydrazide functional group as a distinct class of organic molecules.[2]
The early 20th century saw the development of the first commercially viable method for hydrazine production by German chemist Friedrich Raschig in 1906.[1] The Raschig process, which involves the reaction of ammonia and sodium hypochlorite, revolutionized hydrazine production, making it more accessible for both industrial applications and further chemical research.[1][4] This breakthrough paved the way for the synthesis of a wider array of hydrazide derivatives, including benzohydrazide.
Benzohydrazide: Synthesis and Characterization
Benzohydrazide (C₇H₈N₂O) is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by a hydrazide group (-CONHNH₂) attached to a benzene ring.[5] The synthesis of benzohydrazide is typically achieved through the reaction of an ester, such as methyl benzoate, with hydrazine hydrate.[6][7]
Experimental Protocol: Conventional Synthesis of Benzohydrazide[7]
Objective: To synthesize benzohydrazide from methyl benzoate and hydrazine hydrate.
Materials:
-
Methyl benzoate
-
Hydrazine hydrate
-
Flat-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a flat-bottomed flask.
-
The reaction mixture is heated under reflux for 2 hours.
-
The mixture is then cooled to room temperature, which results in the formation of a white precipitate.
-
The precipitate is filtered and washed thoroughly with water.
-
The crude benzohydrazide is then purified by recrystallization from ethanol.
Experimental Protocol: Microwave-Assisted Synthesis of Benzohydrazide[7]
Objective: To synthesize benzohydrazide using a more rapid, microwave-assisted method.
Materials:
-
Methyl benzoate
-
Hydrazine hydrate
-
100 mL beaker
-
Microwave reactor
-
Ethanol
Procedure:
-
A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a 100 mL beaker.
-
The mixture is refluxed in a microwave reactor at 350 W for 2 minutes.
-
1 mL of ethanol is added to the reaction mixture.
-
The mixture is subjected to microwave irradiation for one more minute at 500 W.
-
The resulting white precipitate is washed thoroughly with water and dried.
-
The product is further purified by recrystallization from ethanol.
The following diagram illustrates the general synthetic pathway for benzohydrazide:
Caption: General synthesis of benzohydrazide.
The Rise of Benzohydrazides in Medicinal Chemistry
The true impact of hydrazides on human health became apparent in the mid-20th century with the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide).[2][4] Although synthesized in 1912, its profound therapeutic potential was not recognized until 1951 by researchers at Hoffmann-La Roche and Squibb.[2][8] This serendipitous discovery marked a turning point in the treatment of tuberculosis and propelled hydrazide-containing compounds into the pharmaceutical spotlight.[2][9]
The mechanism of action of isoniazid involves its activation by a mycobacterial catalase-peroxidase enzyme, KatG.[9] The activated form of the drug then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9][10]
The success of isoniazid spurred further research into the biological activities of other hydrazide derivatives. It was soon discovered that these compounds possess a wide range of pharmacological properties, including:
-
Antimicrobial and Antifungal Activity: Many benzohydrazide derivatives have demonstrated significant activity against various bacterial and fungal strains.[6][11][12]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[6]
-
Anticonvulsant Activity: Certain hydrazide compounds have shown promise as anticonvulsant agents.[6]
-
Anti-inflammatory Activity: The anti-inflammatory properties of some benzohydrazide derivatives have also been investigated.[6]
-
Antidepressant Activity: Iproniazid, a hydrazide derivative, was one of the first antidepressants and functions as a monoamine oxidase inhibitor (MAOI).[2][13]
The diverse biological activities of benzohydrazide derivatives have made them a valuable scaffold in drug discovery and development.[11][13]
The following diagram illustrates the diverse applications of benzohydrazide compounds:
Caption: Diverse applications of benzohydrazides.
Modern Applications and Future Directions
The versatility of the benzohydrazide scaffold continues to inspire the development of new therapeutic agents and materials.[12] Recent research has focused on the design and synthesis of novel benzohydrazide derivatives with enhanced biological activities and improved pharmacokinetic profiles.[11][14][15]
Microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative to conventional methods for preparing benzohydrazide derivatives.[13] This technique significantly reduces reaction times and often leads to higher yields.[13]
Furthermore, benzohydrazide derivatives are being explored for applications beyond medicine, including:
-
Agricultural Chemistry: As fungicides and plant growth regulators.[14][15][16]
-
Analytical Chemistry: As reagents for the detection and quantification of metal ions.[16]
-
Material Science: To enhance the thermal stability and mechanical properties of polymers and coatings.[16]
The rich history and diverse applications of benzohydrazide compounds underscore their importance in both academic research and industrial development. The continued exploration of this versatile chemical scaffold promises to yield new discoveries and innovations in the years to come.
Quantitative Data Summary
| Compound/Method | Application/Parameter | Result | Reference |
| Benzohydrazide Synthesis | Conventional Method Yield | Not specified | [6] |
| Benzohydrazide Synthesis | Microwave Method Yield | Not specified | [6] |
| Compound A6 | In vivo antifungal (curative) | 72.6% efficacy at 200 µg/mL | [14][15] |
| Compound A6 | In vivo antifungal (protective) | 78.9% efficacy at 200 µg/mL | [14][15] |
| Boscalid (control) | In vivo antifungal (curative) | 70.7% efficacy at 200 µg/mL | [14][15] |
| Boscalid (control) | In vivo antifungal (protective) | 65.2% efficacy at 200 µg/mL | [14][15] |
References
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- BenchChem. (n.d.). A Technical Guide to the History and Discovery of Hydrazine Hydrate in Organic Chemistry.
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- Iovini, A. (n.d.). History.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
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- Scientist Biography - YouTube. (2023). Theodor Curtius: Revolutionizing Chemistry.
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- ACS Publications. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment.
- PubMed. (1955). Mode of action of isonicotinic hydrazide.
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- PubMed. (2004). Isonicotinic acid hydrazide: an anti-tuberculosis drug inhibits malarial transmission in the mosquito gut.
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- PubMed. (1953). [Mechanism of convulsive action of isonicotinic acid hydrazide].
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- Human Metabolome Database. (2021). Showing metabocard for Benzohydrazide (HMDB0249018).
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- Chem-Impex. (n.d.). Isonicotinic acid hydrazide.
- Arabian Journal of Chemistry. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives.
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Methodological & Application
Application Notes and Protocols for 3-(Dimethylamino)benzohydrazide in Synthetic Chemistry and Drug Discovery
Abstract
This comprehensive technical guide provides detailed experimental protocols for the synthesis and application of 3-(Dimethylamino)benzohydrazide, a versatile building block in medicinal chemistry and materials science. We delve into the foundational synthesis of this hydrazide from its corresponding benzoate ester, followed by a practical application in the synthesis of a novel Schiff base derivative. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, purification strategies, and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Introduction: The Significance of Benzohydrazides in Modern Chemistry
Benzohydrazides are a privileged class of organic compounds characterized by a hydrazide moiety attached to a benzene ring.[1] This structural motif imparts a unique combination of reactivity and biological activity, making them invaluable synthons in drug discovery and materials science. The presence of the reactive hydrazide group allows for the facile construction of various heterocyclic systems and Schiff bases, which are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
The 3-(dimethylamino) substitution on the benzohydrazide scaffold introduces an electron-donating group that can modulate the electronic properties and biological activity of the resulting derivatives. This guide will provide a detailed protocol for the synthesis of this compound and its subsequent use in the preparation of a Schiff base, a class of compounds with significant therapeutic potential.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most commonly achieved through the hydrazinolysis of the corresponding methyl ester, methyl 3-(dimethylamino)benzoate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.
Underlying Principle: Nucleophilic Acyl Substitution
The reaction proceeds via a tetrahedral intermediate formed by the attack of the amino group of hydrazine on the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate, with the expulsion of methanol, yields the thermodynamically stable hydrazide. The use of an excess of hydrazine hydrate can drive the reaction to completion.
Sources
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- 2. [PDF] New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies | Semantic Scholar [semanticscholar.org]
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using 3-(Dimethylamino)benzohydrazide in quantitative proteomics
An Application Guide for the Quantitative Analysis of Glycoproteins using 3-(Dimethylamino)benzohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
The study of protein glycosylation, a critical post-translational modification (PTM) involved in a myriad of biological processes, presents significant analytical challenges due to its complexity and heterogeneity. This guide provides a comprehensive overview and a detailed protocol for the application of this compound in quantitative glycoproteomics. We delve into the underlying hydrazide chemistry, which enables the selective enrichment and subsequent mass spectrometry-based analysis of glycoproteins. This document is intended for researchers, scientists, and drug development professionals seeking a robust method to identify and quantify changes in protein glycosylation, a key aspect of biomarker discovery and understanding disease mechanisms.
Introduction: The Challenge and Opportunity in Glycoproteomics
Protein glycosylation is a pivotal post-translational modification that dictates protein folding, stability, localization, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, making the glycoproteome a rich source of potential biomarkers and therapeutic targets.[1] However, the comprehensive analysis of glycoproteins from complex biological samples is technically demanding due to the low stoichiometry of glycosylation and the wide dynamic range of protein abundances.[2]
Quantitative proteomic strategies are essential for comparing glycosylation patterns across different biological states.[3] While various methods exist, chemical labeling approaches provide a powerful means for enriching specific protein classes. Hydrazide chemistry has emerged as a highly effective strategy for the selective isolation and analysis of N-linked glycoproteins.[4][5] This method leverages the chemical reactivity of the hydrazide functional group towards aldehyde groups, which can be selectively introduced into the glycan moieties of glycoproteins. This application note details the use of this compound as a labeling reagent for quantitative mass spectrometry-based glycoproteomics.
Principle of the Method: Hydrazide Chemistry for Glycoprotein Capture
The core of this methodology rests on a two-step chemical process: the oxidation of glycan cis-diols followed by covalent capture with a hydrazide-functionalized reagent.
-
Oxidation: Glycoproteins contain sugar moieties with cis-diol groups. Mild oxidation with sodium periodate (NaIO₄) cleaves the bond between adjacent carbon atoms of the cis-diols, converting them into reactive aldehyde groups. This reaction is highly specific to the glycan portion of the glycoprotein under controlled conditions, leaving the polypeptide chain intact.
-
Covalent Labeling: The newly formed aldehyde groups react with the hydrazide moiety of this compound. This condensation reaction forms a stable covalent hydrazone bond. The dimethylamino group provides a permanent positive charge, which can enhance ionization efficiency during mass spectrometry analysis.
This labeling strategy can be integrated into quantitative proteomics workflows in several ways:
-
Solid-Phase Enrichment: When the hydrazide chemistry is performed using a solid support (e.g., hydrazide-functionalized beads or resin), it allows for the specific capture and enrichment of glycoproteins or glycopeptides, while non-glycosylated components are washed away.[2][6] The captured peptides can then be released for analysis.
-
Stable Isotope Labeling: The protocol can be combined with stable isotope labeling techniques for relative quantification.[4][7] For instance, two samples can be labeled with light and heavy isotopic versions of a hydrazide reagent, allowing for their differentiation and quantification in a single mass spectrometry run.
Below is a diagram illustrating the chemical labeling principle.
Caption: Chemical principle of glycoprotein labeling using hydrazide chemistry.
Experimental Workflow
The overall workflow provides a clear path from complex biological sample to quantitative glycoproteomic data. The key stages involve protein extraction and denaturation, selective oxidation of glycans, covalent labeling, enzymatic digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: High-level experimental workflow for quantitative glycoproteomics.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for labeling glycoproteins from a complex protein mixture. Note: Optimization may be required for specific sample types and experimental goals. Always run a small-scale pilot experiment before committing valuable samples.
Materials and Reagents
-
Protein Sample: Cell lysate or plasma (protein concentration should be determined, e.g., by BCA assay).
-
Reagents for Lysis & Denaturation:
-
Urea
-
Tris-HCl, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
-
Reagents for Oxidation:
-
Sodium Periodate (NaIO₄), store protected from light.
-
Glycerol (to quench the reaction).
-
Sodium Acetate buffer, pH 5.5.
-
-
Labeling Reagent:
-
This compound
-
Aniline (acts as a catalyst)
-
Dimethyl sulfoxide (DMSO)
-
-
Reagents for Digestion:
-
Sequencing-grade modified Trypsin
-
Ammonium Bicarbonate
-
-
Equipment:
-
Protein concentrators or dialysis cassettes
-
Heating block or incubator
-
Standard laboratory equipment (pipettes, tubes, centrifuge)
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)[8]
-
Step-by-Step Methodology
Part A: Sample Preparation and Oxidation
Causality: This stage prepares the glycoproteins for selective labeling by denaturing them to expose the glycan sites and then creating reactive aldehyde groups specifically on the sugar moieties.
-
Protein Solubilization and Denaturation:
-
To 1 mg of protein lysate, add denaturation buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5) to a final volume of 500 µL.
-
Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Cool to room temperature. Add IAA to a final concentration of 20 mM. Incubate for 45 minutes in the dark to alkylate cysteine residues, preventing disulfide bonds from reforming.
-
-
Buffer Exchange:
-
Remove urea and other small molecules by buffer exchanging the sample into 0.1 M Sodium Acetate, pH 5.5, using a protein concentrator with an appropriate molecular weight cutoff (e.g., 10 kDa). This is critical as urea can interfere with subsequent enzymatic steps.
-
-
Glycan Oxidation:
-
Adjust the protein concentration to 1-2 mg/mL in 0.1 M Sodium Acetate, pH 5.5.
-
Prepare a fresh 50 mM Sodium Periodate solution in the same buffer. Add it to the protein solution to a final concentration of 15 mM.
-
Incubate for 1 hour at 4°C in the dark. The low temperature and darkness minimize non-specific oxidation.
-
-
Quenching the Reaction:
-
Stop the oxidation by adding glycerol to a final concentration of 20 mM. Incubate for 10 minutes at 4°C. The glycerol consumes any excess periodate.
-
Perform another buffer exchange into 0.1 M Sodium Acetate, pH 5.5, to remove the periodate byproducts.
-
Part B: Hydrazide Labeling
Causality: This is the core labeling step where the hydrazide reagent covalently attaches to the engineered aldehyde groups on the glycoproteins. Aniline is used as a nucleophilic catalyst to accelerate the formation of the hydrazone bond.
-
Prepare Labeling Solution:
-
Dissolve this compound in DMSO to make a 100 mM stock solution.
-
-
Labeling Reaction:
-
To the oxidized glycoprotein solution, add the this compound stock solution to a final concentration of 10 mM.
-
Add aniline to a final concentration of 10 mM.
-
Incubate for 2-4 hours at room temperature with gentle mixing, protected from light.
-
-
Removal of Excess Reagent:
-
Remove unreacted labeling reagent and byproducts by buffer exchanging the sample into 50 mM Ammonium Bicarbonate, pH 8.0.
-
Part C: Protein Digestion and Sample Cleanup
Causality: The labeled proteins are digested into peptides to make them amenable to LC-MS/MS analysis. A final cleanup step removes salts and other contaminants that can interfere with mass spectrometry.
-
Protein Digestion:
-
Add sequencing-grade trypsin to the labeled protein solution at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
The analysis of labeled peptides requires specific considerations in both the MS acquisition and the subsequent data processing steps.
LC-MS/MS Parameters
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is typically used for fragmentation of the peptides.
-
Data Acquisition: A data-dependent acquisition (DDA) method is commonly employed, where the most abundant precursor ions are selected for fragmentation.
Database Search and Quantification
-
Modification Search: The covalent attachment of this compound to an oxidized glycan results in a specific mass shift. This modification must be defined in the database search software (e.g., MaxQuant, Proteome Discoverer). The modification should be set as a variable modification on asparagine residues within the N-linked glycosylation consensus sequence (N-X-S/T, where X is not proline).
-
Quantification:
-
Label-Free Quantification (LFQ): The relative abundance of a glycopeptide across different samples can be determined by comparing the integrated peak areas of its precursor ion.[9][10]
-
Isobaric Tagging: If an isobaric tagging strategy (e.g., TMT, iTRAQ) was used on the peptide level after glycoprotein enrichment, quantification is based on the relative intensities of the reporter ions in the MS/MS spectra.[8][11]
-
Data Presentation
Quantitative results should be presented clearly, enabling easy interpretation.
| Protein ID | Gene Symbol | Description | Log₂ Fold Change | p-value |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 |
| P01876 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 1.85 | 0.002 |
| P02751 | FGG | Fibrinogen gamma chain | 0.95 | 0.041 |
| P01023 | A2M | Alpha-2-macroglobulin | -1.21 | 0.015 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incomplete oxidation of glycans.2. Degradation of sodium periodate solution.3. Insufficient concentration of labeling reagent. | 1. Ensure protein is properly buffer exchanged and at the correct pH for oxidation. Optimize periodate concentration.2. Always prepare sodium periodate solution fresh.3. Increase the molar excess of the hydrazide reagent. Optimize reaction time. |
| High Background / Non-specific Binding | 1. Incomplete quenching of oxidation.2. Insufficient removal of excess labeling reagent. | 1. Ensure complete quenching with glycerol before proceeding to labeling.2. Perform thorough buffer exchange or dialysis after the labeling step. |
| Poor Peptide Identification in MS | 1. Inefficient tryptic digestion.2. Sample loss during cleanup.3. Incorrect mass modification specified in the database search. | 1. Ensure denaturants like urea are removed before adding trypsin. Check enzyme activity.2. Be careful during desalting steps. Ensure proper conditioning and elution from StageTips.3. Recalculate the exact mass of the modification and ensure it is correctly defined in the search parameters. |
References
- Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21(6), 660-666. [Link]
- K-C, L., et al. (2013). Isobaric protein-level labeling strategy for serum glycoprotein quantification analysis by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 85(12), 5845-5852. [Link]
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Liu, T., et al. (2005). Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry. Journal of Proteome Research, 4(6), 2070-2080. [Link]
- Sun, B., et al. (2007). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. Glycobiology, 17(11), 1194-1194. [Link]
- Wang, Y., & Zhang, H. (2015). Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity.
- Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research, 13(12), 5293-5309. [Link]
- Wollscheid, B., et al. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21(6), 660-666. [Link]
- Sethuraman, N., & Naringrekar, V. H. (2005). Quantitative clinical glycomics strategies: a guide for selecting the best analysis approach. Expert Review of Proteomics, 2(5), 723-734. [Link]
- Sun, S., & Wu, L. (2023). Deciphering the Properties and Functions of Glycoproteins Using Quantitative Proteomics. Journal of Proteome Research, 22(5), 1469-1484. [Link]
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939-965. [Link]
- Zecha, J., et al. (2019). Decrypting drug actions and protein modifications by dose- and time-resolved proteomics. bioRxiv. [Link]
- Luczak, M., et al. (2016). Label-Free Quantitative Proteomics Reveals Differences in Molecular Mechanism of Atherosclerosis Related and Non-Related to Chronic Kidney Disease. International Journal of Molecular Sciences, 17(5), 631. [Link]
- Gnad, F., et al. (2011). Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line. International Journal of Molecular Sciences, 19(11), 3567. [Link]
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- 6. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobaric protein-level labeling strategy for serum glycoprotein quantification analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Protocol for the Synthesis of Hydrazones using 3-(Dimethylamino)benzohydrazide
Abstract: This document provides a detailed protocol for the synthesis of hydrazones via the condensation reaction of 3-(Dimethylamino)benzohydrazide with aldehydes and ketones. Hydrazones are a critical class of organic compounds with extensive applications in medicinal chemistry, drug delivery, and bioconjugation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, purification techniques, and characterization data. The protocol emphasizes scientific integrity, providing explanations for key experimental choices and robust methods for structural verification.
Introduction and Scientific Rationale
Hydrazones are organic compounds characterized by the R₁R₂C=NNHR₃ functional group. They are typically formed through the condensation of a hydrazine derivative with an aldehyde or ketone.[4][5] The resulting carbon-nitrogen double bond (azomethine group) is a versatile linker, finding utility in various fields. Notably, the hydrazone bond's stability is pH-dependent; it remains stable at neutral physiological pH but can be hydrolyzed under the acidic conditions found in specific cellular compartments like endosomes or tumor microenvironments, making it an ideal cleavable linker for targeted drug release systems.[2][4]
This compound is a valuable reagent for this synthesis. The core benzohydrazide structure provides the nucleophilic hydrazine moiety essential for the condensation reaction. The electron-donating 3-dimethylamino group can influence the electronic properties and reactivity of the resulting hydrazone, potentially enhancing its biological activity or modifying its physicochemical properties. This application note provides a standardized, reliable protocol for the synthesis, purification, and characterization of hydrazones derived from this specific precursor.
Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The overall process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.[5][6][7]
Causality of Key Steps:
-
Acid Catalysis: The reaction is significantly accelerated by an acid catalyst (e.g., acetic acid). The acid protonates the carbonyl oxygen, which greatly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the activated carbonyl carbon, forming a C-N bond and a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration: The resulting hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The elimination of water and subsequent deprotonation of the nitrogen atom forms the stable C=N double bond of the hydrazone. At neutral pH, this dehydration step is often the rate-limiting step of the reaction.[8]
Caption: Mechanism of acid-catalyzed hydrazone formation.
Detailed Experimental Protocol
This protocol describes the synthesis of a model hydrazone from this compound and 4-chlorobenzaldehyde. The principles can be readily adapted for other aldehydes and ketones.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (50 mL) |
| 4-Chlorobenzaldehyde | Reflux condenser |
| Absolute Ethanol (Solvent) | Magnetic stirrer and stir bar |
| Glacial Acetic Acid (Catalyst) | Heating mantle or oil bath |
| Deionized Water | Büchner funnel and filter flask |
| TLC plates (Silica gel 60 F₂₅₄) | Vacuum pump or aspirator |
| TLC Eluent (e.g., 7:3 Hexane:EtOAc) | Beakers, Erlenmeyer flasks |
| Glassware for recrystallization |
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140.6 mg) in absolute ethanol (15-20 mL). Stir the solution using a magnetic stir bar until the solid is fully dissolved.
-
Addition of Hydrazide: Add this compound (1.05 mmol, 188.2 mg) to the solution. Using a slight excess (1.05 to 1.1 equivalents) of the hydrazide can help drive the reaction to completion and minimize potential side reactions like azine formation.[11]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Reaction Conditions & Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction every 30-60 minutes using Thin Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the starting material spots.
-
Trustworthiness: TLC is a critical step for ensuring the reaction has gone to completion, preventing premature work-up and maximizing yield. If the reaction is sluggish at room temperature, it can be gently heated to reflux (approx. 78 °C for ethanol) for 2-6 hours.[12]
-
-
Product Isolation (Work-up): Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. The hydrazone product will often precipitate out of the ethanolic solution as a solid. If precipitation is slow, the flask can be placed in an ice bath to promote crystallization.
-
Expert Insight: Many aromatic hydrazones are crystalline solids with limited solubility in ethanol at low temperatures, which facilitates a simple and efficient isolation process.[12]
-
-
Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or cold deionized water to remove any soluble impurities.[11] Allow the crude product to air-dry on the filter paper.
Caption: General workflow for hydrazone synthesis and purification.
Purification Protocol: Recrystallization
Recrystallization is the most common and effective method for purifying solid hydrazone products.[11][13][14] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
-
Solvent Selection: Choose a suitable solvent. Ethanol or a mixture of ethanol and water is often effective. The ideal solvent should dissolve the hydrazone poorly at room temperature but well at its boiling point.[11]
-
Dissolution: Place the crude hydrazone in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent dropwise until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process. Slow cooling promotes the formation of larger, purer crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Structural Characterization and Validation
Unambiguous structural confirmation is essential.[12] The following spectroscopic methods are used to validate the formation and purity of the synthesized hydrazone.
| Spectroscopic Method | Expected Observations for a Model Product |
| FT-IR (cm⁻¹) | - N-H stretch (amide): ~3200-3300 cm⁻¹[15] - C=O stretch (amide): ~1640-1660 cm⁻¹[15] - C=N stretch (imine): ~1600-1625 cm⁻¹[15][16] - Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the hydrazide's primary amine N-H stretches. |
| ¹H NMR (ppm) | - N-H proton (amide): A characteristic downfield singlet, typically > 11.0 ppm.[15] - -N=CH- proton (azomethine): A singlet around 8.0-8.5 ppm (if derived from an aldehyde).[15][17] - Aromatic protons: Signals in the aromatic region (~6.5-8.5 ppm). - -N(CH₃)₂ protons: A singlet around 3.0 ppm. - Disappearance of the aldehyde proton signal (~9.5-10.5 ppm). |
| ¹³C NMR (ppm) | - C=O carbon (amide): ~160-170 ppm.[15] - C=N carbon (azomethine): ~140-155 ppm.[17] - Aromatic and methyl carbons in their expected regions. |
| Mass Spectrometry (MS) | - The molecular ion peak ([M]⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight of the target hydrazone should be observed, confirming the successful condensation.[17] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient catalyst. - Low reactivity of the carbonyl compound. - Low temperature. | - Add another drop of acetic acid. - Extend the reaction time. - Gently heat the reaction mixture under reflux.[11] |
| Product is Oily/Gummy | - Presence of impurities. - The product has a low melting point. | - Attempt recrystallization from a different solvent system (e.g., hexane/ethyl acetate).[11] - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - If all else fails, purify by column chromatography.[14] |
| Streaking on TLC Plate | - The dimethylamino group or hydrazone nitrogen is basic and interacts strongly with the acidic silica gel. | - Add a small amount (~1%) of triethylamine or a few drops of ammonia to the TLC eluent to neutralize the silica and achieve better spot resolution.[11][14] |
| Azine Side Product | - The stoichiometry was incorrect (excess aldehyde/ketone). | - Ensure a slight excess of the hydrazide is used.[11] - Azine impurities can often be removed by careful recrystallization or column chromatography. |
References
- Viana, A. S., & de Sousa, D. P. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. Journal of the American Society for Mass Spectrometry.
- Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Química Orgánica. (n.d.). Hydrazone Formation.
- Wikipedia. (n.d.). Hydrazone.
- ResearchGate. (n.d.). Synthesis and characterization of new aromatic hydrazones.
- Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry.
- Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
- ResearchGate. (n.d.). The Use of Hydrazones for Biomedical Applications.
- Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances.
- International Journal of Pharmaceutical Sciences and Research. (2018). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones.
- Hussain, Z., et al. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.
- International Journal of Research in Pharmaceutical Sciences. (2022). Application of Hydrazones in Biomedical Research.
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.
- National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
- Reddit. (2021). Need a purification method for a free hydrazone.
- ResearchGate. (n.d.). Infrared spectra data (cm⁻¹) of the hydrazones and their mixed metal (II) complexes.
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
- Thieme. (n.d.). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.
- Taylor & Francis Online. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.
- Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
- Chemicke Zvesti. (n.d.). Hydrazones and their derivatives. II. Preparation of pure D-erythrose.
- ResearchGate. (2020). How to purify hydrazone?
- National Center for Biotechnology Information. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)₃ (M = Re, ⁹⁹mTc) radiopharmaceuticals.
- Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity.
- The Pharma Innovation Journal. (2020). Synthesis and biological evaluation of new hydrazone.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
- National Center for Biotechnology Information. (2011). Synthesis of o-(Dimethylamino)aryl Ketones and Acridones by the Reaction of 1,1-Dialkylhydrazones and Arynes.
- University of the West Indies at Mona. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones.
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. tandfonline.com [tandfonline.com]
Capturing Protein Interactions: An Application Guide to 3-(Dimethylamino)benzohydrazide in Cross-Linking Studies
Introduction: The Imperative for Covalent Capture in Proteomics
In the intricate cellular milieu, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions, forming transient and stable complexes that drive biological processes. The study of these protein-protein interactions (PPIs) is fundamental to understanding cellular function, disease mechanisms, and for the development of novel therapeutics.[1] A significant challenge in proteomics is the capture of these often-fleeting interactions for analysis.[2] Chemical cross-linking, a technique that covalently links interacting proteins, provides a powerful solution to "freeze" these complexes, allowing for their isolation and characterization.[2][3]
This guide focuses on the application of 3-(Dimethylamino)benzohydrazide as a key component in a "zero-length" cross-linking strategy. Unlike conventional cross-linkers with spacer arms, zero-length cross-linkers mediate the formation of a direct covalent bond between two interacting amino acid residues without leaving any part of the cross-linker molecule behind.[2][4] This approach provides highly precise distance constraints, making it invaluable for mapping direct contact sites within protein complexes.[5][6]
This compound, a hydrazide-containing compound, is not a direct cross-linker itself. Instead, it serves as a nucleophile that reacts with carboxyl groups on proteins (aspartic acid, glutamic acid, and the C-terminus) that have been activated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This two-step process, detailed herein, offers a versatile method for covalently capturing protein interactions.
The Mechanism: A Two-Step Activation and Conjugation
The cross-linking strategy involving this compound relies on the activation of carboxyl groups by a carbodiimide, followed by nucleophilic attack by the hydrazide. This results in a stable hydrazone bond, effectively cross-linking the proteins.
Step 1: Carbodiimide-Mediated Activation of Carboxyl Groups
The process is initiated by a water-soluble carbodiimide, most commonly EDC.[7] EDC reacts with the carboxyl groups (-COOH) of aspartic acid, glutamic acid, or the C-terminus of a protein to form a highly reactive and unstable O-acylisourea intermediate.[5][7] This activation step is most efficient in acidic conditions, typically between pH 4.5 and 5.5.[7][8] The choice of buffer is critical; buffers containing carboxyls or primary amines, such as acetate or Tris, should be avoided as they will compete with the reaction. MES buffer (4-morpholinoethanesulfonic acid) is a suitable choice for this step.[7]
To enhance the efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[3][7] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis in an aqueous environment and can then react more efficiently with an amine or, in this case, a hydrazide.[9]
Step 2: Nucleophilic Attack by this compound
Once the carboxyl group is activated, the hydrazide moiety (-NH-NH2) of this compound acts as a nucleophile, attacking the activated carboxyl group (either the O-acylisourea or the NHS-ester). This reaction forms a stable amide-like bond and cross-links the two proteins. The reaction of hydrazides with activated carboxyls proceeds efficiently at a neutral to slightly acidic pH (pH 5.0-7.5).[8][10]
The "zero-length" nature of this cross-linking method is a key advantage. No spacer atoms are incorporated between the interacting residues, meaning that the cross-linked carboxyl and amino groups must be in very close proximity, typically within salt bridge distance.[3][5] This provides high-resolution structural information about the protein-protein interface.
Visualizing the Cross-Linking Workflow
The following diagram illustrates the overall experimental workflow for using this compound in protein cross-linking studies.
Caption: Experimental workflow for protein cross-linking using EDC/Sulfo-NHS and a hydrazide.
Detailed Protocols
Protocol 1: Cross-Linking of a Purified Protein Complex
This protocol describes the cross-linking of a pre-formed protein complex in solution.
Materials:
-
Purified protein complex (in a buffer free of primary amines and carboxyls, e.g., HEPES or PBS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Buffer Exchange: Equilibrate the purified protein complex into the Activation Buffer using a desalting column or dialysis. The final protein concentration should be in the range of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC (100 mM in water), Sulfo-NHS (100 mM in water), and this compound (100 mM in DMSO).
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2-10 mM each.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS, quickly pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step minimizes side reactions.
-
Hydrazide Coupling:
-
Immediately add this compound to the activated protein solution to a final concentration of 10-50 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to visualize higher molecular weight bands corresponding to the cross-linked complex.
-
For identification of cross-linked sites, proceed with in-gel or in-solution digestion followed by mass spectrometry analysis.[11]
-
| Reagent | Stock Concentration | Final Concentration | Incubation Time | Temperature |
| EDC | 100 mM | 2-10 mM | 15 min | Room Temp |
| Sulfo-NHS | 100 mM | 2-10 mM | 15 min | Room Temp |
| This compound | 100 mM | 10-50 mM | 2 hr - O/N | Room Temp or 4°C |
| Quenching Agent | 1 M | 50-100 mM | 15 min | Room Temp |
Protocol 2: In Vivo Cross-Linking in Cultured Cells
This protocol is for capturing protein interactions within their native cellular environment. A membrane-permeable cross-linker strategy is often required. While this compound itself may have limited cell permeability, this protocol outlines the general steps for in vivo cross-linking using a carbodiimide approach, which can be adapted.
Materials:
-
Cultured cells expressing the proteins of interest
-
Phosphate-Buffered Saline (PBS)
-
EDC
-
Sulfo-NHS (for cell-surface cross-linking) or a more hydrophobic NHS-ester (for intracellular cross-linking)
-
This compound
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
Wash the cells three times with ice-cold PBS to remove any residual media.
-
-
Cross-Linking Reaction:
-
Prepare a fresh cross-linking solution in PBS containing EDC (1-5 mM), Sulfo-NHS (1-5 mM), and this compound (5-20 mM).
-
Add the cross-linking solution to the cells and incubate for 30-60 minutes at room temperature or on ice. The optimal time should be determined empirically.
-
-
Quenching:
-
Remove the cross-linking solution.
-
Wash the cells once with PBS.
-
Add Quenching Buffer and incubate for 15 minutes at room temperature to stop the reaction.
-
-
Cell Lysis:
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells using an appropriate Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Analysis:
-
The resulting cell lysate containing the cross-linked protein complexes can be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting to confirm the interaction.
-
For large-scale identification of interacting partners, the lysate can be subjected to affinity purification followed by mass spectrometry.[12][13]
-
Self-Validation and Controls: Ensuring Trustworthy Data
To ensure the validity of the cross-linking results, several controls are essential:
-
No Cross-linker Control: A sample that goes through the entire procedure without the addition of EDC and the hydrazide. This control is crucial to identify non-covalently associated proteins that may co-purify.
-
Single Reagent Controls: Samples treated with only EDC/Sulfo-NHS or only the hydrazide to assess any non-specific effects of the individual reagents.
-
Titration of Cross-linker Concentration: Performing the cross-linking reaction with a range of cross-linker concentrations can help to optimize the reaction and minimize the formation of non-specific, high-molecular-weight aggregates.
-
Time Course Experiment: Varying the incubation time for the cross-linking reaction can help to capture transient interactions and avoid over-cross-linking.
-
Negative Control Protein: Including a known non-interacting protein in the reaction can help to assess the specificity of the cross-linking.
-
Validation by an Orthogonal Method: Confirming the identified interaction using an independent method, such as co-immunoprecipitation or a yeast two-hybrid assay, adds a significant layer of confidence to the results.
Mechanism Visualization
The following diagram illustrates the chemical mechanism of EDC/NHS-mediated cross-linking with a hydrazide.
Sources
- 1. The emerging role of mass spectrometry-based proteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research [mdpi.com]
- 12. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Publications Spotlight - Creative Proteomics [creative-proteomics.com]
Application Note: Enhanced Peptide Detection and Quantification by LC-MS Following Derivatization with 3-(Dimethylamino)benzohydrazide
Introduction: Overcoming the Challenges in Peptide LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern proteomics and peptidomics, enabling the identification and quantification of peptides with high sensitivity and specificity. However, challenges persist, particularly with peptides that exhibit poor ionization efficiency or are present at low concentrations in complex biological matrices. Chemical derivatization offers a powerful strategy to enhance the analytical performance of peptide LC-MS assays. By introducing a chemical tag to the peptide, it is possible to improve ionization efficiency, enhance chromatographic separation, and direct fragmentation in tandem mass spectrometry (MS/MS), ultimately leading to more reliable and sensitive detection.
This application note details a robust protocol for the derivatization of peptides with 3-(Dimethylamino)benzohydrazide (DMABH). This method targets the carboxyl groups present at the C-terminus and on the side chains of aspartic and glutamic acid residues. The derivatization introduces a tertiary amine group, which is readily protonated, thereby significantly enhancing the peptide's ionization efficiency in positive-ion electrospray ionization (ESI). This modification is particularly advantageous for acidic peptides that are often difficult to analyze by conventional LC-MS methods.
The reaction proceeds via a well-established carbodiimide-mediated coupling chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysulfosuccinimide (Sulfo-NHS) to form a stable active ester intermediate that efficiently reacts with the hydrazide group of DMABH.[1][2] This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to implement this derivatization strategy, from sample preparation to LC-MS analysis and data interpretation.
The Chemistry of DMABH Derivatization
The derivatization of peptide carboxyl groups with DMABH is a two-step process facilitated by EDC and Sulfo-NHS.
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the peptide to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[2]
-
Formation of a Stable Intermediate and Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive Sulfo-NHS ester. This ester is less susceptible to hydrolysis and reacts efficiently with the primary amine of the DMABH's hydrazide moiety to form a stable amide bond.[1]
The result is the covalent attachment of the DMABH tag to the peptide's carboxyl groups. The key functional feature of DMABH is the dimethylamino group, which has a pKa that ensures it is protonated under typical reversed-phase LC-MS conditions, thus imparting a fixed positive charge to the derivatized peptide.
Figure 1: DMABH Derivatization Workflow. This diagram illustrates the chemical workflow for the derivatization of peptide carboxyl groups with this compound (DMABH) using EDC and Sulfo-NHS.
Experimental Protocol: Derivatization of Peptides with DMABH
This protocol is designed for the derivatization of purified peptide samples. It is crucial to work with amine-free and carboxylate-free buffers during the activation and coupling steps to avoid side reactions.
Materials and Reagents
-
Peptide sample (lyophilized or in a compatible buffer)
-
This compound (DMABH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE Conditioning Solvent: 100% Acetonitrile (ACN)
-
SPE Equilibration and Wash Solvent: 0.1% Trifluoroacetic acid (TFA) in water
-
SPE Elution Solvent: 80% ACN, 0.1% TFA in water
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Step-by-Step Derivatization Procedure
-
Peptide Sample Preparation:
-
Dissolve the lyophilized peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide is already in solution, perform a buffer exchange into the Reaction Buffer using a desalting column if necessary.
-
-
Reagent Preparation (Prepare Fresh):
-
DMABH Solution: Prepare a 100 mM stock solution of DMABH in anhydrous DMF or DMSO.
-
EDC Solution: Prepare a 200 mM stock solution of EDC in Activation Buffer.
-
Sulfo-NHS Solution: Prepare a 200 mM stock solution of Sulfo-NHS in Activation Buffer.
-
-
Derivatization Reaction:
-
To 100 µL of the peptide solution, add 10 µL of the 100 mM DMABH stock solution (final concentration ~9 mM). Mix gently.
-
Add 10 µL of the 200 mM EDC stock solution (final concentration ~18 mM) and 10 µL of the 200 mM Sulfo-NHS stock solution (final concentration ~18 mM). The final reaction volume will be approximately 130 µL.
-
Vortex the reaction mixture gently and incubate at room temperature for 2 hours.
-
-
Quenching the Reaction:
-
Add 10 µL of 1 M Hydroxylamine HCl to the reaction mixture to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Solid-Phase Extraction (SPE)
Post-derivatization cleanup is essential to remove excess reagents and byproducts that can interfere with LC-MS analysis. A generic reversed-phase SPE protocol is highly effective for this purpose.[3]
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of the Conditioning Solvent (100% ACN) through it.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 2 mL of the Equilibration and Wash Solvent (0.1% TFA in water) through it.
-
-
Sample Loading:
-
Acidify the quenched reaction mixture with 10% TFA to a final concentration of 0.1% TFA (pH ~2-3).
-
Load the acidified sample onto the equilibrated C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of the Equilibration and Wash Solvent to remove salts, excess DMABH, EDC, and Sulfo-NHS.
-
-
Elution:
-
Elute the derivatized peptide from the cartridge with 1 mL of the Elution Solvent (80% ACN, 0.1% TFA in water) into a clean microcentrifuge tube.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water) for analysis.
-
LC-MS Analysis of DMABH-Derivatized Peptides
The introduction of the DMABH tag alters the physicochemical properties of the peptide, which necessitates consideration during LC-MS method development.
Chromatographic Considerations
-
Increased Hydrophobicity: The aromatic ring of the DMABH tag increases the hydrophobicity of the derivatized peptide. This will generally lead to longer retention times on reversed-phase columns compared to the underivatized peptide. The chromatographic gradient may need to be adjusted to ensure proper elution.
-
Improved Peak Shape: The fixed positive charge can reduce undesirable interactions with the stationary phase, often leading to improved peak shape.
Mass Spectrometry Analysis
-
Mass Shift Calculation: The derivatization reaction results in a specific mass shift for each carboxyl group that is modified. The monoisotopic mass of the added DMABH moiety is 161.0902 Da (C9H11N3). This mass is added for each derivatized aspartic acid, glutamic acid, and C-terminal carboxyl group.
| Modification Site | Chemical Change | Monoisotopic Mass Shift (Da) |
| Aspartic Acid Side Chain | -COOH to -CO-NH-NH-CO-Ph-N(CH3)2 | +161.0902 |
| Glutamic Acid Side Chain | -COOH to -CO-NH-NH-CO-Ph-N(CH3)2 | +161.0902 |
| C-Terminus | -COOH to -CO-NH-NH-CO-Ph-N(CH3)2 | +161.0902 |
-
Enhanced Ionization: The primary benefit of DMABH derivatization is the significant enhancement in signal intensity in positive-ion ESI-MS. The dimethylamino group is readily protonated, leading to a more stable and abundant [M+nH]n+ ion. This can dramatically lower the limit of detection for the peptide.
-
Fragmentation Analysis (MS/MS): The fragmentation pattern of the derivatized peptide in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will be altered. While a comprehensive study of DMABH-derivatized peptide fragmentation is not yet published, we can hypothesize the following based on the fragmentation of similar structures:
-
Dominant b- and y-ions: The fundamental peptide backbone fragmentation into b- and y-ions will still occur, allowing for sequence determination.
-
Characteristic Neutral Loss: A potential characteristic fragmentation pathway is the neutral loss of dimethylamine ((CH3)2NH) with a mass of 45.0578 Da.
-
Reporter Ion: It is also possible that the dimethylaminobenzoyl cation (m/z 148.0760) could be observed as a characteristic reporter ion.
-
The presence of these characteristic fragment ions can aid in the confident identification of derivatized peptides in complex mixtures.
Figure 2: Experimental Workflow. A schematic representation of the complete workflow for the analysis of peptides derivatized with DMABH.
Conclusion and Future Perspectives
The derivatization of peptides with this compound offers a straightforward and effective method to enhance the sensitivity of LC-MS analysis. By targeting carboxyl groups, this strategy is particularly beneficial for acidic peptides that are often underrepresented in standard proteomics workflows. The protocol presented in this application note provides a detailed and robust procedure for implementing this technique. The anticipated improvements in ionization efficiency and the potential for characteristic fragmentation patterns make DMABH a valuable tool for both qualitative and quantitative peptidomics. Further studies to systematically characterize the fragmentation behavior of DMABH-derivatized peptides will undoubtedly expand the utility of this promising derivatization agent.
References
- G-Biosciences. (n.d.). Sulfo-NHS.
- Koon, J. M., et al. (2012). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 23(10), 1733–1742. [Link]
Sources
Application Notes and Protocols for Carbonyl Labeling of Proteins using Girard's Reagent P
Introduction: Unveiling Protein Oxidation through Carbonyl Labeling
In the landscape of cellular biology and drug development, the study of oxidative stress is of paramount importance. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, can lead to significant damage to cellular components, including proteins.[1] One of the most stable and widely studied markers of oxidative protein damage is the formation of carbonyl groups (aldehydes and ketones) on the side chains of specific amino acid residues.[2] The irreversible nature of protein carbonylation makes it an excellent indicator of the cumulative oxidative damage a proteome has experienced.
Detecting and quantifying protein carbonylation provides a window into the oxidative state of a biological system and has been implicated in aging and a variety of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.[2] To this end, chemical derivatization of these carbonyl groups with specific reagents has become a cornerstone for their detection and analysis, particularly through mass spectrometry-based proteomic approaches.[1]
This guide provides a comprehensive overview and detailed protocols for the use of Girard's Reagent P (GRP) in the specific labeling, enrichment, and analysis of carbonylated proteins. GRP, or 1-(2-hydrazino-2-oxoethyl)pyridinium chloride, is a highly effective derivatization agent that offers distinct advantages for the study of protein carbonylation.[1][3]
The Chemistry of Carbonyl Labeling with Girard's Reagent P
Girard's Reagent P is a bifunctional molecule designed for the efficient labeling and subsequent analysis of carbonyl-containing compounds.[1][3] Its utility in proteomics stems from two key chemical features:
-
A Hydrazide Group: This functional group reacts specifically with aldehydes and ketones on protein side chains to form a stable hydrazone bond.[1] This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazide on the carbonyl carbon.[4] To further enhance the stability of this linkage, particularly for downstream analytical procedures, the hydrazone bond can be reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.[3]
-
A Quaternary Pyridinium Ion: This permanent positive charge on the GRP molecule provides several significant advantages for mass spectrometry-based analysis.[5] It enhances the ionization efficiency of the labeled peptides, leading to improved detection sensitivity.[5][6] Furthermore, the permanent positive charge allows for the selective enrichment of GRP-labeled peptides from a complex mixture using strong cation exchange (SCX) chromatography.[1][3]
The overall workflow for the analysis of carbonylated proteins using GRP is a multi-step process that involves derivatization, digestion, enrichment, and mass spectrometric analysis.
Visualizing the Workflow: From Carbonylated Protein to Mass Spectrometric Identification
The following diagram illustrates the key steps in the GRP-based workflow for the analysis of protein carbonylation.
Caption: Workflow for GRP-based carbonyl labeling and analysis.
Advantages of Girard's Reagent P in Carbonyl Proteomics
The selection of a derivatization reagent is a critical decision in any chemical proteomics workflow. Girard's Reagent P offers several compelling advantages over other commonly used hydrazide reagents, such as biotin hydrazide and 2,4-dinitrophenylhydrazine (DNPH).
| Feature | Girard's Reagent P (GRP) | Biotin Hydrazide | 2,4-Dinitrophenylhydrazine (DNPH) |
| Enrichment Strategy | Strong Cation Exchange (SCX) Chromatography[1][3] | Avidin/Streptavidin Affinity Chromatography[1] | Immunoaffinity Chromatography (anti-DNP antibodies) |
| Ionization Enhancement | Excellent, due to permanent positive charge[5][6] | Moderate | Poor |
| Quantitative Capability | Readily available in light and heavy isotopic forms for relative quantification[2][6] | Possible with isotopic labeling, but can be more complex | Less straightforward for multiplexed quantification |
| MS/MS Fragmentation | Provides characteristic reporter ions for identification[7] | Fragmentation can be complex | Can be challenging to obtain clear fragmentation patterns |
| Solubility | Highly soluble in aqueous buffers[8] | Solubility can be limited | Limited aqueous solubility |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the labeling, enrichment, and analysis of carbonylated proteins using Girard's Reagent P.
Protocol 1: Derivatization of Carbonylated Proteins with Girard's Reagent P
This protocol describes the labeling of carbonyl groups in a protein sample with GRP and the subsequent stabilization of the resulting hydrazone bond.
Materials:
-
Protein sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Girard's Reagent P (GRP)
-
Sodium cyanoborohydride (NaBH₃CN)
-
1 M HCl
-
1 M NaOH
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
Procedure:
-
Sample Preparation:
-
Quantify the protein concentration of your sample using a standard protein assay (e.g., BCA assay).
-
Adjust the pH of the protein sample to approximately 6.0 using 1 M HCl or 1 M NaOH.
-
-
Derivatization Reaction:
-
Prepare a fresh 100 mM solution of Girard's Reagent P in the reaction buffer.
-
Add the GRP solution to the protein sample to a final concentration of 10-20 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Reduction of the Hydrazone Bond:
-
Prepare a fresh 1 M solution of sodium cyanoborohydride in water. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions in a chemical fume hood.
-
Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
-
Removal of Excess Reagents:
-
Remove excess GRP and sodium cyanoborohydride by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a desalting column.
-
-
Protein Digestion:
-
Proceed with your standard protocol for in-solution or in-gel tryptic digestion of the GRP-labeled protein sample.
-
Protocol 2: Enrichment of GRP-Labeled Peptides using Strong Cation Exchange (SCX) Chromatography
This protocol describes the selective enrichment of GRP-labeled peptides from a complex peptide mixture using SCX chromatography.
Materials:
-
Digested peptide sample containing GRP-labeled peptides
-
SCX chromatography column
-
SCX Buffer A: 5 mM KH₂PO₄, 25% acetonitrile, pH 3.0
-
SCX Buffer B: 5 mM KH₂PO₄, 350 mM KCl, 25% acetonitrile, pH 3.0
-
C18 desalting column
Procedure:
-
Sample Preparation:
-
Desalt the digested peptide sample using a C18 desalting column according to the manufacturer's instructions.
-
Resuspend the desalted peptides in SCX Buffer A.
-
-
SCX Chromatography:
-
Equilibrate the SCX column with SCX Buffer A.
-
Load the peptide sample onto the equilibrated SCX column.
-
Wash the column with several column volumes of SCX Buffer A to remove unbound, non-GRP-labeled peptides.
-
Elute the GRP-labeled peptides using a step gradient of increasing concentrations of SCX Buffer B. A typical elution profile might involve steps of 20%, 40%, 60%, 80%, and 100% Buffer B. Collect fractions at each step.
-
-
Fraction Desalting:
-
Desalt each of the collected fractions using a C18 desalting column.
-
Dry the desalted peptide fractions in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried, enriched GRP-labeled peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Mass Spectrometry Analysis and Data Interpretation
The analysis of GRP-labeled peptides by tandem mass spectrometry (MS/MS) provides both identification of the carbonylated protein and localization of the modification site. The permanent positive charge of the GRP tag often leads to the generation of a prominent, low-mass reporter ion in the MS/MS spectrum, which can be used as a diagnostic marker for the presence of a GRP-labeled peptide.[7]
The fragmentation of the GRP-labeled peptide will also produce a series of b- and y-ions that can be used to determine the amino acid sequence of the peptide. The mass of the GRP modification must be taken into account when searching the MS/MS data against a protein sequence database.
Visualizing the Chemical Reaction and MS/MS Fragmentation
The following diagrams depict the chemical reaction of Girard's Reagent P with a protein carbonyl group and the characteristic fragmentation pattern of a GRP-labeled peptide in an MS/MS experiment.
Caption: Reaction of GRP with a protein carbonyl group.
Caption: Characteristic fragmentation of a GRP-labeled peptide.
Troubleshooting and Expert Recommendations
-
Low Labeling Efficiency: Ensure the pH of the reaction is optimal (around 6.0). Check the freshness and concentration of the GRP and sodium cyanoborohydride solutions. Consider increasing the incubation time or the concentration of the labeling reagents.
-
Poor Enrichment: Verify that the SCX column is properly equilibrated and that the pH of the loading and wash buffers is correct. Incomplete removal of non-labeled peptides can be addressed by increasing the volume of the wash steps.
-
Complex MS/MS Spectra: The presence of multiple charges on the GRP-labeled peptides can sometimes lead to complex fragmentation patterns. Utilize advanced data analysis software that can handle such complexity and consider using different fragmentation techniques (e.g., ETD) if available.
Conclusion
Girard's Reagent P is a powerful and versatile tool for the study of protein carbonylation. Its unique chemical properties facilitate the specific labeling, efficient enrichment, and sensitive mass spectrometric detection of carbonylated proteins and peptides. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this methodology in their investigations of oxidative stress and its role in health and disease.
References
- Mirzaei, H., & Regnier, F. (2006). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography. Analytical Chemistry, 78(3), 770–778.
- Chavez, J. D., et al. (2014). PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES.
- Mirzaei, H., & Regnier, F. (2006). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent.
- Shi, X., et al. (2018). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 1037, 136-144.
- Mirzaei, H., & Regnier, F. (2006).
- Mirzaei, H., & Regnier, F. (2006). Enrichment of Carbonylated Peptides Using Girard P Reagent and Strong Cation Exchange Chromatography.
- An, Y., et al. (2013). Simplified Quantitative Glycomics Using the Stable Isotope Label Girard's Reagent P by Electrospray Ionization Mass Spectrometry. Journal of Proteome Research, 12(5), 2349-2357.
- He, J., et al. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry, 92(19), 13361-13368.
- Mirzaei, H., & Regnier, F. (2006). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent.
- An, Y., et al. (2013). Simplified Quantitative Glycomics Using the Stable Isotope Label Girard's Reagent P by Electrospray Ionization Mass Spectrometry.
- Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693.
- Tamariz, J., et al. (2007). Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. Current Proteomics, 4(2), 92-100.
- Chen, Y., et al. (2008). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 80(17), 6759–6765.
- He, J., et al. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. PubMed.
- Frey, A. J., et al. (2016).
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
- Bae, J., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
- Zhong, W., et al. (2005). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry, 77(14), 4465–4473.
- Navarro, P., et al. (2015). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics. Molecular & Cellular Proteomics, 14(6), 1694–1706.
- Rąpa, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6(1), 37720.
Sources
- 1. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Unveiling Protein Interactions with Dihydrazide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing the Interactome with Precision
In the intricate cellular landscape, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions, forming transient and stable complexes that drive biological processes. Elucidating these protein-protein interactions (PPIs) is paramount for understanding cellular function and for the development of novel therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions, providing spatial constraints that can illuminate the architecture of protein complexes.[1][2][3]
This guide focuses on a specific and powerful class of cross-linking reagents: dihydrazides . These reagents, in conjunction with a carboxyl-activating agent, offer a unique approach to covalently link interacting proteins by targeting acidic residues—glutamic acid (Glu) and aspartic acid (Asp). This provides a valuable alternative and complement to the more common amine-reactive cross-linkers, expanding the toolkit for comprehensive structural analysis of protein complexes.[1][4][5]
The Chemistry of Dihydrazide Cross-linking: A Tale of Two Activation Strategies
Dihydrazide cross-linking is a two-step process that first requires the activation of carboxyl groups (-COOH) on a protein's surface. These activated groups then react with the hydrazide moieties (-NH-NH2) of the cross-linker, forming a stable hydrazone bond.[6] The choice of activating agent is critical and dictates the reaction conditions.
The Classic Approach: EDC-mediated Activation
The most common carbodiimide for aqueous reactions is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[7][8] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate can then react with a primary amine or, in our case, a hydrazide.
However, the O-acylisourea intermediate is unstable in aqueous solution and prone to hydrolysis, which regenerates the carboxyl group.[9] To enhance efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. EDC couples NHS to the carboxyl group, forming a semi-stable NHS ester that is more resistant to hydrolysis and reacts efficiently with hydrazides.[9][11]
A significant consideration for EDC-mediated cross-linking is the optimal pH for the reaction, which is typically in the acidic range (pH 4.5-6.0).[8][12] While effective, these conditions may not be suitable for all protein complexes, as they can disrupt native structures and interactions.[1]
The Neutral pH Alternative: DMTMM Activation
A significant advancement in acidic residue cross-linking came with the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[1][4][5] Unlike EDC, DMTMM efficiently activates carboxyl groups for reaction with hydrazides at neutral pH (7.0-7.5), which is more conducive to preserving the native conformation of many protein complexes.[1][5] This makes DMTMM the preferred coupling reagent for many in-vitro cross-linking studies of sensitive protein assemblies.
Dihydrazide Crosslinkers: A Selection Guide
A key advantage of dihydrazide cross-linkers is the availability of reagents with varying spacer arm lengths. This allows researchers to probe for interactions at different distances.
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Notes |
| Adipic acid dihydrazide | ADH | 7.7 | A commonly used, shorter dihydrazide crosslinker.[4][5] |
| Pimelic acid dihydrazide | PDH | 8.9 | Provides a slightly longer reach than ADH.[4] |
| Dihydrazide sulfoxide | DHSO | 12.4 | An MS-cleavable dihydrazide crosslinker containing a sulfoxide bond. This feature simplifies mass spectrometry data analysis.[4][13] |
Experimental Workflow: From Cross-linking to Data Analysis
The following diagram illustrates a typical workflow for a dihydrazide cross-linking experiment coupled with mass spectrometry analysis.
Sources
- 1. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of 3-(Dimethylamino)benzohydrazide Labeled Peptides
Sensitive Detection and Characterization of Carbonylated Peptides using 3-(Dimethylamino)benzohydrazide (DMABH) Labeling and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The non-enzymatic carbonylation of proteins, a key indicator of oxidative stress, results from the reaction of proteins with reactive oxygen species (ROS) or products of lipid peroxidation. A prominent example of this is glycation, where reducing sugars react with amino groups of proteins, forming ketoamines (Amadori products).[1][2] These modifications are implicated in the pathophysiology of numerous age-related diseases and metabolic disorders, including diabetes, neurodegenerative diseases, and renal failure.[2] Consequently, the identification and quantification of carbonylated proteins and their modification sites are of paramount importance in biomarker discovery and drug development.
However, the mass spectrometric analysis of carbonylated peptides presents significant challenges. These modifications are often present at low stoichiometry, and the modified peptides can exhibit poor ionization efficiency, hindering their detection. To overcome these limitations, chemical derivatization of the carbonyl group is a powerful strategy.
This application note describes a robust methodology for the analysis of carbonylated peptides using this compound (DMABH) as a labeling reagent. DMABH specifically reacts with aldehyde and ketone functionalities on peptides. The incorporation of the DMABH tag offers two key advantages for mass spectrometry:
-
Specificity: The hydrazide moiety selectively targets carbonyl groups, allowing for the specific enrichment and detection of carbonylated peptides.
-
Enhanced Ionization: The tertiary amine of the dimethylamino group acts as a fixed positive charge carrier upon protonation, significantly enhancing the ionization efficiency of the labeled peptides in positive-ion electrospray ionization mass spectrometry (ESI-MS).[3][4][5]
This guide provides detailed protocols for the DMABH labeling of peptides, subsequent sample preparation, and LC-MS/MS analysis, enabling sensitive and confident characterization of peptide carbonylation.
Principle of the Method
The core of this method is the chemical derivatization of peptide-bound carbonyl groups with DMABH. The reaction proceeds via the formation of a hydrazone bond between the hydrazide group of DMABH and the carbonyl group on the peptide. This reaction is typically carried out in a mildly acidic solution to facilitate the condensation.
The dimethylamino group on the benzoyl ring of DMABH is crucial for enhancing the mass spectrometric detection of the labeled peptide. In the acidic environment of reverse-phase chromatography and electrospray ionization, this tertiary amine is readily protonated, imparting a stable positive charge to the peptide. This "charge-tagging" strategy dramatically improves the signal intensity of the derivatized peptide in the mass spectrometer.[3][4][5]
Figure 1: Reaction of DMABH with a carbonylated peptide.
Materials and Reagents
-
This compound (DMABH)
-
Urea
-
Ammonium Bicarbonate (or other non-amine buffer like HEPES)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Formic Acid (FA, LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Standard laboratory equipment (pipettes, tubes, heating block, centrifuge, etc.)
Detailed Protocols
Protocol 1: Protein Digestion
This protocol describes a standard in-solution tryptic digest. It is crucial to avoid buffers containing primary amines (e.g., Tris) as they can compete with the desired reaction.
-
Protein Solubilization: Solubilize the protein sample (e.g., 100 µg) in 100 µL of 8 M urea in 50 mM ammonium bicarbonate, pH 8.0.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.
-
Dilution: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Digestion: Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 2: DMABH Labeling of Peptides
-
Sample Preparation: Start with the acidified peptide digest from Protocol 1. For a typical reaction, use an equivalent of 20-50 µg of peptides.
-
Reagent Preparation: Prepare a 100 mM stock solution of DMABH in a 50:50 mixture of acetonitrile and 200 mM MES buffer, pH 5.5.
-
Labeling Reaction: Add the DMABH stock solution to the peptide sample to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture at 60°C for 2 hours.
-
Quenching (Optional): The reaction can be stopped by immediate cooling and proceeding to the cleanup step.
Protocol 3: Sample Cleanup
Excess DMABH must be removed before LC-MS/MS analysis. This is effectively achieved using C18 SPE.
-
Cartridge Activation: Activate a C18 SPE cartridge by washing with 1 mL of 100% ACN, followed by 1 mL of 50% ACN/0.1% FA.
-
Equilibration: Equilibrate the cartridge with 2 x 1 mL of 0.1% FA in water.
-
Sample Loading: Load the DMABH-labeled peptide sample onto the cartridge.
-
Washing: Wash the cartridge with 2 x 1 mL of 0.1% FA in water to remove excess reagent and salts.
-
Elution: Elute the labeled peptides with 2 x 500 µL of 50% ACN/0.1% FA.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable volume (e.g., 50 µL) of 2% ACN/0.1% FA for LC-MS/MS analysis.
Mass Spectrometry Analysis
The analysis of DMABH-labeled peptides can be performed on any modern high-resolution mass spectrometer coupled to a nano-LC system.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase, 75 µm ID x 25 cm length, 1.9 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile |
| Gradient | 2-35% B over 60 minutes, then to 80% B over 10 minutes |
| Flow Rate | ~300 nL/min |
| MS Instrument | Q-Exactive HF, Orbitrap Fusion, or similar |
| Ionization Mode | Positive Ion Electrospray (ESI) |
| MS1 Resolution | 60,000 - 120,000 |
| MS1 Scan Range | 350-1600 m/z |
| MS/MS Activation | Higher-energy C-trap Dissociation (HCD) |
| MS/MS Resolution | 15,000 - 30,000 |
| Data-Dependent Mode | Top 15-20 most intense precursors |
Expected Mass Shift
The reaction of DMABH with a carbonyl group results in the addition of the DMABH moiety and the loss of a water molecule (H₂O).
-
Molecular Formula of DMABH: C₉H₁₃N₃O
-
Monoisotopic Mass of DMABH: 179.1059 Da
-
Mass of H₂O: 18.0106 Da
-
Net Mass Shift: 179.1059 - 18.0106 = +161.0953 Da
This specific and significant mass shift is used to identify DMABH-labeled peptides during data analysis.
Data Analysis and Interpretation
-
Database Search: Perform a database search using a standard proteomics software package (e.g., MaxQuant, Proteome Discoverer, etc.).
-
Variable Modification: Include the DMABH modification (+161.0953 Da) as a variable modification on all potential carbonylation sites (e.g., lysine and arginine for glycation; proline, arginine, lysine, threonine for general oxidation).
-
Fragmentation Analysis: The fragmentation spectra of DMABH-labeled peptides are typically of high quality due to the enhanced charge state. The presence of the DMABH moiety can lead to characteristic fragmentation patterns. The dimethylamino group can influence fragmentation, sometimes leading to prominent reporter-like ions.[6] Manual inspection of the MS/MS spectra is recommended to confirm the site of modification, which is pinpointed by the mass shift in the b- and y-ion series.
Application Example: Identifying Glycation Sites on HSA
Human Serum Albumin (HSA) is known to be a primary target of glycation in vivo. A hypothetical experiment involving in-vitro glycation of HSA with glucose, followed by tryptic digestion and DMABH labeling, could yield the following results:
Table 2: Hypothetical Results for DMABH-Labeled Glycated Peptides from HSA
| Peptide Sequence | Modification Site | Precursor m/z (z=2) | Mass Error (ppm) |
| K.QTALVELVK.H | Lysine (K8) | 648.8721 | 1.2 |
| R.HPYFYAPELLFFAK.R | Lysine (K15) | 987.0415 | -0.8 |
| K.VPQVSTPTLVEVSR.S | Lysine (K1) | 899.0134 | 0.5 |
Overall Experimental Workflow
Figure 2: Experimental workflow for DMABH labeling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of labeling buffer.- Reagent degradation.- Low abundance of carbonylated peptides. | - Ensure the pH of the reaction buffer is mildly acidic (pH 5.0-6.0).- Prepare fresh DMABH stock solution.- Consider an enrichment step for carbonylated peptides prior to labeling if the sample is highly complex. |
| High Background Signal in MS | - Incomplete removal of excess DMABH reagent. | - Optimize the C18 SPE wash steps. Use an additional wash with 5% ACN/0.1% FA.- Ensure the sample is fully dried and properly reconstituted. |
| Poor Fragmentation | - Incorrect MS/MS settings.- Peptide is too large or has multiple modifications. | - Optimize collision energy (HCD) for labeled peptides.- Consider using alternative fragmentation methods like ETD if available, as it can be beneficial for localizing labile modifications.[7] |
References
- Thornalley, P. J., & Rabbani, N. (2011). Glycation research in amino acids. Amino acids, 40(1), 1-2.
- Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. (n.d.). ResearchGate.
- de la Fuente, A., et al. (2010). Glycation isotopic labeling with 13C-reducing sugars for quantitative analysis of glycated proteins in human plasma. Molecular & Cellular Proteomics, 9(3), 579-592.
- Zhang, Q., et al. (2013). Comprehensive Identification of Glycated Peptides and Their Glycation Motifs in Plasma and Erythrocytes of Control and Diabetic Subjects. Journal of proteome research, 12(7), 3127–3138.
- Sakaguchi, Y., et al. (2015). Quantification of glycated N-terminal peptide of hemoglobin using derivatization for multiple functional groups of amino acids followed by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 50(7), 922-928.
- Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255-274.
- Bruckdorfer, T., et al. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Journal of Peptide Science, 24(S1), e3132.
- Sakaguchi, Y., et al. (2015). Quantification of glycated N-terminal peptide of hemoglobin using derivatization for multiple functional groups of amino acids followed by liquid chromatography/tandem mass spectrometry. ResearchGate.
- Polyanichko, K. V., et al. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science, 27(1), e3293.
- Knaplewska, A. D., et al. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry, 25(11), 1888-1897.
- Wang, Y., & Li, Y. M. (2020). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Methods in molecular biology, 2133, 119-140.
- Reina, J. J., et al. (2018). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. ACS chemical biology, 13(12), 3323-3331.
- Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. DeepDyve.
- Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Semantic Scholar.
- Van Vranken, D. L., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate chemistry, 22(10), 2143-2153.
- O'Brien, P. J., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of peptide science, 21(6), 466-472.
- Peptide fluorescent labeling. (n.d.). SB-PEPTIDE.
- Cibor, P., et al. (2020). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. International Journal of Molecular Sciences, 21(21), 8345.
- Van Vranken, D. L., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate chemistry, 22(10), 2143-2153.
Sources
- 1. Mass Spectrometry Behavior of Glycated Peptides [ebrary.net]
- 2. Glycation isotopic labeling with 13C-reducing sugars for quantitative analysis of glycated proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Charge derivatization of peptides for analysis by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Identification of Glycated Peptides and Their Glycation Motifs in Plasma and Erythrocytes of Control and Diabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-(Dimethylamino)benzohydrazide: A Guide for Researchers
Introduction: Unveiling the Potential of a Multifunctional Hydrazide
3-(Dimethylamino)benzohydrazide is a versatile organic compound characterized by the presence of a hydrazide functional group (-CONHNH₂) and a dimethylamino group (-N(CH₃)₂) on a benzene ring. This unique combination of reactive moieties makes it a valuable reagent in diverse fields of scientific research, from synthetic chemistry to proteomics and analytical sciences. Its molecular formula is C₉H₁₃N₃O, and it has a molecular weight of 179.22 g/mol .[1] The hydrazide group serves as a potent nucleophile, readily reacting with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. The dimethylamino group, an electron-donating substituent, can modulate the reactivity of the aromatic ring and the hydrazide function, and in certain applications, can be exploited for its basic properties or for enhancing detection signals.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound. We will delve into detailed protocols for its primary applications, explaining the underlying chemical principles and offering insights into experimental design and optimization.
Core Applications of this compound
The utility of this compound spans three principal areas:
-
Synthetic Chemistry: As a building block for the synthesis of novel hydrazone derivatives with potential pharmacological activities.
-
Analytical Chemistry: As a derivatizing agent to enhance the detection and quantification of carbonyl-containing compounds (e.g., steroids, aldehydes, ketones) in chromatographic techniques like HPLC and LC-MS.
-
Proteomics: As a chemical probe for the labeling and enrichment of glycoproteins.
Part 1: Synthesis of Novel Hydrazone Derivatives
The reaction of this compound with aldehydes and ketones is a cornerstone of its application in synthetic and medicinal chemistry. The resulting hydrazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2] The general principle involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a stable carbon-nitrogen double bond (C=N).
General Protocol for Hydrazone Synthesis
This protocol provides a general framework for the synthesis of 3-(Dimethylamino)benzoyl hydrazones. Optimization of reaction time, temperature, and catalyst may be necessary depending on the specific aldehyde or ketone used.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Glacial acetic acid (catalyst)
-
Reaction flask with a condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.
-
Addition of Carbonyl Compound: To the stirred solution, add 1 to 1.1 equivalents of the desired aldehyde or ketone.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.
-
Reaction: Equip the flask with a condenser and reflux the mixture with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 6 hours.
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Purification: Collect the crude product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or methanol.
-
Characterization: The structure and purity of the synthesized hydrazone should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Part 2: Derivatization for Enhanced Analytical Detection
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the detection of certain classes of compounds, such as steroids and other non-polar molecules, can be challenging due to their poor ionization efficiency. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a readily ionizable tag onto the analyte molecule.[3][4] this compound is an excellent candidate for this purpose for the analysis of carbonyl-containing compounds. The tertiary amine of the dimethylamino group is easily protonated, leading to a significant enhancement in signal intensity in positive-ion electrospray ionization (ESI) mass spectrometry.
Protocol for Derivatization of Carbonyl Compounds for LC-MS Analysis
This protocol is a general guideline for the derivatization of a carbonyl-containing analyte in a biological matrix. Optimization of the derivatization conditions is crucial for achieving high reaction yield and sensitivity.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid or acetic acid (for pH adjustment and catalysis)
-
Analyte standard and sample extracts
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Step-by-Step Procedure:
-
Sample Preparation: The analyte of interest should be extracted from its matrix (e.g., plasma, urine, tissue homogenate) using a suitable method like liquid-liquid extraction or solid-phase extraction. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization Reagent Preparation: Prepare a fresh solution of this compound in acetonitrile. A typical concentration range is 1-5 mg/mL.
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in a small volume (e.g., 50-100 µL) of the this compound solution.
-
Add a small amount of acid (e.g., 1-2 µL of formic acid or acetic acid) to catalyze the reaction.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at an elevated temperature, typically between 50-70°C, for 30-60 minutes. The optimal temperature and time should be determined empirically for each analyte.
-
-
Reaction Quenching and Sample Dilution: After the incubation, cool the sample to room temperature. The reaction is effectively stopped by the temperature reduction and dilution. Dilute the sample with the initial mobile phase of the LC method to a final volume suitable for injection.
-
LC-MS Analysis: Inject an aliquot of the derivatized sample into the LC-MS system. The separation of the derivatized analyte can be achieved using a reversed-phase column (e.g., C18). The detection is performed in positive-ion ESI mode, monitoring for the protonated molecular ion of the hydrazone derivative.
Table 1: Example LC-MS Parameters for Analysis of a Derivatized Steroid
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI |
| MS/MS Transition | Specific to the derivatized analyte |
Part 3: Application in Proteomics - Labeling of Glycoproteins
Glycosylation is a common and critical post-translational modification of proteins, playing a vital role in protein folding, stability, and function. The study of glycoproteins, or glycoproteomics, often requires specific methods for their enrichment and identification. Hydrazide chemistry offers a powerful tool for the selective capture of glycoproteins.[5] The principle of this method involves the mild oxidation of the cis-diol groups within the sugar moieties of glycoproteins to generate aldehyde groups. These aldehydes can then be specifically targeted by a hydrazide-containing reagent, such as this compound, which can be immobilized on a solid support (e.g., beads) or carry a tag for subsequent purification (e.g., biotin).[6][7]
Protocol for the Enrichment of Glycoproteins using Hydrazide Chemistry
This protocol describes a general workflow for the enrichment of glycoproteins from a complex protein mixture using hydrazide-functionalized beads.
Materials:
-
Protein sample (e.g., cell lysate, plasma)
-
Sodium meta-periodate (NaIO₄)
-
Hydrazide-functionalized agarose or magnetic beads
-
Coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
-
Quenching solution (e.g., glycerol or sodium bisulfite)
-
Wash buffers (e.g., high salt buffer, urea buffer, organic solvent)
-
Enzymes for protein digestion (e.g., trypsin)
-
Peptide-N-Glycosidase F (PNGase F) for glycan release (optional)
Step-by-Step Procedure:
-
Protein Sample Preparation: Solubilize the protein sample in a buffer compatible with the oxidation reaction. Ensure the buffer does not contain primary amines that could interfere with the subsequent steps.
-
Oxidation of Glycans:
-
Cool the protein sample on ice.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction on ice in the dark for 15-30 minutes. This mild oxidation specifically cleaves the cis-diol groups in the sugar residues to form aldehydes.
-
Quench the reaction by adding a quenching solution (e.g., glycerol to a final concentration of 10 mM).
-
-
Coupling to Hydrazide Beads:
-
Equilibrate the hydrazide beads with the coupling buffer.
-
Add the oxidized protein sample to the equilibrated beads.
-
Incubate the mixture with gentle rotation at room temperature for 2-4 hours or overnight at 4°C to allow for the formation of hydrazone bonds between the glycoprotein aldehydes and the hydrazide beads.
-
-
Washing and Enrichment:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant containing non-glycosylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes a high-salt buffer, a denaturing buffer (e.g., urea), and an organic solvent.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the captured glycoproteins into peptides.
-
-
Elution of Glycopeptides:
-
(Optional) To specifically analyze the N-linked glycopeptides, the tryptic peptides can be released from the beads by treatment with PNGase F, which cleaves the bond between the asparagine residue and the glycan.
-
Alternatively, the entire peptide mixture can be eluted under acidic conditions, which can hydrolyze the hydrazone linkage.
-
-
Analysis by Mass Spectrometry: The enriched glycopeptides are then analyzed by LC-MS/MS for identification and quantification.
Diagram of Glycoprotein Labeling and Enrichment Workflow
Caption: Workflow for the enrichment of glycoproteins using hydrazide chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a remarkably versatile reagent with significant applications in synthetic chemistry, analytical chemistry, and proteomics. Its ability to readily form stable hydrazones with carbonyl compounds underpins its utility as a synthetic building block, a derivatizing agent for enhanced analytical detection, and a tool for the selective enrichment of glycoproteins. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for successfully employing this compound in their experimental workflows. As with any scientific method, optimization and adaptation to specific experimental contexts are key to achieving the best results.
References
- Gundry, R. L., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. MethodsX, 11, 102283. [Link]
- Bar-Peled, L., et al. (2017). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 3(9), 969-979. [Link]
- Depernet, H., et al. (2014). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
- Zhang, H., et al. (2012). Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis. Analytical Chemistry, 84(20), 8527-8533. [Link]
- Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]
- Wang, J., et al. (2020). Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe. Analytical Chemistry, 92(7), 4866-4873. [Link]
- Zhang, H., et al. (2016). Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. Methods in Molecular Biology, 1394, 137-145. [Link]
- Wang, Y., et al. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000209. [Link]
- Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2505-2524. [Link]
- Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Semantic Scholar. [Link]
- Çakmak, R., & Başaran, E. (2022). Synthesis and Structural Characterization of Some Novel Hydrazone Compounds Based on 2,4-Dinitrophenylhydrazine Containing Benzoyl Ester Group. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 521-530. [Link]
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38339-38352. [Link]
- Higashi, T., & Ogawa, S. (2017). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Steroid Biochemistry and Molecular Biology, 172, 125-139. [Link]
- Yuliani, S. H., et al. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7.
- Kulyashova, E. A., et al. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Pharmaceuticals, 14(10), 1033. [Link]
- Asif, M. (2022). Synthesis of hydrazonobenzimidazole (3a-o).
- Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460. [Link]
- Wingren, C., et al. (2011). Quantitative Proteomics Targeting Classes of Motif-containing Peptides Using Immunoaffinity-based Mass Spectrometry. Molecular & Cellular Proteomics, 10(11), M111.009423. [Link]
- Ramadass, S. K., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14637. [Link]
- Schmidt, C., & Sinz, A. (2012). A comparative cross-linking strategy to probe conformational changes in protein complexes. Journal of Visualized Experiments, (68), e4315. [Link]
- Götze, M., & Sinz, A. (2020). Cross-linking/mass spectrometry at the crossroads. Analytical and Bioanalytical Chemistry, 412(24), 6049-6058. [Link]
- Palmfeldt, J., et al. (2018). Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line. International Journal of Molecular Sciences, 19(11), 3561. [Link]
- Rangaraju, S., et al. (2018). Quantitative proteomics of acutely-isolated mouse microglia identifies novel immune Alzheimer's disease-related proteins.
- Govekar, S. C., et al. (2018). Mass Spectrometry-based Label-free Quantitative Proteomics to Study the Effect of 3PO Drug at Cellular Level. Molecular & Cellular Proteomics, 17(11), 2236-2249. [Link]
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Application Note: 3-(Dimethylamino)benzohydrazide for the Chemo-Selective Analysis of Protein Post-Translational Modifications
Introduction: Navigating the Complexity of the Proteome
The functional diversity of the proteome extends far beyond the information encoded by the genome. Post-translational modifications (PTMs) introduce a remarkable layer of complexity, dynamically regulating protein function, localization, and interaction networks[1]. Two PTMs of significant biological interest are protein carbonylation, a key indicator of oxidative stress, and glycosylation, which is integral to protein folding, cell-cell recognition, and immunity[2][3].
Analyzing these modifications presents a significant challenge due to their low stoichiometry and the complexity of biological samples[4][5]. To overcome this, chemical proteomics strategies employ probes that can selectively tag and enrich for specific PTMs. 3-(Dimethylamino)benzohydrazide is a versatile hydrazide-containing chemical probe designed for this purpose. Its utility stems from the specific reactivity of the hydrazide moiety towards carbonyl groups (aldehydes and ketones). This application note provides a detailed guide to the principles and protocols for using this compound in the mass spectrometry-based analysis of protein carbonylation and glycosylation.
Principle of Hydrazide Chemistry: Selective Carbonyl Derivatization
The core of this methodology lies in the nucleophilic reaction between a hydrazide and a carbonyl group to form a stable hydrazone bond[6][7]. This reaction is highly specific for aldehydes and ketones under mildly acidic conditions, which helps to minimize side reactions with other functional groups present in proteins.
This compound offers two key advantages for mass spectrometry (MS) analysis. First, the dimethylamino group can be protonated, imparting a positive charge that can enhance ionization efficiency in positive-ion mode ESI-MS. This is analogous to the function of Girard's reagents, which are well-established for improving MS sensitivity of derivatized molecules[7][8]. Second, the benzoyl moiety provides a stable, aromatic tag that introduces a predictable mass shift, facilitating the identification of modified peptides in MS data.
The general mechanism is depicted below:
Sources
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Application Note & Protocols: A Researcher's Guide to the Quantification of Protein Carbonylation with Hydrazide Reagents
Introduction: The Significance of Protein Carbonylation in Research and Drug Development
Protein carbonylation is an irreversible, non-enzymatic post-translational modification that serves as a major hallmark of oxidative stress.[1] This modification, characterized by the introduction of carbonyl groups (aldehydes and ketones) into protein side chains, is induced by reactive oxygen species (ROS) or by-products of oxidative stress.[2][3] The accumulation of carbonylated proteins is implicated in cellular damage, aging, and the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and atherosclerosis.[1][4] Consequently, the accurate quantification of protein carbonylation is a critical tool for researchers, scientists, and drug development professionals to assess oxidative damage and to evaluate the efficacy of antioxidant therapies.
Hydrazide-based reagents are the cornerstone for the detection and quantification of protein carbonylation due to their specific reactivity with carbonyl groups.[5][6] These reagents form stable hydrazone adducts, which can then be detected and quantified using various analytical techniques.[7] This guide provides an in-depth overview of the chemistry, protocols, and considerations for the use of hydrazide reagents in protein carbonylation analysis.
The Chemistry of Derivatization: Hydrazide Reaction with Protein Carbonyls
The fundamental principle behind the use of hydrazide reagents is their nucleophilic attack on the electrophilic carbon of a carbonyl group, resulting in the formation of a stable hydrazone bond.[7] This reaction is highly specific and provides a covalent tag that can be used for subsequent detection and quantification.
The general reaction is as follows:
Protein-C=O + R-NH-NH₂ → Protein-C=N-NH-R + H₂O (Carbonyl) + (Hydrazide) → (Hydrazone) + (Water)
The choice of the 'R' group on the hydrazide reagent determines the method of detection. Common 'R' groups include chromophores for spectrophotometric analysis (e.g., 2,4-dinitrophenyl), fluorophores for fluorescence-based detection, and affinity tags like biotin for enrichment and blot-based analysis.[8][9]
Core Methodologies and Protocols
This section details the protocols for the most widely used hydrazide-based protein carbonylation assays. The causality behind experimental choices and critical steps are explained to ensure robust and reproducible results.
The Classic Approach: 2,4-Dinitrophenylhydrazine (DNPH) Spectrophotometric Assay
The DNPH-based spectrophotometric assay, first described by Levine et al., remains a widely used method for quantifying total protein carbonylation.[10][11] It relies on the reaction of DNPH with protein carbonyls to form 2,4-dinitrophenylhydrazone adducts, which can be quantified by measuring their absorbance at approximately 370 nm.[4]
Principle: DNPH reacts with carbonyl groups under acidic conditions. After derivatization, unreacted DNPH is removed by protein precipitation, and the protein-hydrazone adducts are solubilized for spectrophotometric measurement.[2]
Workflow Diagram:
Caption: Workflow for the DNPH-based spectrophotometric protein carbonylation assay.
Detailed Protocol:
-
Sample Preparation:
-
Derivatization with DNPH:
-
To 200 µL of your protein sample, add 800 µL of 10 mM DNPH in 2.5 M HCl. For the blank, add 800 µL of 2.5 M HCl.
-
Incubate the samples and blanks in the dark at room temperature for 1 hour, with vortexing every 15 minutes. The acidic environment is crucial for the reaction.
-
-
Protein Precipitation and Washing:
-
Add 1 mL of 20% (w/v) trichloroacetic acid (TCA) to each tube, vortex, and incubate on ice for 10 minutes to precipitate the proteins.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of ethanol:ethyl acetate (1:1) to remove any free DNPH.[2] Vortex, centrifuge at 10,000 x g for 10 minutes, and discard the supernatant. Repeat this wash step at least two more times. The removal of unreacted DNPH is critical as it absorbs at the same wavelength as the protein-hydrazone adduct.[8]
-
-
Solubilization and Quantification:
-
After the final wash, briefly centrifuge the tubes to collect any remaining liquid and carefully remove it.
-
Resuspend the protein pellet in 500 µL of 6 M guanidine hydrochloride in 20 mM potassium phosphate (pH 2.3). This strong denaturant is necessary to solubilize the protein pellet.
-
Incubate at 37°C for 15-30 minutes with vortexing to ensure complete solubilization.
-
Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material.
-
Measure the absorbance of the supernatant at 375 nm.[2]
-
-
Calculation of Carbonyl Content:
-
The carbonyl content is calculated using the molar extinction coefficient of DNPH, which is 22,000 M⁻¹cm⁻¹.[10]
-
Carbonyl Content (nmol/mg protein) = [Absorbance at 375 nm / (22.0 x Protein concentration in mg/mL)] x 10⁶
-
Self-Validation and Trustworthiness: The inclusion of a blank for each sample, which undergoes the entire procedure without DNPH, is a self-validating step to correct for any background absorbance from the sample itself. Consistent and thorough washing steps are paramount for accurate results.
Enhanced Sensitivity and Specificity: Biotin Hydrazide and Western Blotting
This method offers increased sensitivity and allows for the visualization of specific carbonylated proteins.[12] It involves derivatizing protein carbonyls with biotin hydrazide, separating the proteins by SDS-PAGE, transferring them to a membrane, and detecting the biotinylated proteins with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[11][12]
Principle: Biotin hydrazide reacts with carbonyls to form a stable biotin-hydrazone. The high affinity of streptavidin for biotin allows for highly specific and sensitive detection.
Workflow Diagram:
Caption: Workflow for detecting carbonylated proteins using biotin hydrazide and Western blotting.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
To 50 µg of protein in a volume of 50 µL, add an equal volume of 2X derivatization buffer (e.g., 20 mM sodium phosphate, pH 7.4).
-
Add biotin hydrazide to a final concentration of 5 mM.[13]
-
Incubate for 3 hours at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE sample loading buffer to the derivatized protein samples and boil for 5 minutes.
-
Separate the proteins on a polyacrylamide gel suitable for your proteins of interest.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using standard Western blotting procedures.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Self-Validation and Trustworthiness: Running a negative control (a sample not treated with biotin hydrazide) is essential to ensure that the signal is specific to the derivatization reaction and not due to endogenous biotinylated proteins. A loading control (e.g., staining the membrane with Ponceau S or probing for a housekeeping protein) is crucial for semi-quantitative analysis.
Fluorescent Detection of Protein Carbonyls
Fluorescent hydrazides offer a sensitive and direct method for detecting protein carbonylation, eliminating the need for secondary detection reagents like antibodies or streptavidin.[14] This approach can be adapted for various formats, including in-gel visualization and microplate assays.[14][15] Rhodamine B hydrazide and coumarin-hydrazide are examples of fluorescent probes used for this purpose.[15][16]
Principle: A fluorescent hydrazide reacts with protein carbonyls, covalently attaching a fluorophore to the modified proteins. The fluorescence intensity is directly proportional to the level of carbonylation.[17]
Detailed Protocol (In-Gel Fluorescence):
-
Derivatization:
-
To 20-50 µg of protein in a suitable buffer, add a fluorescent hydrazide (e.g., BODIPY, Cy3, or Cy5 hydrazide) to a final concentration of 10-50 µM.[14]
-
Incubate in the dark for 2-3 hours at room temperature.
-
-
SDS-PAGE:
-
Add SDS-PAGE sample loading buffer and separate the proteins on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Self-Validation and Trustworthiness: A parallel gel stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) is necessary to normalize the fluorescence signal to the amount of protein in each lane. This validates that differences in fluorescence are due to changes in carbonylation and not protein loading.
Comparison of Hydrazide-Based Methods
| Method | Principle | Advantages | Disadvantages | Primary Application |
| DNPH Spectrophotometry | Colorimetric detection of DNPH-hydrazones | Inexpensive, well-established[10] | Lower sensitivity, measures total carbonyls only, potential for interference[18] | Global quantification of protein carbonylation in bulk samples. |
| DNPH/Biotin-Hydrazide Western Blot | Immunodetection of DNPH- or biotin-tagged proteins | High sensitivity, allows visualization of specific carbonylated proteins[11][12] | Semi-quantitative, more time-consuming, requires specific antibodies or streptavidin | Identifying specific proteins targeted by carbonylation. |
| Fluorescent Hydrazide Assays | Direct fluorescence detection of tagged proteins | High sensitivity, no secondary detection needed, suitable for multiplexing[14] | Requires a fluorescence detector/scanner, higher cost of reagents | In-gel analysis, high-throughput screening in microplate format. |
| Mass Spectrometry with Hydrazide Probes | Identification of derivatized peptides | Provides precise site of modification, highly specific and sensitive[1][19] | Requires specialized equipment and expertise, complex data analysis | Proteomic identification of specific carbonylation sites.[20] |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High background in DNPH assay | Incomplete removal of free DNPH.[8] | Increase the number and rigor of the ethanol/ethyl acetate wash steps. Ensure the pellet is thoroughly resuspended during each wash. |
| Low or no signal in Western blot | Inefficient derivatization. | Optimize biotin hydrazide concentration and incubation time. Ensure the pH of the reaction is appropriate (typically around pH 5.5-7.4).[13] |
| Protein pellet won't dissolve after TCA precipitation | Incomplete denaturation or aggregation. | Ensure complete solubilization in 6 M guanidine hydrochloride. Gentle sonication or heating (60°C) may be required.[21] |
| Artifactual carbonylation | Sample handling and storage.[18][19] | Prepare samples fresh. Avoid repeated freeze-thaw cycles. Include metal chelators (e.g., EDTA) in lysis buffers to prevent metal-catalyzed oxidation.[8][18] |
References
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- Levine, R. L. (2002). Carbonyl modified proteins in cellular regulation, metabolism, and involvement in disease. Free Radical Biology and Medicine.
- Weber, D., et al. (2015).
- Colombo, G., et al. (2018). Protein carbonylation detection methods: A comparison.
- Rogowska-Wrzesinska, A., et al. (2014). Analysis of protein carbonylation--pitfalls and promise in commonly used methods. Free Radical Research.
- Georgiou, C. D., et al. (2018). Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. Redox Biology. [Link]
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- Stewart, J. C., & Gu, L. (1989). Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls.
- Fedorova, M., et al. (2015). Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. Redox Biology.
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- Hensley, K., & Williamson, K. S. (2009). Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods. Methods in Molecular Biology.
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- Rogowska-Wrzesinska, A., et al. (2014). Analysis of protein carbonylation — pitfalls and promise in commonly used methods. Free Radical Research.
- Colombo, G., et al. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples.
- Alomari, E., et al. (2018). Protein carbonylation detection methods: A comparison.
- Kinumi, T., et al. (2009). Protein Carbonylation Detected with Light and Heavy Isotope-Labeled 2,4-Dinitrophenylhydrazine by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan.
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- Rogowska-Wrzesinska, A., et al. (2014). Analysis of protein carbonylation — pitfalls and promise in commonly used methods. Free Radical Research.
- Amunugama, H., & Liyanage, R. (2013). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry.
- Weber, D., et al. (2013).
- Mir, M. M., & Mir, M. A. (2023). Reliable and Sensitive Detection of Carbonylated Proteins by Oxime Blot. Bio-protocol.
- Liu, Q. (2012). Identification and Quantification of Protein Carbonylation by Mass Spectrometry.
- Hensley, K. (2009). Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods. Methods in Molecular Biology.
- Reznick, A. Z., & Packer, L. (1994). Oxidative damage to proteins: spectrophotometric method for carbonyl assay. Methods in Enzymology.
- Dirksen, A., & Dawson, P. E. (2008). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Goodwin, R. J. A., et al. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry.
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- Ferreira, R. J., et al. (2021).
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- 16. Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 3-(Dimethylamino)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of bioactive molecules derived from 3-(Dimethylamino)benzohydrazide. This versatile scaffold serves as a valuable starting material for the generation of a diverse array of compounds, including Schiff bases and various heterocyclic systems, which have demonstrated significant potential in medicinal chemistry. We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of representative bioactive derivatives, and discuss their evaluation for antimicrobial and antitumor activities. This document is intended to equip researchers in drug discovery and development with the necessary knowledge to effectively utilize this compound as a key building block in the quest for novel therapeutic agents.
Introduction: The Strategic Importance of the Benzohydrazide Scaffold
Benzohydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1] The hydrazide-hydrazone backbone (–C(O)NHN=CH–) is a key pharmacophore that imparts unique physicochemical properties to the molecules, such as the ability to form stable complexes with metal ions and engage in hydrogen bonding with biological targets.
The introduction of a dimethylamino group at the meta-position of the benzohydrazide core, yielding this compound, offers several strategic advantages in drug design. The tertiary amine functionality can enhance the solubility and bioavailability of the resulting molecules. Furthermore, its electron-donating nature can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets and thereby fine-tuning its pharmacological activity.
This guide will focus on the practical synthesis of bioactive molecules from this compound, with a primary emphasis on the formation of Schiff bases, which are versatile intermediates for further chemical transformations and often exhibit biological activity in their own right.
Synthetic Pathways and Methodologies
The primary and most straightforward synthetic route to generate a diverse library of bioactive molecules from this compound is through its condensation reaction with various aldehydes to form Schiff bases. This reaction is typically facile, high-yielding, and allows for significant molecular diversity by simply varying the aldehyde component.
General Synthesis of Schiff Bases from this compound
The condensation reaction between this compound and an aldehyde proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) bond of a Schiff base.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Detailed Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-(dimethylamino)benzohydrazide, a representative Schiff base derived from this compound and vanillin. This derivative incorporates a phenolic hydroxyl group and a methoxy group, functionalities that are often associated with antioxidant and other biological activities.
Materials and Reagents
-
This compound
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.79 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Aldehyde: To this solution, add a solution of 1.52 g (10 mmol) of vanillin dissolved in 20 mL of absolute ethanol.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Expected Characterization Data
| Spectroscopic Technique | Expected Observations |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. A band around 3200-3400 cm⁻¹ for the N-H and O-H stretching. |
| ¹H-NMR (δ, ppm) | A singlet for the azomethine proton (-N=CH-) typically in the range of 8.0-9.0 ppm. Signals for the aromatic protons. A singlet for the dimethylamino protons (-N(CH₃)₂). A singlet for the methoxy protons (-OCH₃). |
| ¹³C-NMR (δ, ppm) | A signal for the azomethine carbon (-N=C-) in the range of 150-165 ppm. Signals for the aromatic carbons. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized compound. |
Bioactive Applications and Evaluation Protocols
Derivatives of this compound, particularly Schiff bases, are promising candidates for various biological applications. The following sections outline potential areas of investigation and general protocols for their evaluation.
Antimicrobial Activity
Schiff bases derived from benzohydrazides have demonstrated significant antibacterial and antifungal properties.[2][3] The antimicrobial activity of newly synthesized compounds can be assessed using standard microbiological techniques.
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Microorganism Cultures: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay Procedure: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of benzohydrazide | S. aureus | 62.5 | [2] |
| Schiff base of benzohydrazide | E. coli | 62.5 | [2] |
| Substituted benzohydrazide derivatives | S. aureus, E. coli | >3 - 200 | [4] |
Antitumor Activity
Benzohydrazide derivatives have also been investigated for their potential as anticancer agents.[5][6] The cytotoxic effects of these compounds against various cancer cell lines can be evaluated using in vitro assays.
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 - liver cancer, MCF-7 - breast cancer) in an appropriate medium.
-
Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the synthesized compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| β-carboline N-(benzylidene)carbohydrazide | Renal (786-0) | 0.04 | [5] |
| 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone | HuH7 (HCC) | 6.88 | [6] |
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of potentially bioactive molecules. The straightforward synthesis of Schiff bases via condensation with various aldehydes allows for the rapid generation of compound libraries for biological screening. The protocols and application notes provided herein offer a solid foundation for researchers to explore the therapeutic potential of these derivatives. Future research in this area could focus on the synthesis of more complex heterocyclic systems derived from these Schiff base intermediates, as well as in-depth mechanistic studies to elucidate their mode of action at the molecular level. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of novel drug candidates.
References
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- Synthesis and Antitumor Activity of β-carboline 3-(substituted-carbohydrazide) Derivatives. (2011). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma. (n.d.). PubMed Central.
- Synthesis of Schiff bases of N-N-dimethylamino benzaldehyde and its antimicrobial activity. (2023).
- Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. (2024). PubMed.
- Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica.
- Synthesis of Schiff Bases from 3,5-Dimethylbenzaldehyde: Application Notes and Protocols for Researchers. (2025). BenchChem.
- Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N. (n.d.).
- Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI.
- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2015). Arabian Journal of Chemistry.
- This compound (C9H13N3O). (n.d.). PubChem.
- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015).
- This compound. (n.d.). Santa Cruz Biotechnology.
- An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (2021). Journal of University of Anbar for Pure Science.
- Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
- Synthesis and characterization of novel Schiff base ligands. (2024).
- CYCLIZATION OF 3-ETHOXYCARBONYLIMINOCOUMARIN INTO BENZOPYRANO[2,3-c]PYRAZOLES. (n.d.).
- New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). International Journal of Drug Delivery Technology.
- Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][7][8][9]tetrazine-8-carboxylates and -carboxamides. (2010).
- Cyclization reaction with 3‐amino pyrazole derivatives for efficient... (n.d.).
- Synthesis of new pyrazolo[4][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.).
- Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (n.d.). RSC Publishing.
- 194 recent advances in the synthesis of new pyrazole deriv
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Application Notes & Protocols for the Analytical Characterization of 3-(Dimethylamino)benzohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation and purity assessment of 3-(Dimethylamino)benzohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Rigorous and multi-faceted characterization is paramount for establishing structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory standards in drug development. This guide moves beyond mere procedural lists, delving into the rationale behind methodological choices to empower researchers with the expertise to adapt and troubleshoot their analytical workflows.
The Strategic Imperative for Characterization
This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives, often synthesized as Schiff bases (hydrazones) by reacting the hydrazide with various aldehydes or ketones, possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The core structure, featuring a hydrogen-bond acceptor (C=O) and two hydrogen-bond donors (-NH-NH₂), allows for potent interactions with biological targets.[4]
The precise characterization of these molecules is not a perfunctory final step but a critical component of the discovery and development process. It validates the synthetic route, confirms the identity and purity of the target compound, and elucidates the three-dimensional structure, which is indispensable for molecular modeling and understanding biological interactions. The workflow presented herein outlines a logical progression from initial confirmation of functional groups to definitive structural proof and purity analysis.
Figure 1: A typical workflow for the comprehensive characterization of a novel benzohydrazide derivative.
Spectroscopic Techniques: Unveiling the Molecular Blueprint
Spectroscopy is the cornerstone of molecular characterization, providing rapid and detailed information about the compound's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is the first-line technique post-synthesis. It is a rapid, non-destructive method that confirms the presence of key functional groups, thereby validating the success of a reaction. For instance, in the synthesis of a hydrazone derivative from this compound, the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of the C=N (azomethine) stretch (around 1600 cm⁻¹) provides immediate evidence of Schiff base formation.[1][2]
Protocol 1: FTIR Analysis using KBr Pellet
-
Apparatus & Reagents: FTIR Spectrometer, agate mortar and pestle, hydraulic press, KBr powder (spectroscopic grade, dried).
-
Sample Preparation:
-
Grind 1-2 mg of the dried derivative sample with approximately 100-200 mg of KBr powder in the agate mortar until a fine, homogenous powder is obtained.
-
Transfer the powder to the die for the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. The transparency is crucial for minimizing light scattering.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically scanning from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is usually sufficient.
-
-
Data Analysis:
Table 1: Typical FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H (Amide) | Stretching | 3150 - 3350 | Often a sharp peak. Its position can indicate hydrogen bonding.[7][8] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | |
| C-H (Aliphatic) | Stretching | 2800 - 3000 | From the dimethylamino group. |
| C=O (Amide I) | Stretching | 1630 - 1680 | A very strong and characteristic absorption.[1][9] |
| C=N (Azomethine) | Stretching | 1590 - 1640 | Present in hydrazone derivatives.[9][10] |
| N-H (Amide II) | Bending | 1510 - 1570 | |
| C-N (Aromatic) | Stretching | 1310 - 1360 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR (¹H and ¹³C) is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[10] For benzohydrazide derivatives, ¹H NMR confirms the number and environment of protons, such as the characteristic singlet for the N(CH₃)₂ group, the multiplets for the aromatic protons, and the downfield signals for the labile NH protons. ¹³C NMR complements this by identifying all unique carbon atoms, including the unmistakable C=O carbon signal. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used due to its excellent ability to dissolve these often polar compounds and to slow the exchange of labile NH protons, making them more easily observable.[1][8]
Protocol 2: ¹H and ¹³C NMR Analysis
-
Apparatus & Reagents: NMR Spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, DMSO-d₆ (or CDCl₃), Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube. Ensure the solution is clear and free of particulate matter.
-
-
Data Acquisition:
-
Insert the tube into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
For ¹H NMR: Acquire the spectrum using standard parameters. A spectral width of -2 to 12 ppm is typical. The amide (CONH) and azomethine (CH=N) protons can be significantly downfield.[2]
-
For ¹³C NMR: Acquire the spectrum. This requires a longer acquisition time than ¹H NMR. A spectral width of 0 to 200 ppm is standard.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
Integrate the ¹H signals to determine proton ratios.
-
Assign all peaks to their respective protons and carbons in the molecular structure.
-
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Group / Atom | Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Notes |
| -CONH - | ¹H | 10.5 - 12.0 | Singlet, broad. Position is concentration and temperature dependent.[2][7] |
| -CH =N- | ¹H | 8.3 - 8.9 | Singlet. Present in hydrazone derivatives.[1][2] |
| Aromatic Protons | ¹H | 6.5 - 8.0 | Multiplets. The specific pattern depends on the substitution. |
| -N(CH₃ )₂ | ¹H | ~ 3.0 | Singlet, integration of 6H. |
| C =O (Amide) | ¹³C | 162 - 168 | |
| C =N (Azomethine) | ¹³C | 142 - 150 | Present in hydrazone derivatives.[1] |
| Aromatic Carbons | ¹³C | 110 - 155 | |
| -N(CH₃ )₂ | ¹³C | ~ 40 |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[1] Electrospray ionization (ESI) is a common "soft" ionization technique well-suited for these polar molecules, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides an unambiguous molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (to four or five decimal places) to predict the elemental composition.
Protocol 3: ESI-MS Analysis
-
Apparatus & Reagents: Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap), HPLC-grade methanol or acetonitrile, formic acid.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
To promote ionization, it is common to add a small amount of an acid (e.g., 0.1% formic acid) to the solution.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or by coupling the MS to an LC system.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Verify that the measured m/z value matches the calculated molecular weight of the proposed structure plus the mass of a proton (1.0078 u).
-
If using HRMS, compare the exact mass to the theoretical mass to confirm the elemental composition.
-
Chromatographic Techniques: Purity and Quantification
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the workhorse method for assessing the purity of benzohydrazide derivatives.[11] The nonpolar stationary phase (typically C18) and a polar mobile phase allow for the separation of compounds based on their hydrophobicity. A gradient elution, where the proportion of organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is often necessary to resolve early-eluting polar impurities and late-eluting nonpolar impurities in a single run. A UV detector is commonly used as the benzohydrazide core contains a strong chromophore.[12][13]
Figure 2: Workflow for purity analysis of a benzohydrazide derivative by HPLC.
Protocol 4: RP-HPLC Purity Analysis
-
Apparatus & Reagents: HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector. C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). HPLC-grade acetonitrile (ACN), water, and formic acid (FA) or phosphoric acid.[11]
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or optimal wavelength determined by PDA scan).
-
-
Sample Preparation:
-
Prepare a sample solution by accurately weighing ~10 mg of the derivative and dissolving it in 10 mL of a suitable diluent (e.g., 50:50 water:acetonitrile). Sonicate if necessary to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) followed by the sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Advanced Structural & Physical Characterization
While the techniques above are sufficient for most routine characterization, definitive structural proof and thermal stability assessment require more advanced methods.
Single-Crystal X-ray Crystallography
Expertise & Causality: This is the unequivocal "gold standard" for structure determination.[8][14] If a suitable single crystal of the derivative can be grown, X-ray crystallography provides the absolute three-dimensional arrangement of atoms, confirming not only the connectivity but also the stereochemistry, conformation, and intermolecular interactions (like hydrogen bonding) in the solid state.[4][15][16] This level of detail is invaluable for computational docking studies and understanding biological activity.
Thermal Analysis (TGA/DSC)
Expertise & Causality: Thermal analysis provides critical information about the material's physical properties and stability.[17][18]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point (an endothermic peak), which is a key indicator of purity.[19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.[20][21]
Protocol 5: TGA/DSC Analysis
-
Apparatus & Reagents: Simultaneous TGA/DSC instrument, aluminum or platinum crucibles, nitrogen gas (high purity).
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample directly into a TGA/DSC crucible.
-
-
Data Acquisition:
-
Place the crucible in the instrument.
-
Heat the sample under a nitrogen atmosphere (to prevent oxidative decomposition) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 300-500 °C).
-
-
Data Analysis:
-
From the DSC curve: Determine the onset and peak temperature of the endotherm corresponding to the melting point.
-
From the TGA curve: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Table 3: Example Thermal Analysis Data
| Analysis | Parameter | Typical Result | Interpretation |
| DSC | Melting Point (Tₘ) | Sharp endothermic peak at 155 °C | A sharp melting peak suggests high purity. |
| TGA | Decomposition (Tₔ) | Onset of mass loss at 210 °C | The compound is thermally stable up to this temperature. |
References
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- Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Louis Savein Dupuis Journal of Multidisciplinary Research. [Link]
- Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker.
- Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker.
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. [Link]
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. [Link]
- Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.
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- Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. [Link]
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PubMed Central. [Link]
- p-(Dimethylamino)benzohydrazide. SIELC Technologies. [Link]
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- Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]
- Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PubMed Central. [Link]
- multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]
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- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]
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- 5. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]
- 7. lsdjmr.com [lsdjmr.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. p-(Dimethylamino)benzohydrazide | SIELC Technologies [sielc.com]
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- 14. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal Analysis Systems (DSC / DTG / TMA) | Product Category | AntTeknik.com [antteknik.com]
- 18. Thermal Analysis [perkinelmer.com]
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Troubleshooting & Optimization
troubleshooting low yield in 3-(Dimethylamino)benzohydrazide synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)benzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during this synthesis. We provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates and bioactive molecules.[1][2] The most common and direct method for its preparation is the hydrazinolysis of a corresponding ester, typically methyl 3-(dimethylamino)benzoate, with hydrazine hydrate. This reaction involves the nucleophilic substitution of the ester's alkoxy group by hydrazine.[3] While theoretically straightforward, this synthesis can be prone to issues that lead to diminished yields. This guide addresses these common pitfalls with scientifically grounded solutions.
Core Reaction Pathway
The fundamental reaction involves heating the starting ester with hydrazine hydrate, often in an alcohol-based solvent like ethanol. The hydrazide product, being a solid, often precipitates from the solution upon cooling.
Caption: General reaction scheme for the hydrazinolysis of methyl 3-(dimethylamino)benzoate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My final yield is significantly lower than expected. What are the most common causes?
Answer: Low yields in this synthesis can typically be traced back to one of four areas: incomplete reaction, purity of reagents, suboptimal reaction conditions, or mechanical loss during workup.
-
Incomplete Reaction : The hydrazinolysis may not have proceeded to completion. This can be due to insufficient reaction time or a temperature that is too low. Monitoring the disappearance of the starting ester via Thin Layer Chromatography (TLC) is critical.[3]
-
Purity of Reactants : The quality of your starting materials is paramount. Impurities in either the methyl 3-(dimethylamino)benzoate or the hydrazine hydrate can introduce competing side reactions that consume reactants and lower the yield of the desired product.[4][5] Always use high-purity or freshly distilled reagents.
-
Incorrect Stoichiometry : An improper molar ratio of reactants is a frequent culprit. While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[6][7] However, a large excess can complicate purification.
-
Product Loss During Workup : The desired product, this compound, is typically isolated by precipitation from the reaction mixture upon cooling. If the product has some solubility in the cooled solvent or if the washing steps are not performed correctly (e.g., using a solvent that is too warm), significant product can be lost.[4]
Question 2: I suspect my reaction is not going to completion. How can I optimize the reaction conditions?
Answer: Optimizing conditions requires a systematic approach focusing on solvent, temperature, and reaction time.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Absolute Ethanol or Methanol | These protic solvents are effective at solvating both the ester and hydrazine hydrate, facilitating the reaction.[3] Using an "absolute" or anhydrous grade minimizes the risk of ester hydrolysis, a potential side reaction. |
| Temperature | Reflux | Heating the reaction mixture to the boiling point of the solvent (reflux) significantly increases the reaction rate, ensuring it proceeds efficiently.[3] For ethanol, this is approximately 78°C. |
| Reaction Time | 2-6 hours (Monitor by TLC) | The reaction needs sufficient time to complete. The exact duration can vary. The most reliable method is to monitor the consumption of the starting ester using TLC until the spot corresponding to the ester has disappeared.[3] |
| Molar Ratio | 1.0 eq. Ester : 1.2-1.5 eq. Hydrazine Hydrate | A slight excess of the nucleophile (hydrazine) ensures that the limiting reagent (the more expensive ester) is fully consumed, maximizing the theoretical yield based on the starting ester.[7] |
Question 3: I am having difficulty purifying my crude product. What are the best techniques?
Answer: Proper purification is essential for obtaining a high-quality product. Recrystallization is the most effective and common method for this compound.[4]
-
Initial Workup : After the reaction is complete, the first step is to isolate the crude solid. This is typically achieved by allowing the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.[4] The precipitate should be collected by filtration and washed thoroughly with a small amount of cold water or ethanol to remove unreacted hydrazine hydrate and other soluble impurities.[4]
-
Recrystallization : This is the gold standard for purifying solid organic compounds. The key is to choose a solvent system where the product has high solubility at elevated temperatures but low solubility at low temperatures. Ethanol is frequently a good choice for benzohydrazide derivatives.[4] If the product remains impure, column chromatography using a silica gel stationary phase is a viable alternative.[4]
Question 4: I am observing unexpected peaks in my NMR or IR spectra. What could they be?
Answer: Unexpected spectral peaks almost always indicate the presence of starting materials or byproducts.
-
Starting Material : Check for peaks corresponding to your starting ester, methyl 3-(dimethylamino)benzoate. The presence of a methoxy group signal (~3.9 ppm in ¹H NMR) is a clear indicator.
-
Hydrolysis Product : If moisture was present in your reagents or solvent, the ester may have hydrolyzed to 3-(dimethylamino)benzoic acid. In IR spectroscopy, this would be indicated by a very broad O-H stretch from the carboxylic acid.[4]
-
Side Reactions : While less common under standard conditions, side reactions can occur. For example, the formation of N,N'-diacylhydrazines is possible if the stoichiometry is not controlled.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yield in the synthesis.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure for the hydrazinolysis of an aromatic ester.
Materials:
-
Methyl 3-(dimethylamino)benzoate
-
Hydrazine Hydrate (80-95% solution)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-(dimethylamino)benzoate (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.2-1.5 eq.) to the solution.[7]
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (a common eluent system is a mixture of ethyl acetate and hexanes). The reaction is complete when the starting ester spot is no longer visible. This typically takes 2-6 hours.
-
Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Isolation: Cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.[4]
-
Filtration: Collect the resulting white solid by vacuum filtration. Wash the solid precipitate thoroughly with a small amount of cold water to remove any residual hydrazine hydrate, followed by a wash with a small amount of cold ethanol.[4]
-
Drying: Dry the collected solid under vacuum to obtain the crude this compound. Proceed to purification.
Protocol 2: Purification by Recrystallization
This protocol describes the standard method for purifying the crude product.[4]
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Heat source
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the solid completely.[4] If the solid does not fully dissolve, add small additional portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the hot solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and insoluble impurities.[4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystal formation.[4]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a very small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopic methods (NMR, IR).
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER.
- National Institutes of Health (NIH). (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
- Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
- Benchchem. (n.d.). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Benchchem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing pH for 3-(Dimethylamino)benzohydrazide Derivatization
Welcome to the comprehensive technical guide for optimizing derivatization reactions using 3-(Dimethylamino)benzohydrazide, also known as Girard's Reagent D (Girard-D). This resource is tailored for researchers, scientists, and drug development professionals seeking to enhance the sensitivity and reliability of their analytical methods for carbonyl-containing compounds. Here, we delve into the critical role of pH, offering detailed troubleshooting guides and frequently asked questions to ensure your experimental success.
Introduction: The Mechanism and Its pH Dependence
Girard's Reagent D is a cationic derivatizing agent that reacts with aldehydes and ketones to form stable, water-soluble hydrazones. This "charge-tagging" dramatically improves ionization efficiency for mass spectrometry (MS) analysis, particularly with electrospray ionization (ESI), and allows for the effective separation of carbonyl compounds from complex sample matrices.[1][2][3]
The reaction is a two-step, acid-catalyzed nucleophilic addition-elimination:
-
Nucleophilic Attack: The terminal nitrogen of the Girard-D hydrazide attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate called a carbinolamine.
-
Dehydration: This intermediate is then protonated and undergoes dehydration (loss of a water molecule) to form the final, stable C=N double bond of the hydrazone.
The efficiency of this entire process is critically dependent on pH. A delicate balance is required: the reaction medium must be acidic enough to catalyze the dehydration step, but not so acidic that it protonates the hydrazide nucleophile, rendering it inactive.[4][5][6] This duality is the most common source of experimental variability and the primary focus of optimization.
Troubleshooting Guide: Common Issues and Evidence-Based Solutions
This section addresses specific challenges you might face during derivatization, providing solutions grounded in the reaction's chemical principles.
Issue 1: Low or Inconsistent Derivatization Yield
Symptoms:
-
Weak or no signal for the derivatized product in LC-MS or other analytical platforms.
-
High abundance of unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Suboptimal pH | This is the most prevalent issue. If the pH is too low (< 3), the hydrazide nitrogen is excessively protonated, which drastically reduces its nucleophilicity and prevents the initial attack on the carbonyl.[5][6] Conversely, if the pH is too high (> 6), there is insufficient acid catalysis for the rate-limiting dehydration of the carbinolamine intermediate.[4][7] | Systematically optimize the pH. The literature consistently points to a "sweet spot" in the moderately acidic range of pH 4-5 for many applications.[4] We recommend performing a pH screen by setting up parallel reactions in buffers at pH 3.5, 4.0, 4.5, 5.0, and 5.5 to empirically determine the optimum for your specific analyte. |
| Incorrect Catalyst/Solvent | The reaction is typically catalyzed by an acid, often acetic acid, which can be part of the buffer system itself.[1][2][8] High concentrations of organic solvents can alter the effective pH and slow the reaction. | Ensure your reaction medium is compatible with the required pH range. A common and effective formulation is an aqueous solution containing methanol or ethanol with 5-10% glacial acetic acid.[1][2][8] If your sample is in an incompatible solvent, evaporate it to dryness and reconstitute in the reaction mixture. |
| Degraded Reagent | Girard's Reagent D is a salt and is generally stable, but it is hygroscopic. Moisture can lead to degradation over time, reducing its reactivity. | Use a fresh bottle of Girard's Reagent D or one that has been properly stored in a desiccator. Always prepare reagent solutions fresh for each experiment. |
| Steric Hindrance | Bulky ketones or aldehydes with significant steric hindrance around the carbonyl group will react more slowly than simple, unhindered molecules.[2] | Increase the reaction time (e.g., from 1 hour to 4 hours or overnight) and/or the reaction temperature (e.g., from room temperature to 50-70°C).[2] Monitor for potential degradation of your analyte at higher temperatures. |
Diagram: The pH Optimization Workflow
This diagram outlines a logical process for troubleshooting and optimizing the derivatization reaction, placing primary emphasis on pH control.
Caption: A logical workflow for troubleshooting low derivatization yield.
Issue 2: Product Instability or Multiple Product Peaks
Symptoms:
-
The signal for the derivatized product decreases upon sample storage.
-
Multiple peaks are observed for a single analyte in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Product Hydrolysis | The hydrazone bond is formed in equilibrium and can be susceptible to hydrolysis (reverting to the starting materials), especially if stored in highly acidic conditions.[9] | After the reaction is complete, consider neutralizing the sample to a pH of ~6-7 for storage if immediate analysis is not possible. Store samples at 4°C or lower to minimize degradation. |
| Formation of E/Z Isomers | The C=N double bond of the hydrazone can exist as two geometric isomers (syn and anti, or E and Z). These isomers may be separated by chromatography, resulting in two peaks for a single analyte.[2] | This is an inherent property of the reaction. If this complicates quantification, adjust your chromatographic method to co-elute the isomers or integrate the peak areas of both isomers for a total quantitative result. |
| Analyte Degradation | Some analytes may be unstable under the required acidic and/or heated reaction conditions, leading to side products. | Use the mildest conditions possible. Optimize to find the lowest temperature and shortest reaction time that still provide complete derivatization. |
Frequently Asked Questions (FAQs)
Q1: What is the single best pH for the Girard-D reaction?
There is no universal optimum. The ideal pH represents a kinetic compromise between hydrazide nucleophilicity and the need for acid catalysis. However, extensive studies on aldehydes and ketones show a distinct pH-rate profile with a maximum rate typically between pH 4 and 5 .[4] It is crucial to perform an optimization for your specific class of compounds.
Q2: What is a good starting recipe for a derivatization reaction?
A robust starting point is to dissolve the dried analyte in a solution containing 70% methanol (or ethanol) in water, 5-10% glacial acetic acid, and 10-50 mg/mL of Girard's Reagent D.[1][2] Incubate this mixture at a temperature between 40°C and 60°C for 1-2 hours.
Q3: Can I use other acids besides acetic acid?
Yes. Other carboxylic acids can also catalyze the reaction.[4] The key is that the acid should be able to maintain the solution pH within the optimal 4-5 range. Acetic acid is widely used due to its appropriate pKa (~4.76) and volatility, which is advantageous for mass spectrometry.
Q4: How does Girard-D compare to other Girard's reagents like T and P?
Girard's Reagent D (this compound) is structurally distinct from Girard's T (trimethylammonium acethydrazide) and Girard's P (pyridinium acethydrazide). While all function by reacting with carbonyls via a hydrazide group, their different cationic moieties can influence reaction kinetics, product stability, and fragmentation patterns in MS/MS analysis.[2][10] The choice of reagent may depend on the specific analytical goals and the nature of the analyte.
Diagram: The pH-Rate Relationship
This diagram illustrates why an optimal pH exists for the hydrazone formation reaction.
Caption: The competing effects of pH on the reaction mechanism.
Experimental Protocol: pH Optimization for a Model Ketone
This protocol provides a step-by-step method for determining the optimal reaction pH for your analyte.
1. Reagent Preparation:
- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of your ketone in methanol.
- Girard's Reagent D Solution: Prepare a 50 mg/mL solution of Girard's Reagent D in 70:30 methanol:water. Prepare this fresh.
- Buffer/Acid Solutions: Prepare a series of reaction media. For example:
- pH 3.5: 70% Methanol / 10% Formic Acid
- pH 4.5: 70% Methanol / 10% Acetic Acid
- pH 5.5: 70% Methanol / 1% Acetic Acid / Acetate Buffer
- pH 7.0: 70% Methanol / Phosphate Buffer
2. Derivatization Reaction: a. In separate 1.5 mL microcentrifuge tubes, add 10 µL of the analyte stock solution. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. To each tube, add 100 µL of one of the prepared reaction media. d. Add 20 µL of the fresh Girard's Reagent D solution to each tube. e. Vortex each tube to mix thoroughly. f. Incubate all tubes at 50°C for 1 hour.
3. Sample Preparation and Analysis: a. After incubation, cool the tubes to room temperature. b. Dilute an aliquot of each reaction mixture 1:100 (or as appropriate) with the initial mobile phase for your LC-MS method. c. Inject the samples and analyze using LC-MS, monitoring for the specific mass transition of your derivatized analyte.
4. Data Evaluation:
- Plot the analytical signal (e.g., peak area) of the derivatized product against the reaction pH. The condition that produces the highest signal corresponds to the optimal pH for your analyte.
References
- Title: Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.
- Title: Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila.
- Title: Kinetics and Mechanism of the Formation of Girard T Hydrazones from Naphthaldehydes.
- Title: Derivatization in Mass Spectrometry.
- Title: Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry.
- Title: Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples.
- Title: On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging.
- Title: Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans.
- Title: A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry.
- Title: Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Source: Wiley Online Library. URL:[Link]
- Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Title: Hydrazine I Hydrazone formation I Give Reason. Source: YouTube. URL:[Link]
- Title: Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates.
Sources
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
solubility issues with 3-(Dimethylamino)benzohydrazide in aqueous buffers
Welcome to the technical support center for 3-(Dimethylamino)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly solubility issues, encountered during its use in aqueous buffers. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What is the problem?
A1: This is a common issue and is expected based on the chemical properties of this compound. The molecule contains a basic dimethylamino group. At neutral pH, this group is not fully protonated, leading to lower aqueous solubility. To achieve dissolution, you will likely need to adjust the pH of your buffer or use a co-solvent.
Q2: What is the optimal pH for dissolving this compound?
A2: To enhance solubility, the pH of the buffer should be adjusted to be at least 1-2 pH units below the pKa of the dimethylamino group. The pKa of the structurally similar N,N-dimethylaniline is approximately 5.15[1][2][3][4][5]. Therefore, a buffer with a pH in the range of 3.0 to 4.0 would be a good starting point for achieving maximum solubility.
Q3: I need to perform a reaction at a neutral pH, but the compound only dissolves at an acidic pH. What should I do?
A3: This is a classic challenge. The recommended approach is to first prepare a concentrated stock solution of this compound in an acidic buffer where it is fully soluble. You can then add a small volume of this acidic stock solution to your neutral pH reaction buffer. While this will cause a slight decrease in the pH of the final reaction mixture, it is often a viable compromise. Always measure the final pH of your reaction mixture and adjust if necessary.
Q4: Can I use an organic solvent to dissolve this compound?
A4: Yes, using a water-miscible organic co-solvent is a widely used strategy to increase the solubility of hydrophobic compounds[6]. Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution. However, it is crucial to ensure that the final concentration of the organic solvent in your aqueous reaction buffer is low enough (typically <1-5%) to not interfere with your experiment or affect the stability of your biomolecules.
Q5: What is the optimal pH for reacting this compound with an aldehyde or ketone?
A5: The formation of a hydrazone bond between a hydrazide and a carbonyl group is most efficient under mildly acidic conditions, typically between pH 4.5 and 6.0[7][8]. This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, a pH that is too low will excessively protonate the hydrazide, rendering it non-nucleophilic and halting the reaction.
In-Depth Troubleshooting Guide
Issue 1: Precipitation Observed Upon Dissolution in Aqueous Buffer
Root Cause Analysis:
The precipitation of this compound in aqueous buffers is primarily due to its limited solubility, which is highly dependent on the pH of the solution. The molecule has two key functional groups that influence its solubility: the basic dimethylamino group and the weakly acidic/basic hydrazide group.
-
The Dimethylamino Group: This tertiary amine has a pKa similar to that of N,N-dimethylaniline, which is around 5.15[1][2][3][4][5]. At pH values above its pKa, the dimethylamino group is predominantly in its neutral, less soluble form. At pH values below its pKa, it becomes protonated, forming a more soluble cationic species.
-
The Hydrazide Group: The conjugate acid of the hydrazide group has a pKa of approximately 3.03 (based on benzohydrazide)[9][10][11]. This means that at very low pH, the hydrazide itself can be protonated, which would decrease its nucleophilicity for subsequent reactions.
The interplay between these two groups dictates the overall solubility at a given pH.
Visualizing the pH-Dependent Protonation State:
Caption: pH-dependent protonation states of this compound.
Solutions:
1. pH Adjustment:
-
Principle: By lowering the pH of the buffer, the basic dimethylamino group becomes protonated, forming a more soluble salt.
-
Protocol:
-
Start with a buffer system that is effective in the desired pH range (e.g., acetate buffer for pH 4-5.5).
-
Measure the initial pH of your buffer.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH until it reaches the target pH (e.g., pH 4.5).
-
Add the this compound to the pH-adjusted buffer and stir until dissolved.
-
2. Use of Co-solvents:
-
Principle: Water-miscible organic solvents can disrupt the hydrogen bonding network of water and interact with the nonpolar regions of the molecule, thereby increasing solubility.
-
Protocol for Preparing a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Vortex or sonicate until the compound is completely dissolved.
-
For your experiment, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is minimal.
-
Data Summary Table: Recommended Buffer Systems
| Buffer System | pH Range | pKa | Considerations |
| Acetate Buffer | 3.6 - 5.6 | 4.76 | Ideal for both dissolution and subsequent hydrazone formation reactions. |
| Citrate Buffer | 3.0 - 6.2 | 3.13, 4.76, 6.40 | Provides a broad pH range for optimization. |
| MES Buffer | 5.5 - 6.7 | 6.15 | Suitable for reactions that need to be closer to neutral pH. |
Issue 2: Low or No Reaction Yield in Bioconjugation Experiments
Root Cause Analysis:
Low yields in reactions involving hydrazides, such as the formation of hydrazones with aldehydes or ketones, are often traced back to suboptimal reaction conditions, particularly the pH of the reaction mixture.
-
The "Goldilocks" pH for Hydrazone Formation: The reaction mechanism for hydrazone formation is a delicate balance. Acid catalysis is required to activate the carbonyl group, but excessive acidity will deactivate the hydrazide nucleophile. This results in a bell-shaped curve for the reaction rate versus pH, with the optimum typically falling between pH 4.5 and 6.0[7][8].
Visualizing the Experimental Workflow for Optimizing Hydrazone Formation:
Caption: Workflow for optimizing hydrazone formation reactions.
Solutions:
1. Buffer Optimization for Reaction:
-
Protocol:
-
Prepare a series of reaction buffers with varying pH values (e.g., acetate buffer at pH 4.5, 5.0, 5.5, and MES buffer at pH 6.0).
-
Set up small-scale parallel reactions in each buffer.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or a functional assay).
-
Identify the pH that gives the highest yield and use it for your larger-scale experiments.
-
2. Molar Ratio of Reactants:
-
Principle: To drive the reaction to completion, it is often beneficial to use a molar excess of one of the reactants. In bioconjugation, it is common to use an excess of the small molecule reagent (in this case, this compound) to maximize the labeling of the precious biomolecule.
-
Recommendation: Start with a 10- to 50-fold molar excess of this compound over the aldehyde or ketone-containing biomolecule.
References
- PubChem. (n.d.). N,N-Dimethylaniline.
- ChemBK. (n.d.). N,N-Dimethylaniline.
- FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128).
- PubMed Central. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals.
- Organic Letters. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries.
- Solubility of Things. (n.d.). Benzohydrazide.
- Human Metabolome Database. (2021). Showing metabocard for Benzohydrazide (HMDB0249018).
- PMC. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- Semantic Scholar. (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH o Considerations.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ChemBK. (n.d.). Benzohydrazide.
- PubChem. (n.d.). Benzoylhydrazine.
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- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzohydrazid | 613-94-5 [m.chemicalbook.com]
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- 11. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Dimethylamino)benzohydrazide in Cross-Linking Applications
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-(Dimethylamino)benzohydrazide for cross-linking applications. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. It aims to provide not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your cross-linking workflows effectively.
Section 1: Understanding the Chemistry and Potential Pitfalls
Q1: What is the primary reaction mechanism of this compound in cross-linking?
A1: this compound, like other hydrazides, participates in a carbonyl condensation reaction. It specifically reacts with aldehydes and ketones on a target molecule (e.g., a periodate-oxidized glycoprotein or a small molecule with a carbonyl group) to form a hydrazone bond. This reaction is a type of "click chemistry" due to its efficiency and specificity under relatively mild, often aqueous conditions.[1][2] The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone linkage.[3]
The presence of the dimethylamino group on the benzohydrazide moiety is expected to influence the nucleophilicity of the hydrazide. As an electron-donating group, the dimethylamino group increases the electron density on the aromatic ring, which in turn can enhance the nucleophilicity of the hydrazide nitrogen, potentially accelerating the rate of hydrazone formation compared to unsubstituted benzohydrazide.[4][5]
Q2: What are the most common side reactions I should be aware of when using this compound for cross-linking?
A2: The two most prevalent side reactions that can compromise the efficiency and stability of your cross-linking experiments are hydrolysis of the hydrazone bond and oxidation of the hydrazide/hydrazone moiety.
-
Hydrolysis: The hydrazone bond, while relatively stable at neutral pH, is susceptible to hydrolysis, especially under acidic conditions.[2][6][7] This is a reversible reaction that cleaves the C=N bond, regenerating the original aldehyde/ketone and the hydrazide. The rate of hydrolysis is influenced by the electronic properties of the substituents on both the aldehyde/ketone and the hydrazide.[6] While aromatic hydrazones are generally more stable than aliphatic ones, the presence of plasma proteins and other biological components can accelerate this degradation.[1]
-
Oxidation: The N-N single bond in hydrazides and the hydrazone linkage can be susceptible to oxidation, particularly in the presence of atmospheric oxygen and metal ions.[8] This can lead to the formation of reactive oxygen species (ROS) and potentially cause cleavage of the cross-linker or damage to the target biomolecules.[8] This oxidative degradation can be a significant issue in long-term studies or when working with sensitive biological samples.
Q3: How does the 3-(dimethylamino) group on the benzohydrazide affect the stability of the resulting hydrazone bond?
A3: The 3-(dimethylamino) group is a strong electron-donating group.[4][5] This electronic effect can influence the stability of the hydrazone bond in a couple of ways:
-
Increased Stability against Hydrolysis: The electron-donating nature of the dimethylamino group increases the electron density at the hydrazone linkage. This makes the imine carbon less electrophilic and therefore less susceptible to nucleophilic attack by water, which is the initial step in hydrolysis. This should, in theory, make the hydrazone bond formed from this compound more stable against hydrolysis compared to hydrazones formed from benzohydrazides with electron-withdrawing groups.
-
Potential for Increased Susceptibility to Oxidation: While beneficial for hydrolytic stability, the increased electron density from the dimethylamino group could potentially make the hydrazone more susceptible to oxidation. However, the specific impact on oxidative stability would also depend on other factors like the presence of catalysts (e.g., metal ions) and the overall reaction environment.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during cross-linking experiments with this compound.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no cross-linking efficiency | 1. Inefficient aldehyde/ketone formation: If cross-linking to a glycoprotein, the periodate oxidation step may be incomplete. 2. Suboptimal pH: The hydrazone formation reaction is pH-dependent, typically favoring slightly acidic to neutral conditions (pH 5-7).[6] 3. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the hydrazide for reaction with the carbonyl groups.[9] 4. Degradation of this compound: The hydrazide may have degraded due to improper storage or handling. | 1. Optimize oxidation: Vary the concentration of sodium periodate and the reaction time. Confirm aldehyde formation using a specific assay if possible. 2. Buffer optimization: Perform the reaction in a non-amine containing buffer such as MES or HEPES within the optimal pH range. 3. Buffer exchange: Ensure the biomolecule is in an appropriate buffer before adding the cross-linker. Use a desalting column if necessary. 4. Use fresh reagent: Prepare a fresh solution of this compound for each experiment. |
| Loss of cross-linked product over time | 1. Hydrolysis of the hydrazone bond: The cross-linked conjugate is degrading due to instability in the storage buffer or experimental conditions.[1][6] 2. Oxidative cleavage: The hydrazone linkage is being cleaved by oxidative processes.[8] | 1. pH control: Store the conjugate at a neutral or slightly alkaline pH (7.0-7.5) to minimize acid-catalyzed hydrolysis. Avoid prolonged exposure to acidic conditions. 2. Reduction of the hydrazone bond: For applications where reversibility is not required, the hydrazone bond can be stabilized by reduction to a more stable hydrazone linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). 3. Use of antioxidants: Include antioxidants like ascorbic acid or EDTA (to chelate metal ions) in your buffers to minimize oxidation.[8] 4. Degas solutions: For sensitive applications, de-gas buffers to remove dissolved oxygen. |
| Unexplained modifications or damage to the biomolecule | 1. Oxidative damage: Reactive oxygen species generated from the oxidation of the hydrazide may be damaging the target biomolecule.[8] 2. Non-specific reactions: At very high concentrations or extreme pH, the hydrazide may participate in other, less specific reactions. | 1. Optimize cross-linker concentration: Use the lowest effective concentration of this compound. 2. Incorporate antioxidants: As mentioned above, the inclusion of antioxidants can mitigate oxidative damage. 3. Control reaction time: Minimize the reaction time to what is necessary for efficient cross-linking. 4. Characterize the product: Use techniques like mass spectrometry to confirm the nature of the cross-link and look for any unexpected modifications. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Cross-Linking a Glycoprotein with this compound
This protocol provides a general workflow. Optimal conditions, such as reagent concentrations and incubation times, may need to be determined empirically for your specific application.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO4)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5 (or other suitable non-amine buffer)
-
Quenching Solution: 1 M Glycine or Tris, pH 8.0
-
Desalting columns
Procedure:
-
Oxidation of the Glycoprotein: a. Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. c. Incubate the reaction in the dark (e.g., by wrapping the tube in aluminum foil) for 30 minutes at room temperature. d. Quench the oxidation by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes. e. Remove excess periodate and byproducts by buffer exchange into the Reaction Buffer using a desalting column.
-
Cross-Linking Reaction: a. Immediately add a freshly prepared solution of this compound to the oxidized glycoprotein. A 10-50 fold molar excess of the hydrazide over the glycoprotein is a good starting point. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehydes. Incubate for 15-30 minutes. b. Purify the cross-linked conjugate from excess reagents using a desalting column or dialysis.
Workflow Diagram:
Caption: General workflow for glycoprotein cross-linking.
Protocol 2: Analysis of Side Reactions by HPLC
Objective: To detect and quantify the extent of hydrazone bond hydrolysis.
Method:
-
Sample Preparation: a. Prepare solutions of your cross-linked conjugate in different buffers (e.g., pH 5.0, 7.4, and 9.0). b. Incubate the samples at a controlled temperature (e.g., 37°C). c. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample and stop the reaction by flash freezing or by adding a quenching agent if appropriate.
-
HPLC Analysis: a. Use a reverse-phase C18 column. b. The mobile phase can be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The gradient will need to be optimized to resolve the intact conjugate, the free this compound, and the original biomolecule. c. Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).
-
Data Interpretation: a. The appearance and increase in the peak corresponding to free this compound over time is indicative of hydrolysis. b. The decrease in the peak area of the intact conjugate corresponds to its degradation. c. By running standards of the starting materials, you can quantify the rate of hydrolysis under different conditions.
Section 4: Mechanistic Insights
Hydrazone Formation and Hydrolysis
The formation of a hydrazone bond is a reversible equilibrium reaction. The stability of the bond is highly dependent on the pH of the environment.
Caption: Reversible formation and hydrolysis of a hydrazone bond.
Potential Oxidative Degradation Pathway
The N-N bond in hydrazides can be a site for oxidation, especially in the presence of metal ions and oxygen. This can lead to the formation of radical species that can either lead to unwanted side products or cause damage to the biomolecules.
Caption: Potential pathway for oxidative degradation of hydrazides.
Section 5: References
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 643-649. [Link]
-
Kelley, S. O., et al. (2020). 4-(Dimethylamino)benzohydrazide. IUCrData, 5(11), x201310. [Link]
-
Kelley, S. O., et al. (2020). (PDF) 4-(Dimethylamino)benzohydrazide. ResearchGate. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed, 18382661. [Link]
-
Bolisetty, D., & Ja, S. J. (2010). Hydrazide derivatives produce active oxygen species as hydrazine. PubMed, 20682181. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]
-
Dirksen, A., & Hackeng, T. M. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, 2575092. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. [Link]
-
A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Li, Y., et al. (2008). N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o471. [Link]
-
Ganguly, T., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central, 3205924. [Link]
-
Zhang, Y., et al. (2015). Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation. PubMed, 26436324. [Link]
-
Wang, Y., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. National Institutes of Health. [Link]
-
Bhat, K. S., et al. (2012). 2-(2,3-Dimethylanilino)benzohydrazide. PubMed Central, 3588523. [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 5. youtube.com [youtube.com]
- 6. PubChemLite - this compound (C9H13N3O) [pubchemlite.lcsb.uni.lu]
- 7. US3129263A - Preparation of hydrazine derivatives - Google Patents [patents.google.com]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Labeling Efficiency with 3-(Dimethylamino)benzohydrazide
Welcome to the technical support center for 3-(Dimethylamino)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you to optimize your labeling experiments, ensuring high efficiency, reproducibility, and scientific integrity.
Understanding the Chemistry: The Hydrazone Ligation
This compound is a carbonyl-reactive compound used for the covalent labeling of molecules containing aldehyde or ketone groups.[1][2] The core of this application lies in the chemoselective reaction between the hydrazide moiety (-NH-NH₂) of the label and a carbonyl group (C=O) on the target molecule. This reaction, known as a hydrazone ligation, forms a stable carbon-nitrogen double bond (C=N), creating a hydrazone linkage.[2][3]
This chemistry is particularly valuable in bioconjugation for several reasons:
-
Specificity: Hydrazides do not typically react with other functional groups found in biological molecules, ensuring targeted labeling.[1]
-
Bio-orthogonality: The reaction can proceed under physiological conditions without interfering with native biological processes.
-
Versatility: Carbonyl groups can be naturally present in molecules like reducing sugars or can be introduced into biomolecules, such as glycoproteins, through gentle oxidation of cis-diols with sodium periodate.[3][4]
The dimethylamino group on the benzohydrazide scaffold can serve various purposes, including acting as a mass tag for proteomics applications or potentially altering the solubility and electronic properties of the labeled molecule.[1]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound.
Q1: What is the optimal pH for the labeling reaction?
A1: The reaction between a hydrazide and an aldehyde is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[2] This pH range represents a compromise: at lower pH, the hydrazide is protonated and less nucleophilic, slowing the reaction. At neutral or higher pH, the reaction rate also decreases. It is crucial to use a non-amine-based buffer like sodium acetate or MES to avoid competitive reactions with the buffer itself.
Q2: Can I do anything to speed up the reaction or increase the yield?
A2: Yes. The addition of a catalyst, most commonly aniline , can significantly accelerate the formation of the hydrazone bond.[5] Aniline acts as a nucleophilic catalyst by first reacting with the aldehyde to form a more reactive Schiff base intermediate, which is then readily displaced by the hydrazide.[5] A final concentration of 10-100 mM aniline is often recommended.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is a solid that should be stored at room temperature in a dark, dry place.[2] For experimental use, prepare fresh stock solutions in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is advisable to prepare small aliquots to minimize freeze-thaw cycles. While some hydrazides are stable for short periods at -20°C, fresh preparation is always the best practice to ensure maximum reactivity.[6]
Q4: Is the hydrazone bond stable?
A4: The hydrazone bond is generally considered stable for most applications, although it is susceptible to hydrolysis, particularly at acidic pH.[7] If absolute, long-term stability is required, the hydrazone bond can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[2][5]
Q5: What are the primary applications of this labeling reagent?
A5: Given its reactivity towards carbonyls, this compound is well-suited for applications in proteomics and glycobiology.[1] Common uses include:
-
Labeling of glycoproteins after periodate oxidation of their sugar moieties.[3]
-
Derivatization of small molecules containing aldehydes or ketones for analysis by mass spectrometry.
-
Studying protein carbonylation, a marker of oxidative stress.
Troubleshooting Guide
Encountering issues in your labeling experiment can be challenging. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Inefficient Aldehyde/Ketone Generation: If oxidizing a glycoprotein, the sodium periodate may be old or inactive. The oxidation conditions (time, temperature) may be suboptimal. | 1a. Prepare a fresh solution of sodium periodate immediately before use. 1b. Optimize the periodate concentration (typically 5-10 mM) and incubation time (15-30 minutes at 4°C is a good starting point).[2] 1c. Ensure the pH of the oxidation buffer is appropriate (typically pH 5.5-7.0). |
| 2. Incorrect Reaction pH: The pH of the labeling buffer is outside the optimal 4.5-6.0 range. | 2a. Verify the pH of your reaction buffer. 2b. Perform a pH titration experiment, testing a range from pH 4.5 to 6.5 to find the optimum for your specific molecule. | |
| 3. Degraded Labeling Reagent: The this compound stock solution has degraded due to moisture or repeated freeze-thaw cycles. | 3a. Prepare a fresh stock solution of the hydrazide in anhydrous DMSO. | |
| 4. Insufficient Incubation Time/Temperature: The reaction has not proceeded to completion. | 4a. Increase the incubation time (e.g., from 2 hours to 4 hours or overnight). 4b. Gently increase the temperature (e.g., from room temperature to 37°C).[7] | |
| High Background Signal / Non-Specific Labeling | 1. Excess Unreacted Label: Free this compound was not adequately removed after the reaction. | 1a. Improve the purification method. Use size-exclusion chromatography (e.g., a desalting column) or dialysis with an appropriate molecular weight cutoff to separate the labeled protein from the small molecule label. |
| 2. Non-Specific Binding: The labeling reagent is binding non-covalently to your protein or other components in the mixture. | 2a. Include a quenching step after the labeling reaction. Add a small molecule containing an aldehyde (e.g., acetone) to react with any excess hydrazide. 2b. Increase the stringency of your wash steps during purification. | |
| Precipitation of Sample During Labeling | 1. Reagent Solubility: The concentration of this compound from the organic stock solution is too high for the aqueous buffer, causing it to precipitate. | 1a. Add the DMSO stock solution to the reaction buffer slowly while vortexing. 1b. Do not exceed a final DMSO concentration of 5-10% in the reaction mixture. 1c. If solubility issues persist, consider using a small amount of a co-solvent.[7] |
| 2. Protein Instability: The protein of interest is not stable at the acidic pH required for the labeling reaction. | 2a. Perform the reaction at the highest tolerable pH within the effective range (e.g., pH 6.0). 2b. Reduce the reaction time and/or temperature. 2c. Screen for buffer additives or stabilizers that are compatible with the reaction chemistry. |
Logical Troubleshooting Workflow
Caption: The reaction of an aldehyde with this compound to form a stable hydrazone bond.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC - NIH.
- Zhang, H., et al. (2013). Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis. Analytical Chemistry, 85(11), 5515-5522.
- Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry.
- Madian, A. G., & Regnier, F. E. (2010). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of Proteome Research, 9(9), 4435-4444.
- Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. John Wiley & Sons.
- Interchim. (n.d.). Hydrazide- Biotin.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Dirksen, A., & Hackeng, T. M. (2006). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- Royal Society of Chemistry. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions.
- PubChem. (n.d.). This compound.
- Rashidian, M., et al. (2013). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 11(48), 8323-8334.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions using benzohydrazide (1 mmol).
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Technical Support Center: Stability and Troubleshooting of Hydrazone Bonds Derived from 3-(Dimethylamino)benzohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols concerning the stability of hydrazone bonds formed using 3-(Dimethylamino)benzohydrazide under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to navigate challenges in your experiments, particularly in the context of developing pH-sensitive drug delivery systems and bioconjugates.
Section 1: Frequently Asked Questions (FAQs) - The Underlying Chemistry
This section addresses the fundamental principles governing the stability of hydrazone bonds, with a specific focus on the influence of the 3-(dimethylamino)benzoyl moiety.
Q1: What is the accepted mechanism for the acid-catalyzed hydrolysis of a hydrazone bond?
The cleavage of a hydrazone bond in an acidic environment is not a simple dissociation but a well-defined, acid-catalyzed hydrolysis reaction.[1] The process generally involves two primary steps: the nucleophilic addition of a water molecule to the C=N double bond, forming a carbinolamine intermediate, and the subsequent breakdown of this unstable intermediate into the original hydrazine and carbonyl compounds.[2] The reaction is initiated by the protonation of the imine nitrogen, which makes the imine carbon significantly more electrophilic and susceptible to attack by water.[3] This pH-dependent lability is a cornerstone of its use in drug delivery systems designed to release payloads in acidic intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1]
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Q2: How does the 3-(dimethylamino) group on the benzohydrazide moiety specifically influence bond stability?
Substituents on the aromatic rings of the hydrazone linkage play a critical role in modulating its stability through electronic effects.[1][4] The 3-(dimethylamino) group is an electron-donating group (EDG). Its influence on stability is primarily through an inductive effect.
-
Increased Stability: By donating electron density to the aromatic ring, the 3-(dimethylamino) group makes the adjacent carbonyl carbon of the hydrazide less electron-withdrawing. This, in turn, reduces the overall electrophilicity of the hydrazone's C=N carbon, making it less susceptible to nucleophilic attack by water.[4]
-
Basicity of Imine Nitrogen: The electron-donating nature of the substituent slightly increases the basicity of the imine nitrogen. While this might suggest easier protonation, the dominant effect is the reduced electrophilicity of the carbon center.
Compared to an unsubstituted benzoylhydrazone, a hydrazone derived from this compound is expected to be more stable against acid-catalyzed hydrolysis. Conversely, introducing an electron-withdrawing group (e.g., a nitro group) would decrease stability and accelerate hydrolysis.[1]
Q3: Besides the hydrazide portion, what other structural factors control the rate of hydrolysis?
The stability of the hydrazone bond is a function of the entire molecule, not just the hydrazide component. The structure of the aldehyde or ketone partner is equally, if not more, important.
-
Aromatic vs. Aliphatic Carbonyls: Hydrazones formed from aromatic aldehydes are significantly more stable than those derived from aliphatic aldehydes.[3][4] This increased stability is due to the conjugation of the C=N double bond with the π-system of the aromatic ring, which delocalizes electron density and stabilizes the molecule.[3]
-
Steric Hindrance: Bulky groups near the C=N bond can sterically hinder the approach of water molecules, slowing the rate of hydrolysis.[4] Redesigning a linker to reduce steric bulk can be a strategy to accelerate cleavage if needed.[4]
Therefore, to achieve a desired release profile, you must consider the combination of both the hydrazide and the carbonyl component. For example, combining the stabilizing this compound with a labile aliphatic aldehyde could provide an intermediate and tunable stability.
Section 2: Quantitative Stability Analysis & Experimental Protocol
Predicting stability is crucial, but empirical measurement provides definitive data for your specific conjugate. The stability is often quantified by the half-life (t½) of the conjugate under specific pH and temperature conditions.
Data Presentation: Relative Stability of Hydrazone Linkages
The following table summarizes general trends in hydrazone stability based on structural features, as reported in the literature for related systems. This provides a baseline for experimental design.
| Hydrazide Component | Carbonyl Component | pH | Relative Stability (t½) | Rationale |
| Benzoyl Hydrazide | Aromatic Aldehyde | 7.4 | High | Conjugation from the aromatic aldehyde provides significant stabilization.[3] |
| Benzoyl Hydrazide | Aromatic Aldehyde | 5.0 | Moderate | Acid-catalyzed hydrolysis is active, but the bond remains relatively stable.[1] |
| Benzoyl Hydrazide | Aliphatic Aldehyde | 7.4 | Moderate-Low | Lack of conjugation makes the bond more susceptible to hydrolysis, even at neutral pH.[3][4] |
| Benzoyl Hydrazide | Aliphatic Aldehyde | 5.0 | Very Low | Hydrolysis is very rapid in acidic conditions.[3] |
| This compound | Aromatic Aldehyde | 5.0 | Expected: Moderate-High | The EDG from the hydrazide adds stability on top of the aromatic aldehyde's effect. |
| This compound | Aliphatic Aldehyde | 5.0 | Expected: Low-Moderate | The stabilizing EDG from the hydrazide will temper the inherent lability of the aliphatic hydrazone. |
Note: This table illustrates trends. Absolute half-life values must be determined experimentally for each specific conjugate.
Experimental Protocol: HPLC-Based Assay for Determining Hydrolytic Stability
This protocol provides a reliable method to quantify the rate of hydrazone bond cleavage at different pH values.[1][4]
Objective: To determine the half-life (t½) of a hydrazone-linked conjugate at physiological (pH 7.4) and acidic (e.g., pH 5.0) conditions.
Materials:
-
Hydrazone conjugate of interest
-
High-purity solvent for stock solution (e.g., DMSO, DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate or Citrate buffer, pH 5.0
-
Incubator or water bath set to 37°C
-
HPLC system with a UV-Vis detector and a suitable reverse-phase column (e.g., C18)
-
Autosampler vials
-
Quenching solution (e.g., mobile phase or a buffer at neutral/basic pH)
Procedure:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of your hydrazone conjugate in the chosen organic solvent.
-
Prepare working solutions by diluting the stock solution into the pH 7.4 and pH 5.0 buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final percentage of organic solvent is low (<1-2%) to avoid affecting the buffer pH or conjugate solubility.
-
-
Incubation:
-
Place the vials containing the working solutions into the 37°C incubator.[3] This temperature mimics physiological conditions.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each working solution.
-
Immediately quench the hydrolysis reaction by diluting the aliquot into a vial containing the quenching solution. This stops further degradation before analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient method to separate the intact hydrazone conjugate from its hydrolysis products (the this compound and the carbonyl-containing molecule).
-
Monitor the elution profile using the UV-Vis detector at a wavelength where the parent conjugate has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the intact hydrazone conjugate at each time point.
-
Calculate the percentage of remaining conjugate at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of remaining conjugate versus time. The data should fit a first-order decay curve.
-
The slope of the line is equal to the negative of the rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k .
-
Section 3: Troubleshooting Guide
Even with a robust understanding of the principles, experimental challenges can arise. This guide addresses common issues in a question-and-answer format.
Caption: Troubleshooting workflow for hydrazone stability issues.
Q: My hydrazone conjugate shows very slow or incomplete release at my target acidic pH (e.g., pH 5.5). How can I increase the rate of hydrolysis?
This is a common issue when the hydrazone bond is overly stabilized.
-
Underlying Cause: You are likely using a highly stabilizing carbonyl partner, such as an electron-rich aromatic aldehyde.[3] The combination of this with the electron-donating this compound can result in a bond that is highly resistant to hydrolysis even in moderately acidic conditions.
-
Suggested Solutions:
-
Modify the Carbonyl Partner: The most effective strategy is to switch from an aromatic aldehyde to an aliphatic one.[4] This removes the stabilizing effect of π-conjugation and will dramatically increase the hydrolysis rate.
-
Introduce Electron-Withdrawing Groups: If you must use an aromatic aldehyde, choose one with electron-withdrawing substituents (e.g., nitro, chloro, fluoro groups) to destabilize the hydrazone bond.[1]
-
Lower the pH: If your experimental system allows, test the hydrolysis at a lower pH (e.g., 4.5-5.0), as the reaction is acid-catalyzed and the rate will increase as proton concentration increases.[5]
-
Q: I'm observing significant degradation of my conjugate in my stock solution or at pH 7.4, leading to premature payload release. What's going wrong?
This indicates that your hydrazone linkage is too labile.
-
Underlying Cause: This problem is characteristic of hydrazones formed from aliphatic aldehydes or ketones, which can be unstable even at neutral pH.[3][4] Another possibility is the presence of trace acidic contaminants in your buffers or solvents that are catalyzing the hydrolysis.[4]
-
Suggested Solutions:
-
Increase Stability with an Aromatic Aldehyde: Replace the aliphatic carbonyl component with a more stable aromatic aldehyde.[3][4] This is the most robust solution to prevent premature cleavage at neutral pH.
-
Ensure Purity of Reagents: Use high-purity, anhydrous solvents for stock solutions and prepare all buffers with high-quality water and reagents. Ensure your final buffered solutions are at the correct pH.
-
Storage Conditions: Store your final conjugate as a lyophilized powder or in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C to prevent degradation from atmospheric moisture.
-
Q: My hydrolysis experiments are giving me inconsistent half-life values from one batch to the next. How can I improve reproducibility?
Inconsistency often points to subtle variations in experimental setup or materials.
-
Underlying Cause: The most common culprits are variations in the purity of starting materials (the hydrazide or the aldehyde), improperly prepared buffer solutions with drifting pH, or degradation of the conjugate during storage between experiments.[4]
-
Suggested Solutions:
-
Characterize Starting Materials: Do not assume 100% purity of your this compound or your carbonyl partner. Characterize each new batch via NMR or LC-MS to confirm identity and purity before synthesis.
-
Standardize Buffer Preparation: Always calibrate your pH meter immediately before preparing buffers. Use buffers within their effective buffering range and prepare them fresh if possible.
-
Control Incubation Conditions: Ensure your incubator or water bath maintains a consistent temperature. Use sealed vials to prevent evaporation, which could concentrate the sample and alter reaction kinetics.
-
References
- A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals. (2025). Benchchem.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
- Etrych, T., et al. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 28(9), 2297-2310. [Link]
- A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. (2017). The Journal of Physical Chemistry A, 121(34), 6489–6496. [Link]
- Hydrazone - Wikipedia. Wikipedia. [Link]
- Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages. (2025). BenchChem.
- pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess 3-(Dimethylamino)benzohydrazide
This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for effectively quenching excess 3-(Dimethylamino)benzohydrazide in a reaction mixture. The following sections offer troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended procedures to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench excess this compound?
A: Leaving excess this compound in your reaction mixture can lead to several complications. Firstly, its high polarity can make purification of your desired product, especially if it is non-polar, challenging. Secondly, the nucleophilic nature of the hydrazide can lead to unwanted side reactions with other components in the mixture or during subsequent synthetic steps. Finally, residual hydrazide can interfere with analytical techniques such as NMR, HPLC, and MS, leading to inaccurate characterization of your product.
Q2: What are the primary methods for quenching excess hydrazides?
A: The two main strategies for quenching excess hydrazides are:
-
Reaction with a carbonyl compound: Hydrazides readily react with aldehydes and ketones to form hydrazones. This converts the polar hydrazide into a less polar and typically less reactive derivative that can be more easily separated.
-
Acylation: The nucleophilic hydrazide can be acylated using reagents like acetic anhydride or acetyl chloride. This forms a more stable and often less polar diacylhydrazide or N-acylhydrazide, facilitating its removal.
Q3: How do I choose the right quenching agent for my specific reaction?
A: The choice of quenching agent depends on the stability of your desired product and the ease of separation of the quenched byproduct. If your product is stable to aldehydes and the resulting hydrazone is easily separable by chromatography or extraction, then an aldehyde quench is a good option. If your product is sensitive to aldehydes or if the hydrazone proves difficult to separate, acylation offers a robust alternative. The key is to choose a quenching agent that reacts selectively with the excess this compound without affecting your product.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and work-up of reactions involving this compound.
| Problem | Potential Cause | Solution |
| Product is lost during aqueous work-up. | The product may be partially water-soluble, especially if it contains polar functional groups. The pH of the aqueous wash may also be causing the product to partition into the aqueous layer. | - Minimize the volume of aqueous washes. - Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous phase.[1] - Adjust the pH of the aqueous wash to ensure your product is in its least soluble form. For example, if your product is basic, avoid acidic washes. |
| Emulsion forms during extraction. | High concentrations of polar compounds, including residual this compound and its quenched byproducts, can lead to the formation of emulsions. | - Add a small amount of brine to the separatory funnel and gently swirl. - Filter the entire mixture through a pad of Celite. - If the emulsion persists, break it by adding a small amount of a different organic solvent with a different density. |
| Quenching agent reacts with the desired product. | The quenching agent is not selective enough and is reacting with functional groups on your product. | - Choose a more sterically hindered quenching agent. For example, use a bulky aldehyde or ketone. - Alternatively, switch to a different class of quenching agent, such as an acylating agent. - Perform the quench at a lower temperature to increase selectivity. |
| Residual this compound is still present after work-up. | The quenching reaction was incomplete, or the extraction procedure was not effective at removing the quenched byproduct. | - Increase the equivalents of the quenching agent and/or the reaction time for the quench. - Optimize the pH of the aqueous wash to ensure the quenched byproduct is ionized and partitions into the aqueous layer. - Consider a multi-step wash with aqueous solutions of different pH. |
Selecting a Quenching Strategy: A Decision-Making Workflow
The following flowchart provides a logical approach to selecting the most appropriate quenching strategy for your reaction.
Caption: Decision workflow for selecting a quenching agent.
Comparison of Quenching Agents
| Quenching Agent | Mechanism | Advantages | Disadvantages |
| Benzaldehyde | Forms a hydrazone | - Readily available. - The resulting benzalhydrazone is often crystalline and easily removed by filtration or has different solubility properties. | - May not be suitable for products containing aldehyde-sensitive functional groups. - The hydrazone may have similar chromatographic properties to the desired product. |
| Acetone | Forms a hydrazone | - Inexpensive and volatile, making it and its hydrazone easy to remove under reduced pressure. | - The resulting hydrazone can sometimes be difficult to separate from polar products. |
| Acetic Anhydride | Acylation | - Forms a stable N,N'-diacetylated hydrazide. - The byproduct, acetic acid, is easily removed with a basic wash. | - The reaction can be exothermic and may require cooling. - The acylated byproduct may be less polar and could co-elute with the desired product during chromatography. |
| Acetyl Chloride | Acylation | - Highly reactive, ensuring a fast and complete quench. | - Generates HCl as a byproduct, which may not be suitable for acid-sensitive products and requires neutralization. |
Detailed Experimental Protocol: Quenching with Benzaldehyde and Extractive Work-up
This protocol is a general guideline and may require optimization for your specific reaction.
1. Quenching the Reaction:
-
Step 1.1: Cool the reaction mixture to 0 °C in an ice bath. This is to control any potential exotherm during the quench.
-
Step 1.2: Slowly add benzaldehyde (1.2 equivalents relative to the excess this compound) to the stirred reaction mixture.
-
Step 1.3: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Step 1.4: Monitor the disappearance of the excess this compound by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2. Extractive Work-up:
-
Step 2.1: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2.2: Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic dimethylamino group and the hydrazone will be protonated and partition into the aqueous layer. The number of washes can be guided by checking the pH of the aqueous layer after each wash.[2]
-
Step 2.3: If your desired product is not basic, it will remain in the organic layer. If your product is also basic, this method will require further optimization, potentially involving back-extraction at a different pH.
-
Step 2.4: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Step 2.5: Wash the organic layer with brine to remove the bulk of the dissolved water.[1]
-
Step 2.6: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Step 2.7: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
3. Monitoring the Quench by HPLC:
A reversed-phase HPLC method can be developed to quantify the residual this compound.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 stationary phase.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance.
-
Standard Curve: Prepare a standard curve of known concentrations of this compound to accurately quantify its presence in the reaction mixture.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and the quenching agents.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
-
Safety Data Sheets (SDS): Consult the SDS for this compound and all other reagents before starting any experimental work. While a specific SDS for the 3-isomer may not be readily available, the SDS for the 4-isomer indicates that it may cause skin sensitization and is suspected of causing cancer.[3] Similar precautions should be taken.
References
- Sciencelab.com, Inc. (2003, January 20). Material Safety Data Sheet: P-Dimethylaminobenzaldehyde.
- Nishi, N., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142.
- U.S. Department of Health and Human Services. (n.d.). Analytical Methods.
- Ace Chemistry. (n.d.). Acylating agents.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Snee, M. J., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(42), 11085-11091.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- University of York, Department of Chemistry. (n.d.). Chemically-active extraction.
- Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.
- Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- PubChem. (n.d.). 3-(Dimethylamino)benzoic acid.
- Wikipedia. (n.d.). N,N-Dimethylphenylenediamine.
Sources
Technical Support Center: Purification of Peptides Labeled with 3-(Dimethylamino)benzohydrazide (DMBA)
Welcome to the technical support center for the purification of peptides labeled with 3-(Dimethylamino)benzohydrazide (DMBA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing DMBA labeling and require robust purification protocols and troubleshooting assistance. Here, we synthesize fundamental principles of peptide chemistry with practical, field-tested advice to ensure the successful isolation of your target-labeled peptides.
Introduction to DMBA Labeling
This compound (DMBA) is a chemical tag that can be covalently attached to peptides, most commonly through the reaction of its hydrazide group with an aldehyde or ketone. In the context of peptides, this functionality is often introduced by the oxidation of a carbohydrate moiety on a glycopeptide, creating an aldehyde group that reacts with the DMBA hydrazide to form a stable hydrazone bond.
The DMBA label imparts two key physicochemical properties to the peptide:
-
Increased Hydrophobicity: The aromatic ring and dimethylamino group of DMBA increase the overall hydrophobicity of the peptide. This is a critical consideration for developing reversed-phase high-performance liquid chromatography (RP-HPLC) purification methods.
-
Ionizable Group: The dimethylamino group has a pKa of approximately 5.0. At pH values below this, the group is protonated, carrying a positive charge. This property can be exploited for ion-exchange chromatography or to modulate retention in RP-HPLC.
Understanding these properties is fundamental to designing effective purification strategies and troubleshooting common issues.
Purification Workflow for DMBA-Labeled Peptides
The general workflow for the purification of DMBA-labeled peptides involves several key stages, from the initial labeling reaction to the final isolation of the purified product.
Caption: General workflow for DMBA-labeled peptide purification.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the purification of DMBA-labeled peptides.
Q1: I am observing a low yield of the labeled peptide after purification. What are the possible causes and solutions?
Possible Causes:
-
Incomplete Labeling Reaction: The initial labeling reaction may not have gone to completion.
-
Peptide Precipitation: The increased hydrophobicity from the DMBA label can cause the peptide to precipitate during the purification process.
-
Poor Recovery from HPLC Column: The labeled peptide may be irreversibly binding to the HPLC column.
-
Suboptimal HPLC Gradient: The elution gradient may not be optimized to effectively separate and elute the labeled peptide.
Solutions:
-
Optimize the Labeling Reaction:
-
Ensure the pH of the reaction buffer is optimal for hydrazone formation (typically pH 4-6).
-
Increase the molar excess of DMBA.
-
Extend the reaction time or increase the temperature.
-
Confirm the presence of an aldehyde or ketone on your peptide prior to labeling.
-
-
Address Peptide Solubility:
-
Before injection, dissolve the crude labeled peptide in a strong solvent like DMSO, and then dilute with the initial mobile phase.
-
If precipitation is observed during the HPLC run, consider reducing the peptide concentration or modifying the mobile phase with organic solvents that improve solubility.[1]
-
-
Improve HPLC Recovery:
-
Column Choice: For very hydrophobic peptides, a column with a shorter alkyl chain (e.g., C8 or C4) may be more suitable than a C18 column.[2]
-
Mobile Phase Additives: The use of 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent is standard for peptide purification and can improve peak shape and recovery.[3]
-
-
Optimize the HPLC Gradient:
-
Perform a scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your labeled peptide.[4]
-
Based on the scouting run, design a shallower gradient around the elution point to improve resolution and separation from unlabeled peptide and other impurities.
-
Q2: I am having difficulty separating the DMBA-labeled peptide from the unlabeled peptide.
Possible Causes:
-
Insufficient Difference in Hydrophobicity: For some peptides, the addition of the DMBA label may not provide a large enough change in hydrophobicity for effective separation by RP-HPLC.
-
Co-elution: The labeled and unlabeled peptides may have very similar retention times under the current HPLC conditions.
Solutions:
-
Enhance Separation with Mobile Phase Modifiers:
-
Ion-Pairing Agents: In addition to TFA, other ion-pairing agents can be explored. However, be mindful of their compatibility with mass spectrometry if you are using it for analysis.
-
pH Adjustment: Since the DMBA label has an ionizable dimethylamino group, adjusting the pH of the mobile phase can alter its retention characteristics. At a lower pH (e.g., pH 2-3 with TFA), the DMBA is positively charged, which can slightly decrease its retention on a C18 column.
-
-
Alternative Chromatography Modes:
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, you can use IEX to separate the labeled from the unlabeled peptide, as the DMBA label introduces an additional positive charge at acidic pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar peptides, HILIC can be an effective alternative to RP-HPLC.[5]
-
Q3: My purified, labeled peptide shows multiple peaks in the final analytical HPLC.
Possible Causes:
-
Isomers: If the original peptide has multiple sites for labeling, you may have a mixture of positional isomers.
-
Degradation: The peptide may have degraded during the labeling or purification process. This can be due to harsh pH conditions or prolonged exposure to organic solvents.
-
Aggregation: The purified peptide may be aggregating.[1]
Solutions:
-
Characterize the Peaks:
-
Collect the different peaks and analyze them by mass spectrometry to determine if they correspond to isomers, degradation products, or aggregates.
-
-
Prevent Degradation:
-
Minimize the time the peptide is in acidic solutions.
-
Lyophilize the purified fractions as quickly as possible to store the peptide as a stable powder.[3]
-
-
Minimize Aggregation:
-
Dissolve the lyophilized peptide in a suitable buffer immediately before use.
-
If aggregation is a persistent issue, consider the addition of denaturants (e.g., urea, guanidine HCl) or organic solvents to your sample, but be mindful of their compatibility with your downstream applications.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for purifying DMBA-labeled peptides?
The most common choice is a C18 reversed-phase column.[2] However, the optimal column will depend on the properties of your specific peptide. The table below provides a general guide.
| Peptide Characteristic | Recommended Column Chemistry | Rationale |
| Highly Hydrophobic | C8, C4, or Phenyl-Hexyl | Reduces strong retention and potential for irreversible binding.[2] |
| Highly Hydrophilic | C18 with high surface area | Maximizes retention of polar analytes. |
| Mixture of Polar and Nonpolar Peptides | C18 | Offers a good balance of retention for a wide range of peptides. |
Q2: What are the ideal mobile phases for RP-HPLC purification of DMBA-labeled peptides?
The standard mobile phases for peptide purification are:[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
TFA acts as an ion-pairing agent, which improves peak shape and resolution.[3]
Q3: How can I confirm that my peptide is correctly labeled with DMBA?
The most definitive method is mass spectrometry (MS). You should observe a mass shift corresponding to the addition of the DMBA moiety (C9H11N3O, molecular weight = 177.20 g/mol ). LC-MS is ideal as it allows you to analyze the purity and identity of your labeled peptide simultaneously.
Q4: Can I use solid-phase extraction (SPE) for a preliminary cleanup of my DMBA-labeled peptide?
Yes, SPE is an excellent technique for removing excess DMBA reagent and other small molecule impurities before HPLC purification. A C18 SPE cartridge is a good starting point. The basic protocol is as follows:
-
Conditioning: Wash the cartridge with acetonitrile, followed by equilibration with aqueous buffer (e.g., 0.1% TFA in water).
-
Loading: Load your reaction mixture onto the cartridge.
-
Washing: Wash with a low percentage of organic solvent to remove unbound reagents.
-
Elution: Elute your labeled peptide with a higher concentration of organic solvent.
Caption: Solid-Phase Extraction (SPE) workflow for initial cleanup.
References
- AAPPTec. (n.d.). Peptide Purification.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–57.
- Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Reddit. (2022, December 9). why is this peptide purification so hard? r/Biochemistry.
Sources
minimizing non-specific binding in cross-linking with 3-(Dimethylamino)benzohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(Dimethylamino)benzohydrazide (DMAB) for bioconjugation and cross-linking. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and achieve clean, reproducible results in your experiments.
I. Understanding the Chemistry and the Challenge
Q1: What is this compound (DMAB) and how does it work?
This compound is a carbonyl-reactive chemical probe used in proteomics and other biological research.[1][2] Its primary application is the labeling of glycoproteins. The process involves two key steps:
-
Oxidation: Mild oxidation with sodium periodate (NaIO₄) selectively targets cis-diol-containing sugar residues (like sialic acids) on glycoproteins, cleaving the carbon-carbon bond to create reactive aldehyde groups.[3][4]
-
Coupling: The hydrazide group (-NH-NH₂) on DMAB then reacts with these newly formed aldehydes to create a stable hydrazone bond.[3][5]
This chemistry allows for the specific tagging of glycosylated proteins for detection, purification, or cross-linking.
Workflow: Glycoprotein Labeling with DMAB
Caption: The two-step process of labeling glycoproteins using periodate oxidation followed by DMAB coupling.
Q2: What causes non-specific binding with DMAB?
Non-specific binding (NSB) is the primary challenge in this workflow, leading to high background and false-positive signals. The main causes include:
-
Hydrophobic and Electrostatic Interactions: Like many organic molecules, DMAB can adhere non-covalently to proteins and surfaces, particularly those with hydrophobic patches or charged regions.[6] Off-target interactions are a known issue for many biological reagents, including therapeutic antibodies.[6][7]
-
Reaction with Endogenous Carbonyls: While rare, some proteins may have naturally occurring aldehydes or ketones that can react with the hydrazide probe.
-
Incomplete Quenching: Residual periodate can continue to oxidize other molecules, creating off-target aldehydes that then react with DMAB.[8][9][10]
-
Secondary Antibody Cross-Reactivity: In assays like Western blots or ELISAs, the secondary antibody itself can be a major source of non-specific binding.[11][12]
II. Troubleshooting Guide: High Background & Non-Specific Signals
This section is designed as a decision tree to help you diagnose and solve common issues.
Troubleshooting Decision Tree
Caption: A step-by-step decision tree for troubleshooting high background in DMAB labeling experiments.
III. Frequently Asked Questions (FAQs) & In-Depth Solutions
Q3: Which quencher should I use for the periodate oxidation step?
This is a critical and often overlooked step. Avoid using ethylene glycol. While common, it can be problematic as it generates formaldehyde, which can be incorporated into your sample and create new, unwanted reactive sites.[8][9][10]
Recommended Solution: A superior method is to use a quencher that does not produce reactive byproducts. Simple washing with water may be sufficient for mildly oxidized samples. For more robust quenching, an aqueous solution of sodium thiosulfate is recommended to remove all residual periodate.[8][10]
Q4: How can I optimize my blocking and washing steps?
Insufficient blocking and inadequate washing are the most common culprits for high background.
Blocking: The goal of blocking is to saturate all non-specific binding sites on your surface (e.g., membrane, plate) before introducing your probe or antibodies.
| Blocking Agent | Mechanism of Action | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein-based; blocks via hydrophobic and ionic interactions. | 3-5% (w/v) | Standard, all-purpose blocker. |
| Non-fat Dry Milk / Casein | Protein-based; effective for many systems. | 5% (w/v) | Avoid for detecting phosphoproteins as it contains casein, a phosphoprotein.[11] |
| Normal Serum | Contains a mix of proteins. | 5-10% (v/v) | Use serum from the same species the secondary antibody was raised in to block cross-reactive sites.[13] |
| Commercial Blockers | Often proprietary formulations designed for low background. | Per manufacturer | Can be highly effective but more expensive. |
Washing: Vigorous washing is essential to remove unbound reagents.
-
Increase Wash Steps: Move from 3 washes to 5 or 6.
-
Increase Wash Duration: Let the wash buffer incubate on the sample for 5-10 minutes per wash.[14]
-
Add Detergent: Incorporate a non-ionic detergent like 0.05% - 0.1% Tween-20 into your wash buffer and antibody dilution buffers to disrupt weak, non-specific hydrophobic interactions.[13]
Q5: My hydrazone bond seems unstable. How can I improve its stability?
The hydrazone bond formed between an aldehyde and a hydrazide is generally more stable than a Schiff base formed with a simple amine, but its stability is pH-dependent and the reaction is reversible.[5][15]
-
pH Control: The coupling reaction between hydrazides and aldehydes proceeds optimally at a slightly acidic pH of 5 to 7.[3] The hydrolysis (reversal) of the bond is accelerated at a more acidic pH.[5] Ensure your reaction and storage buffers are maintained within a stable, neutral pH range if reversibility is not desired.
-
Structural Considerations: Acyl hydrazones (like the one formed by DMAB) are generally more stable against hydrolysis than alkyl hydrazones.[5]
-
Reductive Amination (Optional): For applications requiring a permanent, non-reversible bond, the hydrazone can be reduced to a stable alkylamine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[3][5] This step should only be performed after the initial coupling is complete.
IV. Experimental Protocols
Protocol 1: General Workflow for Periodate Oxidation & DMAB Labeling of Glycoproteins
-
Preparation: Dissolve your glycoprotein sample in an appropriate buffer (e.g., PBS, pH 6.5-7.0).
-
Oxidation:
-
Prepare a fresh solution of sodium periodate (NaIO₄) in your reaction buffer. A final concentration of 1-2 mM is typical for targeting sialic acids.
-
Add the periodate solution to your protein sample and incubate for 20-30 minutes at 4°C in the dark to prevent degradation of the periodate.
-
-
Quenching:
-
Stop the reaction by adding a quencher. Recommended: Add sodium thiosulfate to a final concentration of 5-10 mM and incubate for 5 minutes at room temperature.
-
Alternatively, remove excess periodate by buffer exchange using a desalting column.
-
-
DMAB Coupling:
-
Add this compound to the oxidized glycoprotein solution. A 10-50 fold molar excess of DMAB over the glycoprotein is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal pH for this reaction is between 5.0 and 7.0.[3]
-
-
Removal of Excess Probe:
-
Remove unreacted DMAB via dialysis or a desalting column to prevent interference in downstream applications.
-
-
Validation:
-
Confirm successful labeling using techniques such as mass spectrometry, Western blot (if DMAB is part of a larger detectable tag like biotin), or fluorescence (if using a fluorescent hydrazide).
-
V. References
-
Hasani, M., et al. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. Carbohydrate Polymers. [Link]
-
ResearchGate. (2023). Request PDF: Debugging periodate oxidation of cellulose. [Link]
-
PubMed. (2023). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. [Link]
-
Macmillan Group. (2022). Photoproximity Labeling of Sialylated Glycoproteins (GlycoMap) Reveals Sialylation-Dependent Regulation of Ion Transport. Journal of the American Chemical Society. [Link]
-
Chalmers Research. (2024). Kinetics of Periodate-Mediated Oxidation of Cellulose. Polymers. [Link]
-
ResearchGate. (2016). Discussion on reducing high background in ELISA. [Link]
-
Balthasar, S., et al. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
YouTube. (2023). Optimizing Signal to Noise Ratio. [Link]
-
ChemRxiv. (2021). Metabolic Engineering Optimizes Bioorthogonal Glycan Labeling in Living Cells. [Link]
-
NIH. (2022). Proximity labeling technologies to illuminate glycan-protein interactions. [Link]
-
NIH. (2009). High efficiency labeling of glycoproteins on living cells. [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]
-
BenchSci. (2023). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. [Link]
-
MDPI. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]
-
PubMed. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. [Link]
-
Royal Society of Chemistry. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. [Link]
-
MDPI. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. [Link]
-
Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]
-
ResearchGate. (2017). How to tag an antibody with hydrazine to form hydrazide? [Link]
-
NIH. (2023). Nonspecificity fingerprints for clinical-stage antibodies in solution. [Link]
-
ecancer. (2024). Up to one-third of antibody drugs are nonspecific, study shows. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Hit2Lead | this compound | CAS# 205927-64-6 | MFCD00238588 | BB-3015015 [hit2lead.com]
- 3. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonspecificity fingerprints for clinical-stage antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up to one-third of antibody drugs are nonspecific, study shows - ecancer [ecancer.org]
- 8. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea [aaltodoc.aalto.fi]
- 9. researchgate.net [researchgate.net]
- 10. Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Dimethylamino)benzohydrazide
Welcome to the technical support resource for 3-(Dimethylamino)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Introduction: Understanding the Reagent
This compound is a hydrazine derivative frequently employed in analytical chemistry. Its utility primarily stems from its ability to react with specific functional groups, such as aldehydes and ketones, to form stable hydrazones. This reaction is often exploited in derivatization procedures to enhance the detectability of analytes in techniques like High-Performance Liquid Chromatography (HPLC), often by introducing a fluorophore or an electroactive moiety. It also finds application in the synthesis of more complex molecules.
However, like any chemical reaction, its successful application hinges on understanding its reactivity, stability, and potential pitfalls. This guide addresses the most common mistakes and provides clear, actionable solutions.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Derivatization Reaction
Q: I've reacted my aldehyde/ketone-containing analyte with this compound, but I'm seeing very low or no formation of the expected hydrazone product. What could be going wrong?
A: This is a common issue that typically points to one of four areas: reaction conditions, reagent quality, pH, or structural hindrances.
-
Causality 1: Incorrect pH of the Reaction Medium. The formation of a hydrazone from a hydrazide and an aldehyde/ketone is a pH-dependent reaction. The reaction requires an acidic catalyst for the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon to proceed efficiently. However, if the medium is too acidic, the hydrazine nitrogen will be protonated, rendering it non-nucleophilic and thus unreactive.
-
Causality 2: Reagent Degradation. this compound, like other hydrazides, can be susceptible to oxidation and hydrolysis over time, especially if not stored correctly.
-
Solution:
-
Storage: Always store the reagent in a tightly sealed container, protected from light and moisture, preferably in a desiccator at the recommended temperature (consult the supplier's datasheet).
-
Quality Check: If you suspect degradation, you can check the purity of your reagent via TLC, HPLC, or by measuring its melting point and comparing it to the literature value.
-
Use Fresh Solutions: Prepare solutions of the reagent fresh for each experiment. Avoid using old stock solutions.
-
-
-
Causality 3: Steric Hindrance. If your analyte is a sterically bulky molecule, the carbonyl group may be shielded, making it difficult for the this compound to access and react.
-
Solution:
-
Increase Reaction Time and/or Temperature: Giving the reaction more time (e.g., overnight) or gently heating it (e.g., to 40-60°C, analyte stability permitting) can help overcome the activation energy barrier.
-
Increase Reagent Concentration: Using a larger excess of the this compound can shift the reaction equilibrium towards product formation. A 5 to 10-fold excess is a good starting point.
-
-
-
Causality 4: Presence of Water. The formation of a hydrazone is a condensation reaction that releases a molecule of water. According to Le Chatelier's principle, excess water in the reaction medium can inhibit the forward reaction.
-
Solution: While some water is often unavoidable in buffered aqueous/organic mixtures, using anhydrous solvents where possible can improve yields. If the reaction must be done in an aqueous environment, using a higher concentration of reactants can help mitigate this effect.
-
Caption: Decision tree for troubleshooting low hydrazone product yield.
Issue 2: Multiple Peaks or Artifacts in Chromatogram
Q: My HPLC analysis after derivatization shows multiple unexpected peaks. Are these side products, and how can I get a clean chromatogram?
A: The appearance of multiple peaks is a classic sign of side reactions, incomplete reactions, or reagent-related artifacts.
-
Causality 1: Unreacted this compound. This is the most common "extra" peak. Since the derivatization reagent is almost always used in excess, a significant amount will remain at the end of the reaction.
-
Solution:
-
Optimize Stoichiometry: While an excess is needed, a massive excess will lead to a large interfering peak. Try reducing the excess to the minimum required for complete reaction (e.g., 2-3 fold excess) to minimize the leftover reagent peak.
-
Sample Cleanup: Implement a sample cleanup step after derivatization. A simple liquid-liquid extraction or a solid-phase extraction (SPE) step can be designed to separate the relatively polar unreacted hydrazide from the more non-polar hydrazone product.
-
-
-
Causality 2: Formation of Isomers. If your analyte has stereocenters or can form E/Z isomers around the newly formed C=N double bond of the hydrazone, you may see multiple, closely eluting peaks.
-
Solution: This is an inherent property of the product. The key is to achieve consistent and reproducible isomer formation. Ensure your reaction conditions (temperature, time, pH) are strictly controlled for every sample and standard. This will ensure a constant ratio of isomers, allowing for reliable quantification by summing the peak areas.
-
-
Causality 3: Side Reactions. The dimethylamino group can be susceptible to oxidation, and the hydrazide itself can participate in other reactions, especially under harsh conditions (e.g., high heat, presence of strong oxidizers).
-
Solution:
-
Milder Conditions: Avoid excessive heat and prolonged reaction times if not necessary.
-
Inert Atmosphere: If your analyte is particularly sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Quenching: After the desired reaction time, quench the reaction to prevent further side product formation. This can be done by adding a reagent that scavenges the excess hydrazide, such as a large excess of a simple aldehyde like acetone, followed by a pH adjustment.
-
-
| Peak Identity | Likely Cause | Recommended Action |
| Analyte-Hydrazone Product | Successful Derivatization | Primary peak of interest. |
| Unreacted Analyte | Incomplete Reaction | Increase reaction time, temperature, or reagent excess. Check pH. |
| Unreacted this compound | Reagent used in excess | Reduce reagent excess; implement post-reaction sample cleanup (SPE). |
| Isomeric Products (E/Z) | Inherent to hydrazone formation | Standardize reaction conditions for consistent isomer ratio; sum peaks for quantification. |
| Degradation/Side Products | Harsh reaction conditions; oxidation | Use milder conditions; run under inert atmosphere; use fresh reagents. |
Issue 3: Poor Reproducibility and Inconsistent Results
Q: I'm getting inconsistent results between runs. The peak area for my standard is fluctuating significantly. What's causing this lack of reproducibility?
A: Poor reproducibility in derivatization reactions is almost always due to a lack of rigorous control over key experimental parameters.
-
Causality 1: Inconsistent Reaction Time and Temperature. The kinetics of the derivatization reaction are highly dependent on time and temperature. Small variations can lead to significant differences in the amount of product formed, especially if the reaction is stopped before it reaches completion.
-
Solution: Use a temperature-controlled water bath or heating block instead of a hot plate. Use a precise timer for the reaction. For all samples, standards, and blanks, the reaction time and temperature must be identical.
-
-
Causality 2: Pipetting Errors. Inconsistent volumes of the analyte, reagent, or buffer will directly impact the final concentration and the reaction stoichiometry, leading to variable results.
-
Solution: Use calibrated micropipettes and ensure proper pipetting technique. For highly sensitive assays, consider using an internal standard to correct for volume variations.
-
-
Causality 3: Matrix Effects. Components in your sample matrix (e.g., other nucleophiles, antioxidants) can interfere with the derivatization reaction, consuming the reagent or affecting the reaction rate.
-
Solution:
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is identical to your sample matrix. This helps to compensate for any consistent interference.
-
Sample Preparation: Implement a more rigorous sample cleanup procedure before derivatization to remove interfering substances.
-
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) for each batch of experiments.
-
Prepare a fresh buffer solution (e.g., 0.1 M acetate buffer, pH 5.0).
-
-
Reaction Setup:
-
In a clean vial, add a precise volume of your sample or standard.
-
Add the required volume of buffer.
-
Initiate the reaction by adding a precise volume of the this compound solution.
-
-
Incubation:
-
Immediately cap the vial tightly and vortex briefly.
-
Place all vials (samples, standards, blanks) simultaneously into a pre-heated, temperature-controlled water bath or incubator set to the optimized temperature (e.g., 50°C).
-
Leave for a precise, pre-determined time (e.g., 60 minutes).
-
-
Reaction Termination & Analysis:
-
After the incubation period, remove all vials at the same time and place them in an ice bath to stop the reaction.
-
(Optional) Perform any necessary cleanup or dilution steps.
-
Analyze the samples by HPLC in a timely manner.
-
Part 2: References
There are no specific academic or technical references that directly address "common mistakes" for this compound in the search results. The information provided is synthesized from general chemical principles of hydrazone formation, derivatization, and standard laboratory best practices for analytical chemistry.
Technical Support Center: Effect of Temperature on 3-(Dimethylamino)benzohydrazide Reaction Kinetics
Prepared by: Senior Application Scientist, Advanced Chemistry Division
Welcome to the technical support center for investigating the reaction kinetics of 3-(Dimethylamino)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are both successful and robust.
Part 1: Foundational Concepts & Experimental Design
This section addresses fundamental questions regarding the material and the theoretical framework for your kinetic studies. Understanding these principles is crucial for effective troubleshooting.
Q1: What is this compound and what are its typical reactions?
This compound is an organic compound featuring a hydrazide functional group (-CONHNH₂) and a dimethylamino group on a benzene ring.[1][2] Hydrazides are versatile intermediates in organic synthesis. A primary and highly useful reaction they undergo is condensation with aldehydes or ketones to form hydrazones.[3][4] This reaction is central to many synthetic pathways in medicinal chemistry due to the diverse biological activities reported for benzohydrazide derivatives, including antimicrobial and anticancer properties.[5]
The kinetics of hydrazone formation are what you will most likely be studying. The rate of this reaction is sensitive to several factors, including the concentration of reactants, the pH of the medium, the solvent used, and, critically, the temperature.
Q2: How does temperature fundamentally affect reaction rates?
Temperature's influence on reaction rates is primarily described by the Arrhenius equation .[6][7] This relationship is not merely an empirical observation; it is rooted in the principles of molecular motion and collision theory.[8][9]
The Arrhenius Equation: k = A * exp(-Ea / RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)[10][11]
-
Ea is the activation energy (the minimum energy required for a reaction to occur)
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
In essence, increasing the temperature has two main effects:
-
Increased Collision Frequency: Molecules move faster at higher temperatures, leading to more frequent collisions.[12]
-
Increased Collision Energy: A greater fraction of colliding molecules possess sufficient kinetic energy to overcome the activation energy barrier (Ea). This exponential term in the equation is the most significant contributor to the rate increase.[6]
A related and more advanced model is the Eyring equation , derived from Transition State Theory, which provides deeper insight into the thermodynamic parameters of the transition state.[13][14][15][16]
Q3: How do I design a robust experiment to study the effect of temperature on reaction kinetics?
A robust experimental design is self-validating. This means incorporating controls and systematic variations that allow you to trust your data. The core objective is to determine the rate constant (k) at various temperatures to ultimately calculate the activation energy (Ea).
Experimental Workflow:
Detailed Protocol: Monitoring Hydrazone Formation via UV-Vis Spectroscopy
This protocol assumes the formation of a hydrazone product that has a distinct UV-Vis absorbance peak separate from the reactants.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a stock solution of the corresponding aldehyde or ketone.
-
Prepare a buffer solution to maintain constant pH, as pH can influence the reaction rate.
-
Causality Check: Using a buffer is critical because pH changes can alter the protonation state of the hydrazide, affecting its nucleophilicity and thus the reaction rate, which would confound your temperature data.
-
-
Instrumentation Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller for the cuvette holder. This ensures precise and stable temperature control.[17]
-
Perform a baseline scan with the solvent and buffer at each temperature you will test.
-
-
Kinetic Run at Temperature T1 (e.g., 25°C / 298K):
-
Set the cuvette holder to the desired temperature and allow it to stabilize.
-
Add the buffer and the this compound solution to the cuvette and let it equilibrate thermally for at least 5 minutes.
-
Initiate the reaction by adding a small, known volume of the aldehyde/ketone stock solution. Mix quickly and thoroughly.
-
Immediately begin monitoring the absorbance at the wavelength of the hydrazone product (λ_max) over time. Collect data points at regular intervals until the reaction is complete (i.e., the absorbance plateaus).
-
-
Repeat for Other Temperatures:
-
Repeat step 3 for a series of other temperatures (e.g., 30°C, 35°C, 40°C, 45°C). A range of at least 15-20 degrees is recommended to get a reliable Arrhenius plot.
-
-
Data Analysis:
-
For each temperature, plot Absorbance vs. Time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) is known. If not, you can often work with pseudo-rate constants derived directly from absorbance data if the relationship is linear.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the Concentration vs. Time curve.
-
Calculate the rate constant (k) for each temperature based on the determined rate law of the reaction.
-
Plot ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis. This is your Arrhenius plot .[11]
-
The plot should be a straight line with a slope of -Ea/R and a y-intercept of ln(A). From this, you can calculate the activation energy (Ea) and the pre-exponential factor (A).
-
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a direct Q&A to address specific problems you may encounter.
Issue 1: My reaction rate is not increasing with temperature, or the results are inconsistent.
| Potential Cause | Troubleshooting Step & Explanation |
| Inaccurate Temperature Control | Verify your equipment. Are you using a calibrated thermometer? Is your heating bath/Peltier controller stable? A deviation of even 1-2 degrees can significantly alter the rate.[18][19] Action: Use a calibrated, independent thermometer to check the actual temperature inside your reaction vessel. |
| Thermal Decomposition | Hydrazine derivatives can decompose at elevated temperatures. [20][21][22] This decomposition pathway competes with your desired reaction, consuming the reactant and potentially generating inhibitors. Action: Run a control experiment at the highest temperature with only this compound and monitor its concentration over time. If it decreases, decomposition is occurring. You may need to limit the maximum temperature of your study. |
| Solvent Volatility | At higher temperatures, solvent evaporation can concentrate your reactants, artificially increasing the rate and skewing your results. Action: Ensure your reaction vessel is properly sealed or equipped with a reflux condenser to prevent solvent loss. |
| Reagent Degradation | The aldehyde/ketone reactant may not be stable at higher temperatures. Action: Check the stability of all reactants independently at the upper temperature limit of your experiment. |
Issue 2: I am observing significant side product formation at higher temperatures.
| Potential Cause | Troubleshooting Step & Explanation |
| Competing Reaction Pathways | Most reactions have competing pathways. The activation energy for the side reaction may be higher than your main reaction, meaning it only becomes significant at elevated temperatures. For hydrazides, a common side reaction is the formation of an azine (two carbonyls reacting with one hydrazine).[23] Action: Analyze your product mixture at each temperature using HPLC or LC-MS to quantify the main product and byproducts. This data can be used to understand the temperature-selectivity profile. |
| Product Instability | The desired hydrazone product may itself be unstable at higher temperatures, degrading into other compounds. Action: After forming the product at a lower temperature, isolate it and then subject it to the higher temperatures of your experiment. Monitor for degradation to determine its thermal stability. |
| Catalytic Impurities | Trace metals (e.g., iron, copper) from glassware or reagents can catalyze decomposition or side reactions, especially at higher temperatures.[24][25] Action: Use high-purity reagents and ensure all glassware is scrupulously clean. If necessary, use metal-scavenging agents. |
Issue 3: The reaction is too fast to measure accurately at higher temperatures.
| Potential Cause | Troubleshooting Step & Explanation |
| Exceeded Instrumental Limits | The reaction half-life is shorter than the minimum sampling interval of your instrument. Action: Switch to a stopped-flow apparatus for very fast reactions.[26] This technique allows for the rapid mixing of reactants and monitoring on a millisecond timescale. |
| High Reactant Concentrations | The rate is proportional to concentration. A reaction that is manageable at 25°C may be explosive at 50°C with the same starting concentrations. Action: Lower the initial concentrations of both reactants. This will slow the reaction down across all temperatures, potentially bringing the higher-temperature runs into a measurable range. |
Troubleshooting Decision Tree
Part 3: Data Interpretation & Safety
Q4: My Arrhenius plot is not linear. What does this mean?
A non-linear Arrhenius plot is a highly informative result, indicating that the reaction mechanism is more complex than a single, temperature-independent step.
Possible Interpretations of a Non-Linear Arrhenius Plot:
| Observation | Possible Cause & Explanation |
| Concave Down (Slope becomes less steep at high T) | A multi-step reaction where the rate-determining step changes with temperature. At low temperatures, a step with a high Ea is rate-limiting. At higher temperatures, this step becomes fast, and a different step with a lower Ea becomes the new bottleneck. |
| Concave Up (Slope becomes steeper at high T) | Parallel competing reactions. You might have two different pathways to the same product, and the one with the higher activation energy dominates at higher temperatures. It can also indicate the onset of decomposition or side reactions that interfere with measurement. |
| "Broken" or Discontinuous Plot | A phase change in the system. For example, a reactant or catalyst might melt or dissolve at a specific temperature, fundamentally changing the reaction environment and its kinetics. |
Q5: What are the critical safety considerations when heating reactions involving a hydrazide derivative?
Hydrazine and its derivatives are classified as hazardous materials, and heating them amplifies these risks.[24]
-
Toxicity: Hydrazines are toxic and potential carcinogens. All work should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]
-
Exothermic Decomposition: As discussed, hydrazines can decompose exothermically. This process can be catalyzed by contaminants and can lead to a runaway reaction, where heat is generated faster than it can be dissipated, causing a rapid increase in temperature and pressure.[24][25]
-
Gas Evolution: Decomposition often produces nitrogen gas (N₂), which can rapidly pressurize a sealed vessel, creating an explosion hazard. Never heat a hydrazine reaction in a sealed, unvented container.
-
Best Practices:
-
Always perform a safety review before starting.
-
Start with small-scale experiments to assess the thermal profile.
-
Ensure slow, controlled heating and have an emergency cooling bath (e.g., ice water) readily available.[27]
-
Ensure efficient stirring to prevent localized hot spots.
-
References
- Sherine, H. B., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. [Link]
- Kumar, D. S., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 256-265. [Link]
- Fatimah, H., et al. (2013). 2-(2,3-Dimethylanilino)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]
- Augustine, A., & Larkin, J. (2020). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Journal of Student Research. [Link]
- Gencheva, G., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5225-5231. [Link]
- Flint, A., & Dicken, F. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
- Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry A, 113(31), 8835–8844. [Link]
- Sinny. (2024). Common Problems With Temperature Controllers And How To Solve Them.
- Chemistry LibreTexts. (2024). Arrhenius Equation.
- Li, Y., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Aerospace, 10(8), 699. [Link]
- Chemistry LibreTexts. (2023). Eyring equation.
- Benita Sherine, H., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(8), 70-84. [Link]
- Instrumentation and Process Control. (n.d.). Troubleshooting Problems in Control Systems Worksheet.
- Li, Y., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.
- Flint, A., & Dicken, F. (2020).
- Wikipedia. (n.d.). Eyring equation.
- Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]
- Wikipedia. (n.d.). Arrhenius equation.
- Jung, D., et al. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. Journal of the American Chemical Society, 131(29), 10217–10224. [Link]
- Chemistry LibreTexts. (2023). The Effect of Temperature on Reaction Rates.
- StudyMind. (n.d.). Chemical Kinetics (Note -2) The Arrhenius Equation.
- Britannica. (2025). Arrhenius equation.
- NASA Technical Reports Server. (n.d.). THERMAL DECOMPOSITION OF HYDRAZINE.
- Ferguson, H. G., et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(2), 237–244. [Link]
- Chem 112 Lab Manual. (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE.
- Eurotherm. (n.d.). Trouble shooting temperature control equipment.
- Royal Society of Chemistry. (n.d.). The effect of concentration and temperature on reaction rate.
- eCampusOntario Pressbooks. (n.d.). Transition State Theory.
- Sinny. (2024). Common Issues And Solutions In Temperature Control Systems: An In-depth Guide.
- Wang, Y., et al. (2011). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis.
- University of Texas. (n.d.). Reaction Rates and Temperature; Arrhenius Theory.
- Wikipedia. (n.d.). Transition state theory.
- University of Bristol. (n.d.). Transition state theory.
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Eyring equation - Wikipedia [en.wikipedia.org]
- 15. 7.6 – Transition State Theory – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 16. Transition state theory - Wikipedia [en.wikipedia.org]
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- 18. Trouble shooting temperature control equipment | Eurotherm [eurotherm.com]
- 19. Common Issues And Solutions In Temperature Control Systems: An In-depth Guide-Sinny [sinny.com]
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dealing with reagent instability of benzohydrazide compounds
Welcome to the technical support center for benzohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the inherent instability of these versatile reagents. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: Understanding Benzohydrazide Instability
Benzohydrazide is a cornerstone reagent in organic synthesis, renowned for its utility in creating hydrazones and other valuable derivatives for medicinal and analytical chemistry.[1] However, its reactivity also makes it susceptible to degradation, which can compromise experimental outcomes. The primary modes of degradation are hydrolysis and oxidation , which are significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Understanding these pathways is the first step toward mitigating instability.
Core Instability Pathways
Benzohydrazide's stability is a delicate balance. The two main chemical reactions that lead to its degradation are hydrolysis and oxidation.
Hydrolytic Degradation
Under strongly acidic or basic conditions, the amide bond in benzohydrazide is susceptible to hydrolysis.[2] This reaction cleaves the molecule, yielding benzoic acid and hydrazine. In aqueous solutions, especially at non-neutral pH, this can be a significant pathway for reagent degradation.[5] Studies on related hydrazide conjugates have shown that they are increasingly stable as the pH approaches neutrality.[5]
Oxidative Degradation
The hydrazine moiety is sensitive to oxidation. In the presence of oxidizing agents or even atmospheric oxygen, benzohydrazide can be oxidized, ultimately forming benzoic acid.[3] This process can be catalyzed by trace metal ions and light.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of benzohydrazide.
Q1: My benzohydrazide solution has turned yellow. Is it still usable?
A slight yellowing may indicate minor degradation, but it doesn't automatically render the solution unusable. The color change is often due to the formation of minor oxidized byproducts. We recommend performing a purity check using Thin Layer Chromatography (TLC) against a fresh standard.[6] If the TLC shows a single, major spot corresponding to pure benzohydrazide with only trace impurities, it may still be suitable for non-sensitive applications. For quantitative or high-stakes experiments, using a freshly prepared solution is always the best practice.
Q2: I'm seeing unexpected peaks in my NMR/IR spectra after my reaction. Could it be due to degraded benzohydrazide?
Absolutely. If your benzohydrazide reagent has degraded, you may be introducing benzoic acid or hydrazine into your reaction. In an IR spectrum, the presence of a broad O-H stretch could indicate contamination with benzoic acid.[7] In NMR, you would see signals corresponding to benzoic acid. It is crucial to use high-purity starting materials for your reactions.[7]
Q3: What is the optimal pH for storing benzohydrazide in an aqueous solution for a short period?
Benzohydrazide derivatives are generally most stable in neutral or slightly acidic environments.[2] For short-term storage in solution, a pH range of 5.0 to 6.0 is recommended to minimize hydrolysis.[5] Strongly acidic or basic conditions should be avoided.[2]
Q4: I am using benzohydrazide in a click chemistry reaction and getting low yields. Could reagent instability be the cause?
Yes. In click chemistry, particularly in reactions involving hydrazone formation, the purity and concentration of the benzohydrazide are critical. If the reagent has degraded, its effective concentration will be lower than calculated, leading to poor yields. Furthermore, byproducts like benzoic acid could potentially interfere with the reaction. Always use freshly prepared, high-purity benzohydrazide solutions for these sensitive applications.[8][9]
Troubleshooting Guide: Common Scenarios & Solutions
This section provides solutions to specific problems you might encounter during your experiments.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low reaction yield or incomplete reaction | Degradation of benzohydrazide stock solution. | 1. Verify Reagent Purity: Run a TLC or HPLC analysis on your benzohydrazide stock to check for degradation products like benzoic acid.[3][6] 2. Prepare Fresh Solution: If degradation is confirmed, prepare a fresh solution from solid benzohydrazide. 3. Control Reaction Conditions: Ensure your reaction is not being run at extreme pH or high temperatures which could degrade the reagent in-situ.[4] |
| Formation of unexpected byproducts | Contamination of benzohydrazide with its degradation products. | 1. Purify the Reagent: If you suspect your solid benzohydrazide is impure, it can be purified by recrystallization, commonly from ethanol.[6] 2. Use High-Purity Starting Materials: Always start with reactants of the highest possible purity to avoid introducing interfering substances.[7] |
| Inconsistent results between experiments | Progressive degradation of a benzohydrazide stock solution over time. | 1. Aliquot Stock Solutions: Prepare a larger batch of benzohydrazide solution, then divide it into single-use aliquots and store them under recommended conditions. This prevents repeated warming/cooling and exposure of the main stock. 2. Implement a "Use By" Date: For any prepared solution, establish a "use by" date based on stability testing or literature recommendations. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol allows for a quick assessment of benzohydrazide purity.
Materials:
-
Benzohydrazide sample
-
Reference standard (high-purity benzohydrazide)
-
TLC plate (silica gel)
-
Mobile phase: A common system is a mixture of ethanol and chloroform.[6]
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare separate dilute solutions of your benzohydrazide sample and the reference standard in a suitable solvent like ethanol.
-
Spot small amounts of each solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent to travel up the plate until it is near the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Interpretation: The presence of multiple spots in the lane of your sample, especially one that corresponds to the polarity of benzoic acid, indicates impurity. A single, strong spot that matches the Rf value of the reference standard suggests good purity.
Protocol 2: Preparation and Storage of a Stabilized Benzohydrazide Solution
This protocol outlines how to prepare a benzohydrazide solution and store it to maximize its shelf life.
Materials:
-
High-purity solid benzohydrazide
-
Anhydrous solvent (e.g., DMSO or DMF for organic reactions, or a buffered aqueous solution for biological applications)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Preparation: If using an aqueous solution, prepare a buffer at the desired pH (e.g., pH 5.5). De-gas the solvent by bubbling inert gas through it for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of solid benzohydrazide in a clean, dry vial.
-
Dissolution: Add the de-gassed solvent to the vial to achieve the desired concentration. Mix gently until fully dissolved.
-
Inert Atmosphere: Flush the headspace of the vial with inert gas before sealing it tightly.
-
Storage: Store the vial in a cool, dark place. A refrigerator at 2-8°C is generally suitable.[4] For long-term storage, consider freezing at -20°C.
-
Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and a "use by" date.
Visualization of Degradation and Workflow
Benzohydrazide Degradation Pathways
The following diagram illustrates the primary chemical pathways through which benzohydrazide degrades.
Caption: Key degradation routes for benzohydrazide.
Troubleshooting Workflow for Reagent Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues potentially caused by benzohydrazide instability.
Caption: A step-by-step guide to troubleshooting reagent instability.
References
- Benchchem.
- Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Santa Cruz Biotechnology.
- Infinome. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. URL
- Zhang, X., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
- Semantic Scholar. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11955, Benzoylhydrazine. URL
- Blue Raven. Top 5 Factors Affecting Chemical Stability. URL
- Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering. URL
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11955, Benzohydrazide. URL
- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. URL
- ResearchGate. Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. URL
- Benchchem.
- Human Metabolome Database. Showing metabocard for Benzohydrazide (HMDB0249018). URL
- ResearchGate. Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. URL
- Der Pharma Chemica.
- ResearchGate. Decompostion of Hydrazine in Aqueous Solutions. URL
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. URL
- International Journal of Applied Research. (2015).
- University of Ottawa. Handling and Storage of Chemicals. URL
- Thermo Fisher Scientific. (2009).
- Benchchem. Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. URL
- Benchchem. Identifying and avoiding side reactions in surface click chemistry. URL
- Luu, Q., et al. (2023). Comparative Study of Click Handle Stability in Common Ligation Conditions.
- Khan, K. M., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(54), 34215-34233. URL
- AAT Bioquest.
- Biointerface Research in Applied Chemistry. (2020).
- Chen, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35741. URL
- Yi, M., et al. (2023). Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. Journal of Agricultural and Food Chemistry. URL
- Li, H., et al. (2024). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. URL
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. URL
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. URL
- Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. URL
- Osselet, J. P., & Pellerin, F. (1983). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 5(2), 59-71. URL
- ResearchGate.
- Malenović, A., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8345. URL
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- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
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- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: 3-(Dimethylamino)benzohydrazide (DMABH) Tags in Mass Spectrometry
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on mass spectrometry fragmentation issues with 3-(Dimethylamino)benzohydrazide tags.
Welcome to the technical support guide for researchers utilizing this compound (DMABH) derivatization for the analysis of carbonyl-containing compounds by mass spectrometry. This resource is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges and ensure the integrity of your experimental results.
Introduction: The Role of DMABH in Carbonyl Analysis
This compound (DMABH) is a chemical derivatization reagent used to enhance the detection of aldehydes and ketones in liquid chromatography-mass spectrometry (LC-MS).[1] Carbonyl compounds often exhibit poor ionization efficiency and chromatographic retention in reversed-phase systems. DMABH reacts with the carbonyl group to form a stable hydrazone, attaching a DMABH tag to the analyte.
The primary advantages of this derivatization strategy include:
-
Enhanced Ionization Efficiency: The dimethylamino group is readily protonated, significantly improving signal intensity in positive-ion electrospray ionization (ESI).
-
Improved Chromatographic Separation: The hydrophobic nature of the tag increases retention on reversed-phase columns.[2]
-
Increased Specificity and Sensitivity: Derivatization allows for targeted analysis of carbonyls, often moving them out of the range of endogenous interference.[3]
Despite these benefits, the fragmentation behavior of the DMABH tag itself can introduce complexities in MS/MS analysis. This guide will address these specific issues.
DMABH Derivatization Workflow
The following diagram illustrates the general workflow for labeling carbonyl-containing analytes with DMABH.
Caption: General experimental workflow for DMABH derivatization of carbonyls.
Troubleshooting Guide: Common Fragmentation Issues
This section addresses specific problems encountered during the MS/MS analysis of DMABH-tagged compounds in a question-and-answer format.
Question 1: Why is my MS/MS spectrum dominated by a fragment ion at m/z 162, with little to no fragmentation from my actual analyte?
Probable Causes: This is the most common issue with DMABH tags. The fragment at m/z 162.09 represents the protonated 3-(dimethylamino)benzoyl cation, formed by the cleavage of the hydrazone bond (C-N). This is often the most intense, or "base," peak in the spectrum because the hydrazone bond is labile and the resulting fragment is highly stable. At low collision energies, this fragmentation pathway can consume most of the ion current, preventing fragmentation of the more structurally informative analyte portion.
Recommended Solutions:
-
Optimize Collision Energy (CE): This is the most critical parameter. Systematically increase the collision energy in your MS/MS method. While low CE will favor the formation of the m/z 162 ion, higher CE will promote secondary fragmentation of the analyte backbone. Create a CE ramp experiment (e.g., stepping from 10 to 50 eV) to find the optimal energy that produces a balance of tag-based and analyte-based fragments.
-
Utilize Higher-Energy Collisional Dissociation (HCD): If your instrument allows, HCD can sometimes provide richer fragmentation patterns compared to Collision-Induced Dissociation (CID) in an ion trap.
-
Consider Pseudo-MS³ or MSⁿ Experiments: In more advanced mass spectrometers like ion traps or Q-TOFs, you can perform an MS³ experiment.[4][5]
-
Step 1 (MS¹): Isolate the protonated DMABH-analyte precursor ion.
-
Step 2 (MS²): Fragment the precursor ion and isolate a key fragment that retains the analyte structure (if one exists).
-
Step 3 (MS³): Fragment the isolated MS² ion to obtain specific structural information about the analyte, free from the dominant tag fragment.
-
Question 2: I am seeing a prominent neutral loss of 45 Da. What does this correspond to?
Probable Causes: A neutral loss of 45 Da corresponds to the loss of the dimethylamine group ((CH₃)₂NH) from the DMABH tag. This is another characteristic fragmentation pathway of the tag itself. This fragmentation can occur from the precursor ion or from other fragment ions that still contain the dimethylamino moiety.
Recommended Solutions:
-
Recognize it as a Diagnostic Peak: Use this neutral loss as a marker for DMABH-containing species. In complex mixtures, you can perform a "Neutral Loss Scan" for 45 Da to selectively identify all DMABH-labeled compounds in your sample.
-
Adjust Collision Energy: The prevalence of this loss is also dependent on collision energy. Note its appearance in your CE ramp experiment to understand the overall fragmentation scheme of your molecule.
Question 3: My signal is unstable, or I observe significant in-source fragmentation. How can I improve this?
Probable Causes: In-source fragmentation occurs when the DMABH-labeled analyte fragments in the ion source of the mass spectrometer before it reaches the mass analyzer.[4] This is often due to high voltages in the source (e.g., fragmentor or skimmer voltage) or thermal degradation. The labile hydrazone bond makes DMABH derivatives susceptible to this issue, leading to a strong signal for the m/z 162 ion even in an MS¹ scan.
Recommended Solutions:
-
Reduce Ion Source Voltages: Methodically lower the fragmentor, skimmer, or capillary exit voltages. This will create "softer" ionization conditions, preserving the intact precursor ion for MS/MS analysis. The optimal voltage is a balance between efficient ion transmission and minimal fragmentation.[4]
-
Optimize Source Temperature: Ensure the gas and sheath temperatures are not excessively high, as this can cause thermal degradation of the derivatized analyte.
-
Improve Derivatization Stability: Ensure the derivatization reaction has gone to completion and that the sample is stored properly. Unreacted aldehydes or unstable intermediates can contribute to signal instability.
Summary of Key DMABH Fragment Ions
| m/z Value (Monoisotopic) | Identity / Description | Type of Ion/Loss | Common Observation Level |
| 162.09 | Protonated 3-(dimethylamino)benzoyl cation | Fragment Ion | High (Often Base Peak) |
| [M+H - 45] | Loss of dimethylamine ((CH₃)₂NH) | Neutral Loss | Medium to High |
| 134.07 | Subsequent loss of CO from the m/z 162 fragment | Fragment Ion | Medium |
| 119.09 | Loss of the N-(CH₃)₂ group from the m/z 162 fragment | Fragment Ion | Low to Medium |
DMABH Fragmentation Pathway Diagram
The diagram below illustrates the primary fragmentation pathways for a generic DMABH-labeled analyte (R-CHO).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to avoid aggregation in protein cross-linking experiments
Technical Support Center: Protein Cross-Linking
A Guide to Preventing and Troubleshooting Protein Aggregation
Welcome to the technical support center for protein cross-linking. This guide is designed for researchers, scientists, and drug development professionals who utilize cross-linking to study protein-protein interactions, stabilize complexes, or create protein conjugates. One of the most common and frustrating challenges in these experiments is unintended protein aggregation. This resource provides in-depth, experience-driven advice to help you understand, prevent, and troubleshoot this critical issue.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding aggregation in cross-linking experiments.
Q1: What exactly is protein aggregation in the context of cross-linking, and why is it a problem?
A: Protein aggregation refers to the non-specific association of protein molecules, leading to the formation of large, often insoluble, high-molecular-weight complexes.[1][2][3] In a cross-linking experiment, this is problematic because:
-
It creates experimental artifacts: Aggregates can be mistaken for specific, high-molecular-weight interaction complexes on an SDS-PAGE gel, leading to false-positive results.[4]
-
It reduces yield: The desired, specifically cross-linked products become trapped in insoluble precipitates, leading to sample loss.[5]
-
It can mask true interactions: Non-specific aggregation can obscure the detection of genuine, lower-order interactions.
-
It can lead to loss of biological activity: Aggregation often involves protein unfolding, which can destroy the function of the proteins being studied.[6][7]
Q2: What are the immediate signs of aggregation during my experiment?
A: The most obvious sign is the appearance of visible turbidity or precipitation in your reaction tube immediately after adding the cross-linker or during incubation.[7] On an analytical level, you might observe a significant loss of protein in the soluble fraction after centrifugation or see large, smeared bands at the top of an SDS-PAGE gel that fail to enter the resolving gel.[7][8]
Q3: My protein precipitated immediately after I added the cross-linker stock. What happened?
A: This is a common issue, often related to the solvent used to dissolve the cross-linker. Many non-sulfonated cross-linkers (like DSS) are not water-soluble and must be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10][11] If the cross-linker stock is added too quickly or if the final concentration of the organic solvent in the reaction is too high (typically >10%), it can cause either the cross-linker itself or your protein to precipitate out of the aqueous buffer.[9] To solve this, add the cross-linker stock solution dropwise while gently mixing.[9]
Q4: Can I rescue an experiment once aggregation has occurred?
A: Unfortunately, rescuing a sample with significant aggregation is very difficult and often not recommended. The aggregation process is typically irreversible and involves non-native protein structures.[3] Attempting to resolubilize the sample may not restore the native protein conformations required for a meaningful experiment. The best strategy is to optimize the protocol to prevent aggregation from occurring in the first place.
Q5: Which type of cross-linker is least likely to cause aggregation?
A: There is no single "best" cross-linker, as the outcome is highly dependent on your specific protein and its surface chemistry. However, some principles apply:
-
Heterobifunctional cross-linkers used in a two-step reaction (e.g., reacting an NHS-ester with one protein first, removing excess cross-linker, then reacting the maleimide group with a second protein) can offer more control and reduce the random polymerization that often leads to aggregation.[12]
-
Cross-linkers with longer, flexible spacer arms may provide more conformational freedom and reduce the structural strain that can lead to unfolding and aggregation.[12][13][14]
-
Water-soluble (sulfonated) cross-linkers (e.g., BS3 instead of DSS) can be a better choice as they avoid the need for organic solvents that might destabilize the protein.[15]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving aggregation problems based on the specific symptoms you observe.
Issue 1: Sample Becomes Visibly Cloudy or Precipitates During Reaction
This indicates a rapid loss of protein solubility, often due to a fundamental incompatibility between the protein and the reaction conditions.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical for maintaining protein stability.
-
The Problem: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[4][16] If your reaction buffer pH is too close to your protein's pI, aggregation is highly likely.[4] Additionally, buffers containing primary amines (like Tris or glycine) will compete with your protein's lysines for reaction with NHS-ester cross-linkers, quenching the reaction prematurely.[10][11][17][18]
-
The Solution: Buffer Optimization.
-
pH: For NHS-ester chemistry, use an amine-free buffer like PBS, HEPES, or Borate at a pH between 7.2 and 8.5.[9][10][17] Ensure the chosen pH is at least 1 unit away from your protein's pI.[4]
-
Ionic Strength: Both very low and very high salt concentrations can promote aggregation.[19] Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition for your protein's stability.[7]
-
Stabilizing Additives: Consider adding excipients to your buffer to enhance protein solubility. These can include:
-
Sugars/Polyols: Glycerol (5-20%) or sucrose can act as osmolytes, stabilizing the native protein structure.[4][16]
-
Amino Acids: A mixture of L-arginine and L-glutamate (e.g., 50 mM each) is known to suppress aggregation.[4]
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) can help solubilize proteins, but be cautious as they can also interfere with some interactions.[4]
-
-
-
-
Excessive Protein and/or Cross-linker Concentration: The law of mass action applies: higher concentrations increase the probability of intermolecular reactions, leading to aggregation.
-
The Problem: High protein concentrations increase the likelihood of non-specific encounters.[4][20] Simultaneously, a high molar excess of the cross-linker can lead to "over-modification," where so many sites on the protein surface are modified that its solubility properties change, often exposing hydrophobic patches that drive aggregation.[9][17]
-
The Solution: Titrate Concentrations.
-
Protein Concentration: If possible, work with a lower protein concentration (e.g., 0.1-1.0 mg/mL).[16][21] While this may seem counterintuitive, it reduces the chance of random collisions leading to aggregation.
-
Cross-linker:Protein Molar Ratio: This is one of the most critical parameters to optimize. Do not rely on a single, generic ratio. Perform a titration experiment, testing a range of molar excesses (e.g., 5:1, 10:1, 20:1, 50:1 of cross-linker:protein).[9] Analyze the results by SDS-PAGE to find the ratio that yields the desired cross-linked product with minimal high-molecular-weight aggregates.
-
-
-
Inappropriate Reaction Temperature and Time:
Issue 2: High Molecular Weight Smear or Bands Stuck in the Stacking Gel on SDS-PAGE
This symptom suggests that while your protein didn't immediately precipitate, extensive, uncontrolled cross-linking has created large, insoluble complexes.
-
Over-Cross-linking due to Reaction Time or Inefficient Quenching:
-
The Problem: The cross-linking reaction continued for too long, or the quenching step was not effective, leading to the formation of very large, heterogeneous complexes.
-
The Solution: Optimize Reaction Time and Quenching.
-
Time Course Experiment: Perform a time-course experiment (e.g., taking samples at 10, 30, 60, and 120 minutes) to find the optimal incubation time that maximizes the desired product without forming excessive aggregates.
-
Effective Quenching: Stop the reaction decisively. For NHS-ester cross-linkers, add a quenching buffer with a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for at least 15 minutes.[8][9][21][23] This will consume all unreacted cross-linker.
-
-
-
Inappropriate Cross-linker Choice:
-
The Problem: A homobifunctional cross-linker (with the same reactive group on both ends) was used in a one-step reaction, leading to uncontrolled polymerization.[12] This is especially problematic with abundant proteins.
-
The Solution: Use a More Controlled Cross-linking Strategy.
-
Switch to a Heterobifunctional Cross-linker: Employ a two-step strategy. For example, use SMCC to first react its NHS-ester with the primary amines on "Protein A". Then, remove the excess, unreacted SMCC using a desalting column. Finally, add "Protein B", which has a free sulfhydryl group (cysteine), to react with the maleimide end of the SMCC now attached to Protein A. This targeted approach dramatically reduces random self-polymerization.[12]
-
-
Part 3: Data Summaries and Experimental Protocols
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Immediate Precipitation | 1. High organic solvent concentration.2. Buffer pH is near protein's pI.3. Very high protein concentration. | 1. Add cross-linker stock dropwise; keep solvent <10%.2. Change buffer pH to be >1 unit away from pI.3. Reduce protein concentration. |
| Cloudiness During Incubation | 1. Suboptimal buffer (pH, ionic strength).2. High reaction temperature.3. Cross-linker:protein ratio is too high. | 1. Screen different buffers and salt concentrations.2. Perform reaction at 4°C instead of room temperature.3. Titrate the cross-linker:protein molar ratio. |
| Smear at Top of SDS-PAGE Gel | 1. Over-cross-linking (time or concentration).2. Ineffective quenching.3. Use of homobifunctional cross-linker. | 1. Reduce incubation time and/or cross-linker ratio.2. Ensure quenching buffer is added to 20-50 mM final concentration.3. Consider a two-step heterobifunctional strategy. |
| Loss of Protein Activity | 1. Cross-linking at or near the active site.2. Aggregation-induced denaturation. | 1. Protect the active site with a ligand during reaction.2. Address aggregation using the steps above. |
Diagram 1: Systematic Workflow for Optimizing Cross-Linking
This workflow provides a logical progression for developing a robust cross-linking protocol that minimizes aggregation from the start.
Sources
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Technical Support Center: Optimizing Reagent Concentration for 3-(Dimethylamino)benzohydrazide Reactions
Welcome to the technical support center for 3-(Dimethylamino)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile reagent. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction to this compound
This compound is a hydrazide derivative of benzoic acid with a molecular formula of C9H13N3O[1][2][3][4]. It is a valuable reagent in various chemical syntheses, particularly in the formation of hydrazones through reaction with aldehydes and ketones. Its applications are notable in proteomics research and bioconjugation, where it can be used to label and identify carbonyl-containing molecules[1]. The presence of the dimethylamino group influences the electronic properties of the benzohydrazide, which can affect its reactivity and the stability of the resulting hydrazone products.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound is the condensation with a carbonyl compound (aldehyde or ketone) to form a hydrazone. This reaction, known as hydrazone ligation, involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).
Q2: What are the typical applications of this compound?
A2: this compound is utilized in several fields:
-
Proteomics and Bioconjugation: It serves as a labeling reagent for the detection and identification of proteins and other biomolecules that contain or can be modified to contain an aldehyde or ketone functional group[1].
-
Analytical Chemistry: Similar to Girard's reagents, it can be used as a derivatizing agent to enhance the detection of carbonyl compounds in techniques like mass spectrometry[5][6][7][8][9][10][11][12].
-
Organic Synthesis: It is a building block for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities.
Q3: What are the key parameters to control for successful hydrazone formation?
A3: The key parameters to control are:
-
pH: The reaction is pH-sensitive. A mildly acidic environment (pH 4-6) is generally optimal to catalyze the dehydration step without excessively protonating the nucleophilic hydrazide.
-
Stoichiometry: The molar ratio of this compound to the carbonyl compound should be carefully controlled to maximize product yield and minimize side reactions.
-
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Protic solvents like ethanol and methanol are commonly used.
-
Temperature: The reaction can often be performed at room temperature, but heating (reflux) may be necessary for less reactive carbonyl compounds.
Q4: How does the 3-dimethylamino group affect the reaction?
A4: The dimethylamino group is an electron-donating group. When positioned at the meta-position of the benzene ring, it can increase the nucleophilicity of the hydrazide nitrogen, potentially accelerating the initial attack on the carbonyl group. However, the overall reaction rate for hydrazone formation is often limited by the dehydration step, which is acid-catalyzed[13]. Strong electron-donating groups on the aromatic ring can sometimes decrease the stability of certain reaction intermediates[14].
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic troubleshooting steps.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of my desired hydrazone product. What are the possible causes and how can I improve it?
A: Low yield is a common problem that can stem from several factors. A systematic approach is necessary to identify and resolve the issue.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal pH | Verify and adjust the pH of the reaction mixture. The rate-limiting step in hydrazone formation at neutral pH is often the acid-catalyzed dehydration of the carbinolamine intermediate[13]. A pH between 4 and 6 is typically optimal. Above this range, the dehydration is slow. Below this range, the hydrazide becomes protonated, reducing its nucleophilicity. Add a catalytic amount of a weak acid like acetic acid or formic acid. |
| Incorrect Stoichiometry | Optimize the molar ratio of reactants. Start with a 1:1 molar ratio of this compound to the carbonyl compound. If the yield is low, consider using a slight excess (1.1 to 1.5 equivalents) of the hydrazide to drive the reaction to completion, especially if the carbonyl compound is precious or prone to side reactions. |
| Low Reactivity of Carbonyl Compound | Increase the reaction temperature or time. For sterically hindered or electron-rich aldehydes and ketones, the reaction may be slow at room temperature. Consider heating the reaction mixture to reflux in a suitable solvent like ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Product Hydrolysis | Ensure anhydrous conditions during workup and storage. Hydrazones can be susceptible to hydrolysis, especially in the presence of strong acids or bases[15][16][17][18]. During the workup, use neutral or slightly basic washes to remove any excess acid. Store the purified product in a dry environment. |
| Impure Reactants | Verify the purity of your starting materials. Impurities in either the this compound or the carbonyl compound can interfere with the reaction. If necessary, purify the starting materials before use. |
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: In three separate small reaction vials, dissolve the carbonyl compound (1 equivalent) in ethanol.
-
pH Variation:
-
Vial 1: Add this compound (1.1 equivalents).
-
Vial 2: Add this compound (1.1 equivalents) and a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Vial 3: Add this compound (1.1 equivalents) and a catalytic amount of a stronger acid like HCl (e.g., 1 drop of 1M solution).
-
-
Reaction: Stir all vials at room temperature.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, and 4 hours).
-
Analysis: Compare the TLC plates to determine which condition gives the fastest conversion and the cleanest product profile. The optimal condition can then be scaled up.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Presence of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products indicates the occurrence of side reactions. Identifying and suppressing these side reactions is key to obtaining a pure product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism & Rationale | Mitigation Strategy |
| Azine | The initially formed hydrazone can react with a second molecule of the carbonyl compound. This is more likely to occur if the carbonyl compound is in excess or if the reaction is heated for an extended period. | Use a slight excess of this compound (1.1-1.2 equivalents) to ensure all the carbonyl compound reacts with the hydrazide first. Add the carbonyl compound slowly to the solution of the hydrazide. |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | Refer to the troubleshooting guide for low yield. Ensure sufficient reaction time and optimal temperature and pH. |
| Hydrolysis Product | The hydrazone product can hydrolyze back to the starting materials, especially in the presence of water and strong acid or base. | Maintain a mildly acidic pH (4-6) during the reaction and workup. Avoid strongly acidic or basic conditions. Store the purified product in a dry environment. |
Diagram: Side Product Formation Pathways
Caption: Reaction pathways leading to the desired product and common side products.
Purification and Characterization
Q: What are the recommended methods for purifying and characterizing the hydrazone product?
A: Proper purification and characterization are essential to ensure the identity and purity of your final compound.
Purification Techniques:
-
Recrystallization: This is the most common method for purifying solid hydrazone products. Ethanol or methanol are often suitable solvents. The crude product should be dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used as the eluent. The optimal solvent system should be determined by TLC analysis.
Characterization Methods:
| Technique | Expected Observations for Hydrazone Product |
| NMR Spectroscopy (¹H and ¹³C) | Appearance of a characteristic signal for the imine proton (CH=N) in the ¹H NMR spectrum, typically in the range of 8-11 ppm. The ¹³C NMR spectrum will show a signal for the imine carbon (C=N) in the range of 140-160 ppm. |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the starting carbonyl compound and the N-H stretching bands of the hydrazide. Appearance of a C=N stretching band around 1600-1650 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the hydrazone product. |
References
- Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
- Synthesis of Reagents 1 and 2. (2009). The Royal Society of Chemistry.
- Kool, E. T. (2013).
- Higgs, A. T., et al. (2019).
- Rainey, M. D., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
- Girard's reagent D. (n.d.). Chem-Impex.
- Girard's Reagent D. (n.d.). MySkinRecipes.
- Derivatization With Girard Reagent T Combined With LC-MS/MS for the Sensitive Detection of 5-Formyl-2-Deoxyuridine in Cellular DNA. (n.d.). Amanote Research.
- Wang, Y., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. NIH.
- A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. (2006).
- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
- Huc, I. (2003).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2008).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed - NIH.
- 4-(Dimethylamino)benzohydrazide. (2020).
- Li, G., et al. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry.
- This compound (C9H13N3O). (n.d.). PubChem.
- Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. (2024).
- Application Notes and Protocols: The Use of Methyl-d3-amine Hydrochloride in Quantit
- Lee, J. H., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. PubMed.
- Carr, S. A., et al. (2017). New Guidelines for Publication of Manuscripts Describing Development and Application of Targeted Mass Spectrometry Measurements of Peptides and Proteins. NIH.
- Application of an improved proteomics method, fluorogenic derivatization-liquid chromatography-tandem mass spectrometry, to differential analysis of proteins in small regions of mouse brain. (2008). PubMed.
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming Protein Cross-Links: A Comparative Analysis Featuring 3-(Dimethylamino)benzohydrazide
For researchers, scientists, and drug development professionals, deciphering the intricate web of protein-protein interactions (PPIs) is paramount to understanding cellular function and designing effective therapeutics. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing spatial constraints that help to elucidate protein complex architecture. However, the confident identification of cross-linked peptides from a complex mixture of unmodified peptides remains a significant challenge. This guide provides an in-depth comparison of methodologies for confirming protein cross-links, with a special focus on the strategic use of derivatization agents like 3-(Dimethylamino)benzohydrazide (DMABH).
The Challenge: Seeing the Signal Through the Noise in XL-MS
A typical XL-MS experiment involves covalently linking interacting proteins, digesting the complex into peptides, and analyzing the resulting mixture by mass spectrometry. The goal is to identify the "cross-linked peptides"—two peptide chains joined by the cross-linking reagent. These cross-linked species are the nuggets of gold, providing direct evidence of proximity between specific amino acid residues.
The primary analytical hurdle is the low abundance of these cross-linked peptides compared to the vast excess of linear, unmodified peptides. This often leads to their suppression in the mass spectrometer, making detection and confident identification difficult. To address this, various strategies have been developed to either enrich for cross-linked peptides or to make them more readily identifiable.
Derivatization with Hydrazide Chemistry: A Targeted Approach
One powerful strategy for enhancing the detection of specific protein modifications is chemical derivatization. This is where hydrazide-containing reagents, such as this compound (DMABH), come into play.
Hydrazide chemistry is highly specific for carbonyl groups (aldehydes and ketones). While native amino acids do not typically contain carbonyl groups, they can be introduced onto proteins through targeted oxidation, particularly of carbohydrate moieties on glycoproteins. This process creates a unique chemical handle that can be specifically targeted by a hydrazide probe like DMABH.
The reaction of a hydrazide with an aldehyde or ketone forms a stable hydrazone bond.[1] This targeted labeling can be leveraged in several ways to facilitate the confirmation of protein modifications or interactions.
The Role of this compound (DMABH)
This compound is a substituted benzohydrazide. While not a primary cross-linking agent itself, its chemical properties make it a useful derivatization reagent in specific XL-MS workflows. The key features of DMABH are its hydrazide group, which provides reactivity towards carbonyls, and the dimethylamino group. The presence of the tertiary amine in the dimethylamino group can facilitate ionization in mass spectrometry, potentially enhancing the signal of the derivatized peptide.
The workflow for using a hydrazide like DMABH typically involves:
-
Introduction of Carbonyl Groups: For glycoproteins, mild oxidation with sodium periodate can convert cis-diols in sugar residues to aldehydes.
-
Derivatization: The aldehyde-containing protein is then reacted with DMABH, which selectively labels the oxidized sites.
-
Analysis: The DMABH-labeled peptides can be more easily identified in a mass spectrometry experiment due to the mass shift and potentially enhanced ionization.
This strategy is particularly useful for studying interactions involving glycoproteins or for workflows where a specific, secondary labeling step is desired to confirm the presence of a modification.
Visualizing the Hydrazide Derivatization Workflow
Caption: Workflow for labeling glycoproteins with DMABH.
Comparative Analysis: DMABH-based Derivatization vs. Other Cross-Link Confirmation Strategies
The utility of a DMABH-based derivatization strategy is best understood in the context of other established methods for confirming protein cross-links. The choice of methodology depends on the specific research question, the nature of the protein complex, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| Hydrazide Derivatization (e.g., DMABH) | Specific labeling of introduced carbonyl groups. | Highly specific for glycoproteins or engineered carbonyl sites. Can enhance ionization. | Requires an initial oxidation step which could potentially alter protein structure. Not a direct method for all protein cross-links. |
| MS-Cleavable Cross-linkers | The cross-linker contains a bond that can be fragmented in the mass spectrometer. | Simplifies data analysis by generating characteristic fragment ions.[2][3] | Can be more expensive than non-cleavable cross-linkers. Cleavage efficiency can vary. |
| Isotope-Labeled (d/d₀) Cross-linkers | Using a 1:1 mixture of light and heavy (deuterated) cross-linkers. | Cross-linked peptides appear as characteristic doublets in the mass spectrum, aiding identification.[4] | Increases sample complexity. Can be challenging to synthesize deuterated cross-linkers. |
| Affinity Tag-Containing Cross-linkers | The cross-linker includes a tag (e.g., biotin) for enrichment. | Allows for the specific pull-down and enrichment of cross-linked peptides, reducing sample complexity. | The affinity tag itself can sometimes interfere with analysis. Requires an additional enrichment step. |
Experimental Protocols
Protocol 1: Derivatization of a Glycoprotein with this compound
This protocol provides a general framework for the derivatization of a purified glycoprotein with DMABH. Optimization of buffer conditions, reagent concentrations, and incubation times is recommended for each specific protein.
Materials:
-
Purified glycoprotein in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
This compound (DMABH) solution
-
Quenching solution (e.g., glycerol or ethylene glycol)
-
Desalting column
Procedure:
-
Oxidation of the Glycoprotein:
-
To your purified glycoprotein solution (e.g., 1 mg/mL), add freshly prepared sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10 mM and incubate on ice for 10 minutes.
-
Remove excess periodate and quenching reagent using a desalting column equilibrated with the reaction buffer for the next step.
-
-
Derivatization with DMABH:
-
To the aldehyde-containing glycoprotein, add DMABH solution to a final concentration of 10-20 mM. The optimal molar excess of DMABH over the protein will need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove excess DMABH using a desalting column.
-
-
Confirmation of Labeling:
-
The successful derivatization can be initially confirmed by a mass shift using MALDI-TOF mass spectrometry.
-
For detailed site analysis, the labeled protein can be digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS.
-
Protocol 2: A General Workflow for Cross-Linking and Mass Spectrometry Analysis
This protocol outlines a general approach for a typical XL-MS experiment.
Materials:
-
Purified protein complex
-
Cross-linking reagent (e.g., a cleavable or isotope-labeled cross-linker)
-
Quenching solution (e.g., Tris or glycine)
-
Denaturing buffer
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cross-Linking Reaction:
-
Incubate the purified protein complex with the chosen cross-linker at an optimized molar ratio.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Quench the reaction by adding an excess of a primary amine-containing buffer like Tris-HCl.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein complex.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein complex with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Utilize specialized software to identify the cross-linked peptides from the complex MS/MS data.
-
Conclusion: An Integrated Approach for Confident Cross-Link Identification
The confirmation of protein cross-links is a critical step in structural proteomics. While direct analysis of cross-linked samples using advanced mass spectrometry techniques and sophisticated software is the primary approach, derivatization strategies using reagents like this compound offer a valuable, orthogonal method for specific applications.
The strength of the hydrazide-based approach lies in its high specificity for carbonyl groups, making it an excellent tool for studying glycoproteins or for applications where a secondary, confirmatory labeling step is beneficial. By understanding the principles and protocols of various cross-link confirmation strategies, researchers can design robust experiments that yield high-confidence data, ultimately leading to a deeper understanding of the intricate machinery of life.
References
- Fang, G. M., & Liu, L. (2012). Chemical synthesis of proteins using hydrazide intermediates. Biochemical Society Transactions, 40(5), 977-982. [Link]
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a new MS-cleavable cross-linker for protein interaction analysis. Journal of the American Society for Mass Spectrometry, 22(6), 1129-1140. [Link]
- Gau, B. C., Chen, Y. C., & Liao, H. K. (2011). Hydrazide reactive peptide tags for site-specific protein labeling.
- Gau, B. C. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. University of California, Irvine. [Link]
- Schmidt, C., Robinson, C. V., & Sinz, A. (2013). A comparative cross-linking strategy to probe conformational changes in protein complexes.
- Young, M. M., Tang, N., Hempel, J. C., Oshiro, C. M., Taylor, E. W., Kuntz, I. D., ... & Pifl, C. (2000). High throughput protein fold identification by using experimental constraints derived from intramolecular cross-links and mass spectrometry. Proceedings of the National Academy of Sciences, 97(11), 5802-5806. [Link]
- National Cancer Institute. Crosslinking and Limited Proteolysis: Structural Mass Spectrometry. [Link]
- Froehlich, J. W., & Sinz, A. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst, 138(17), 4907-4916. [Link]
- Tolonen, A. C., & Haas, W. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of visualized experiments: JoVE, (83), e51416. [Link]
- Spivak, M., Weston, J., Tomazela, D. M., MacCoss, M. J., & Noble, W. S. (2009). Analysis of mass spectrometry data for protein identification in complex biological mixtures.
- Liu, F., & Liu, L. (2014). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.
- Friedrich, M. G., Lin, K. F., & Truscott, R. J. (2019). Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks. The FEBS journal, 286(24), 4948-4962. [Link]
- Zhang, J., & Li, X. (2014). Charge derivatized amino acids facilitate model studies on protein side-chain modifications by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1436-1447. [Link]
- Fang, G. M., & Liu, L. (2014). Chemical synthesis of proteins using hydrazide intermediates. Methods in molecular biology (Clifton, N.J.), 1187, 29-43. [Link]
- The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses. [Link]
- Ge, Y., Lawhorn, B. G., El-Naggar, M., Strauss, E., Park, J. H., Begley, T. P., & McLafferty, F. W. (2003). Top down characterization of proteins to side chain and backbone cleavages by 193 nm ultraviolet photodissociation. Journal of the American Chemical Society, 125(20), 6054-6055. [Link]
- Chen, Y. H., & Bogyo, M. (2013). Labeling proteins by affinity-guided DMAP chemistry. Methods in molecular biology (Clifton, N.J.), 970, 147-158. [Link]
- DeRan, M., & Bogyo, M. (2010). Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 604, 133-140. [Link]
- Yu, C., & Li, X. (2018). Chemical cross-linking in the structural analysis of protein assemblies. Analytical and bioanalytical chemistry, 410(13), 3077-3088. [Link]
- Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994-999. [Link]
- Hemaprabha, E. (2012). Chemical Crosslinking of Proteins.
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A Researcher's Guide to Validating Proteomics Data from Hydrazide-Based Chemical Probes: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of chemical probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 3-(Dimethylamino)benzohydrazide (DMABH) and the broader class of hydrazide-based probes against other established proteomics methodologies. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to design robust, self-validating proteomics experiments.
The Rise of Hydrazide Probes in Targeting the "Electrophilome"
Traditional activity-based protein profiling (ABPP) has largely focused on probes that target nucleophilic amino acid residues. However, a significant portion of the proteome, often referred to as the "electrophilome," utilizes electrophilic cofactors and transient intermediates for crucial biochemical functions. Hydrazide-based probes, including benzohydrazide derivatives like this compound, have emerged as powerful tools to explore this less-chartered territory.[1][2] The electron-rich hydrazine moiety can covalently target a diverse range of enzymes bearing organic and inorganic cofactors, making these probes uniquely versatile.[1][2]
While specific proteomics application data for this compound is emerging, its utility is confirmed by its commercial availability for proteomics research.[3] This guide will therefore situate DMABH within the well-documented class of hydrazide and benzohydrazide probes to provide a comprehensive validation framework. The benzohydrazide scaffold itself is significant in medicinal chemistry, forming the core of various compounds with a range of biological activities.[4][5][6]
The Hydrazide Probe Workflow: A Step-by-Step Rationale
The successful application of hydrazide-based probes in quantitative proteomics relies on a meticulously planned and executed workflow. Each step is designed to ensure specificity, sensitivity, and reproducibility.
Figure 1: A generalized workflow for a quantitative proteomics experiment using a clickable hydrazide-based probe.
Experimental Protocol: Quantitative Chemical Proteomics with a Hydrazide Probe
-
Cell Culture and Metabolic Labeling (Optional but Recommended): For robust quantitative comparison, employ Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[1][7]
-
Culture one population of cells in 'heavy' media (e.g., containing ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine) and a control population in 'light' media. This allows for direct comparison of protein abundance between two states within the same mass spectrometry run, minimizing experimental variability.[8]
-
-
Probe Incubation: Treat the 'heavy' and 'light' cell populations with the hydrazide probe (e.g., a clickable alkyne-modified DMABH). The probe will covalently bind to target proteins bearing electrophilic cofactors.[1][7] A dose-response and time-course experiment is crucial to determine optimal labeling conditions.
-
Cell Lysis and Proteome Extraction: Lyse the cells and extract the proteomes. Combine the 'heavy' and 'light' proteomes in a 1:1 ratio.
-
Click Chemistry: To the combined proteome, add a reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry).[7] A common reporter is biotin-azide, which will be used for enrichment.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to capture the biotin-tagged proteins. This step is critical for reducing sample complexity and enriching for the low-abundance proteins that are often the targets of interest.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides. The ratio of 'heavy' to 'light' peptides will indicate changes in probe binding and, by extension, the activity of the target proteins between the two experimental conditions.
Comparative Analysis: Hydrazide Probes vs. Alternative Proteomics Techniques
The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available instrumentation. Here, we compare the hydrazide-based ABPP approach with other common methods.
| Feature | Hydrazide-Based ABPP | Label-Free Quantification (LFQ) | Isobaric Tagging (TMT/iTRAQ) |
| Principle | Covalent labeling of active enzyme sites with electrophilic cofactors. | Compares signal intensities or spectral counts of peptides across different runs. | Chemical tags with the same mass but different reporter ions for multiplexed quantification.[9][10] |
| Primary Application | Functional proteomics, target identification, mechanism of action studies. | Global protein expression profiling. | Multiplexed global protein expression profiling. |
| Quantification Accuracy | High, especially when combined with SILAC. | Moderate; susceptible to run-to-run variation.[10][11] | High precision and accuracy.[10] |
| Proteome Coverage | Targeted to a sub-proteome with specific functional groups. | Can achieve deep proteome coverage.[9][10] | Deep proteome coverage. |
| Sample Multiplexing | Typically binary (with SILAC), but can be adapted. | Limited; each sample is run separately. | High (up to 18-plex with TMTpro).[8] |
| Cost | Moderate to high (probe synthesis, enrichment reagents). | Low (no labeling reagents).[11] | High (cost of isobaric tags). |
| Strengths | Provides information on protein activity, not just abundance.[12][13] Versatile for targeting understudied enzyme classes.[1][2] | Simple workflow, cost-effective for large sample numbers. | High throughput and precise quantification. |
| Limitations | Limited to proteins with accessible, reactive electrophilic sites. | Lower quantitative precision and reproducibility compared to labeling methods.[9][10] | Can suffer from ratio compression; provides no direct information on protein activity. |
Validating Your Hydrazide-Based Proteomics Data: An Orthogonal Approach
Confidence in proteomics data is paramount. Orthogonal validation, using an independent method to confirm findings, is a critical component of a robust study.
-
Western Blotting: A common and effective method to validate changes in the abundance of a specific target protein identified in the proteomics screen.
-
Competitive ABPP: To confirm that the hydrazide probe is binding to the active site of the target enzyme, perform a competition experiment.[12] Pre-incubate the proteome with a known inhibitor of the target enzyme before adding the hydrazide probe. A decrease in probe labeling of the target protein confirms specific binding to the active site.
-
Recombinant Protein Expression and In Vitro Labeling: Express and purify the identified target protein. Confirm direct labeling by the hydrazide probe in a controlled in vitro setting.
Future Perspectives
The development of novel chemical probes, like this compound and other hydrazide derivatives, is pushing the boundaries of chemical proteomics.[14] These tools allow for the exploration of previously inaccessible areas of the proteome, providing deeper insights into cellular function and disease mechanisms. By combining these innovative probes with rigorous, multi-faceted validation strategies, researchers can generate high-confidence data that accelerates scientific discovery and therapeutic development.
References
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- Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos - ResearchG
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets | ACS Central Science - ACS Public
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- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
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A Researcher's Guide to Carbonyl Detection: Evaluating Alternatives to 3-(Dimethylamino)benzohydrazide
In the landscape of analytical chemistry and drug development, the precise detection and quantification of carbonyl compounds—aldehydes and ketones—is a critical task. These molecules are not only key intermediates in chemical synthesis but also play significant roles in biological systems, acting as signaling molecules and markers of oxidative stress. For decades, 3-(Dimethylamino)benzohydrazide has been a reliable reagent for the derivatization of carbonyls, enhancing their detectability in various analytical platforms. However, the ever-evolving demands for higher sensitivity, improved selectivity, and compatibility with modern analytical instrumentation have spurred the exploration of alternative reagents.
This guide provides an in-depth comparison of prominent alternatives to this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select the optimal reagent for their specific application. We will delve into the reaction mechanisms, performance characteristics, and detailed protocols for Girard's Reagents, dansylhydrazine, and biotin hydrazide, providing a comprehensive framework for informed decision-making.
The Rationale for Derivatization
Many carbonyl compounds are inherently challenging to analyze directly. Their low molecular weight can lead to poor retention in chromatographic systems, and their lack of strong chromophores or fluorophores limits their detectability by UV-Vis or fluorescence spectroscopy. Derivatization addresses these challenges by chemically modifying the carbonyl group to introduce a tag that enhances its physicochemical properties. An ideal derivatization reagent should react selectively and efficiently with the carbonyl group to form a stable derivative with significantly improved detection characteristics.
Girard's Reagents (T and P): The Charge Taggers for Mass Spectrometry
Girard's Reagents, specifically Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic hydrazide reagents that have become indispensable tools for the analysis of carbonyl compounds, particularly in the field of mass spectrometry (MS).[1][2] Their defining feature is the presence of a pre-existing, permanent positive charge—a quaternary ammonium group in GRT and a pyridinium group in GRP.[3]
Mechanism of Action
Girard's reagents react with aldehydes and ketones under mildly acidic conditions to form stable hydrazones.[2] The key advantage of this reaction is the introduction of a permanent positive charge onto the analyte molecule. This "charge-tagging" dramatically enhances the ionization efficiency in positive-ion electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to substantial improvements in sensitivity.[1][4]
Reaction Pathway: Carbonyl Derivatization with Girard's Reagent T
Caption: Reaction of a carbonyl with Girard's Reagent T to form a charged hydrazone.
Performance and Applications
The primary advantage of Girard's reagents lies in their ability to significantly enhance the sensitivity of LC-MS analysis for carbonyl-containing compounds, such as steroids, ketosteroids, and other biomolecules.[5][6] The permanent positive charge ensures efficient ionization, often leading to detection limits in the low picogram to femtomole range.[4] One study reported a 20-fold improvement in the detection limit for the nucleoside 5-formyl-2'-deoxyuridine when derivatized with Girard's Reagent T compared to the underivatized compound.[4] Another study on a modified Girard's reagent, HTMOB, showed a 3.3 to 7.0-fold increase in signal intensity compared to Girard's Reagent T.[7]
Experimental Protocol: Derivatization of Ketosteroids with Girard's Reagent T for LC-MS/MS Analysis[5]
-
Sample Preparation:
-
To 100 µL of serum, add an appropriate internal standard (e.g., deuterated ketosteroids).
-
Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of Girard's Reagent T solution (e.g., 10 mg/mL in 10% acetic acid in methanol).
-
Vortex and incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in the initial mobile phase.
-
Inject an aliquot onto a C18 reverse-phase LC column.
-
Elute the analytes using a suitable gradient.
-
Detect the derivatized ketosteroids using a tandem mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
Dansylhydrazine: The Fluorescent Probe for HPLC
Dansylhydrazine (5-(Dimethylamino)naphthalene-1-sulfonylhydrazide) is a widely used fluorescent derivatization reagent for carbonyl compounds.[8] Its utility stems from the introduction of the highly fluorescent dansyl group, which allows for sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection.
Mechanism of Action
Dansylhydrazine reacts with aldehydes and ketones, typically under acidic conditions and with heating, to form stable, fluorescent dansylhydrazones. The resulting derivatives exhibit strong fluorescence with excitation and emission maxima typically around 340 nm and 525 nm, respectively, in ethanol.
Reaction Pathway: Carbonyl Derivatization with Dansylhydrazine
Caption: Reaction of a carbonyl with Dansylhydrazine to form a fluorescent hydrazone.
Performance and Applications
Dansylhydrazine is particularly well-suited for the analysis of carbonyl compounds in complex matrices where high sensitivity and selectivity are required. It has been successfully applied to the analysis of sugars, steroids, and other carbonyl-containing metabolites in biological fluids and environmental samples.[9][10] The detection limits for dansylhydrazone derivatives are typically in the picomole to femtomole range when using HPLC with fluorescence detection.[10] For instance, a study on the determination of carbohydrates as their dansylhydrazine derivatives reported a limit of detection of 100 amol.[10]
Experimental Protocol: Derivatization of Sugars with Dansylhydrazine for HPLC Analysis[11]
-
Sample Hydrolysis (if necessary):
-
For glycoproteins, hydrolyze the sample with 2 M trifluoroacetic acid at 105°C for 6-8 hours to release neutral sugars.
-
-
Derivatization:
-
Mix the sugar sample with a solution of dansylhydrazine in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acid (e.g., trifluoroacetic acid).
-
Heat the mixture at 65°C for a specified time (e.g., 15-30 minutes).
-
-
HPLC Analysis:
-
Inject an aliquot of the reaction mixture onto a C18 reverse-phase column.
-
Elute the dansylhydrazone derivatives using an isocratic or gradient mobile phase (e.g., acetonitrile/water with additives like formic acid and acetic acid).
-
Detect the derivatives using a fluorescence detector.
-
Biotin Hydrazide: The Affinity Tag for Protein Carbonylation
Biotin hydrazide is a valuable reagent for the detection and enrichment of carbonylated proteins, which are biomarkers of oxidative stress.[11][12] Instead of directly enhancing a spectroscopic signal, biotin hydrazide introduces a biotin tag onto the carbonylated protein. This high-affinity tag can then be probed with streptavidin or avidin conjugates for detection or purification.[13][14]
Mechanism of Action
Biotin hydrazide reacts with the carbonyl groups on oxidized amino acid residues (e.g., lysine, arginine, proline, and threonine) to form a stable hydrazone bond.[15] The reaction is typically carried out under mild acidic conditions (pH 5.5).[14] The biotinylated proteins can then be detected by Western blotting using streptavidin-horseradish peroxidase (HRP) or other avidin-based probes, or they can be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.[13]
Workflow: Detection of Protein Carbonylation using Biotin Hydrazide
Caption: Workflow for detecting carbonylated proteins using biotin hydrazide.
Performance and Applications
The biotin hydrazide method offers high sensitivity and specificity for the detection of protein carbonylation, avoiding the cross-reactivity issues sometimes associated with anti-DNP antibodies.[11][13] It is a versatile technique that can be applied to various sample types, including cell lysates and tissue homogenates. The sensitivity of detection is dependent on the downstream detection method, with chemiluminescent Western blotting offering detection in the low nanogram range.
Experimental Protocol: Biotinylation of Glycoproteins with Biotin Hydrazide[18]
-
Oxidation of Glycoproteins:
-
Dissolve the glycoprotein in 100 mM Sodium Acetate, pH 5.5.
-
Add an equal volume of 20 mM Sodium meta-Periodate and incubate at 0-4°C for 30 minutes to generate aldehyde groups on the carbohydrate moieties.
-
Remove excess periodate by gel filtration.
-
-
Biotinylation:
-
Dissolve Biotin Hydrazide in DMSO to a stock concentration of 25-50 mM.
-
Add the Biotin Hydrazide stock solution to the oxidized glycoprotein to a final concentration of 5-10 mM.
-
Incubate for 2 hours at room temperature.
-
-
Purification and Detection:
-
Remove unreacted biotin hydrazide by dialysis or gel filtration.
-
The biotinylated glycoprotein can then be analyzed by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate for detection.
-
Comparative Analysis of Carbonyl Derivatization Reagents
| Feature | This compound | Girard's Reagents (T & P) | Dansylhydrazine | Biotin Hydrazide |
| Primary Advantage | Good for general HPLC-UV analysis | Excellent for LC-MS due to permanent charge | High sensitivity in HPLC-Fluorescence | Affinity tag for enrichment and detection |
| Detection Method | HPLC-UV, LC-MS | LC-MS, MALDI-MS | HPLC-Fluorescence, LC-MS | Western Blot, Mass Spectrometry |
| Typical Sensitivity | Nanomolar to picomolar range | Picomolar to femtomolar range[4][16] | Picomolar to attomolar range[10] | Nanogram range (Western Blot) |
| Reaction Conditions | Mildly acidic, sometimes requires heating | Mildly acidic, can be performed at room temperature or with gentle heating[3][5] | Acidic, typically requires heating[9] | Mildly acidic (pH ~5.5)[14] |
| Derivative Stability | Generally stable hydrazones | Stable hydrazones[2] | Stable dansylhydrazones | Stable hydrazone linkage |
| Key Applications | General carbonyl quantification | Steroids, ketosteroids, metabolomics[5][6] | Sugars, steroids, bioamines[9] | Protein carbonylation, glycoproteins[11][17] |
Conclusion: Selecting the Right Tool for the Job
The choice of a derivatization reagent for carbonyl detection is a critical decision that significantly impacts the quality and sensitivity of the analytical results. While this compound remains a viable option for many applications, the alternatives discussed in this guide offer distinct advantages for specific analytical challenges.
-
For high-sensitivity LC-MS analysis, particularly of low-abundance carbonyls in complex biological matrices, Girard's Reagents are the superior choice. Their ability to introduce a permanent positive charge leads to unparalleled ionization efficiency and sensitivity.
-
When fluorescence detection is the preferred analytical technique, dansylhydrazine offers exceptional sensitivity. Its application in the analysis of sugars and other biomolecules highlights its utility in targeted analyses.
-
For the specific detection and enrichment of carbonylated proteins, biotin hydrazide provides a robust and specific method. The affinity tag approach allows for sensitive detection and facilitates downstream proteomic analyses.
Ultimately, the optimal reagent depends on the specific carbonyl compound of interest, the sample matrix, the available instrumentation, and the desired level of sensitivity. By understanding the chemical principles and performance characteristics of these alternative reagents, researchers can make informed decisions to advance their analytical capabilities in the ever-important field of carbonyl analysis.
References
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- Hensley, K., & Williamson, K. S. (2009). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. In Methods in molecular biology (pp. 457-462). Humana Press.
- Chaudhuri, A. R., & Stadtman, E. R. (2001). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. In Methods in Enzymology (Vol. 331, pp. 369-380). Academic Press.
- Robinson, C. E., et al. (2004). Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods. Free Radical Biology and Medicine, 36(10), 1250-1257.
- Li, L., et al. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1256, 341133.
- White, C. A., Vass, S. W., & Kennedy, J. F. (1983). Measurement of neutral sugars in glycoproteins as dansyl derivatives by automated high-performance liquid chromatography.
- Dalle-Donne, I., Aldini, G., Carini, M., Colombo, R., Rossi, R., & Milzani, A. (2006). Analysis of protein carbonylation—pitfalls and promise in commonly used methods.
- Li, L., et al. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2145-2152.
- Bayer, E. A., Ben-Hur, H., & Wilchek, M. (1988). Biocytin hydrazide--a selective label for sialic acids, galactose, and other sugars in glycoconjugates using avidin-biotin technology. Analytical biochemistry, 170(1), 271-281.
- Van den Ouweland, J. M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(14), 3049-3061.
- Han, J., & Lin, K. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693.
- Wang, Y., et al. (2007). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. Analytical chemistry, 79(19), 7439-7444.
- Higashi, T., & Shimada, K. (2004). Derivatization of steroids to enhance detection sensitivity in liquid chromatography-mass spectrometry.
- Matysik, F. M. (2008). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of insect science (Online), 8(1), 49.
- Ningbo Inno Pharmchem Co., Ltd.
- Li, L., et al. (2020). Girard derivatization-based enrichment strategy for profiling the carbonyl submetabolome in biological samples. Analytical chemistry, 92(15), 10474-10481.
- Li, L., et al. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2145-2152.
- Banks, K., & Hanson, J. E. (2021). Development of a Simple HPLC Method for the Sea-lamprey Pheromone, 3-ketopetromyzonol Sulfate (3kPZS). American Journal of Marine Science, 9(1), 12-15.
- Paulukinas, A. L., et al. (2019). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. In Methods in Enzymology (Vol. 613, pp. 331-346). Academic Press.
- Perez, S. A., & Colón, L. A. (1996). Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection. Electrophoresis, 17(2), 352-358.
- Wang, Y., et al. (2017). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
- Al-Abri, M. Z., et al. (2014). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Chemistry Central Journal, 8(1), 1-8.
- Flinders, B., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and bioanalytical chemistry, 407(8), 2085-2094.
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- Han, J., et al. (2015). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical chemistry, 87(11), 5826-5834.
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Navigating Peptide Derivatization: A Comparative Guide to 3-(Dimethylamino)benzohydrazide and Girard's Reagents for Enhanced Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate analysis of peptides by mass spectrometry (MS) is paramount. However, native peptides, particularly those that are small and hydrophilic, often suffer from poor ionization efficiency, hindering their detection and quantification. Chemical derivatization offers a powerful solution by modifying the peptide's physicochemical properties to enhance its MS signal. This guide provides an in-depth technical comparison of two classes of derivatizing agents: the well-established Girard's reagents (T and P) and the less documented 3-(Dimethylamino)benzohydrazide (3-DMABH). We will delve into their respective reaction mechanisms, performance characteristics, and provide supporting experimental insights to guide your selection for specific research applications.
The Challenge: Overcoming Poor Peptide Ionization in Mass Spectrometry
The efficiency of electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), the two most common ionization techniques for peptide analysis, is highly dependent on the analyte's ability to acquire and maintain a charge in the gas phase. Peptides lacking readily ionizable groups or those with low proton affinity can yield weak signals, making their detection in complex biological matrices a significant challenge. Derivatization reagents address this by introducing moieties that either carry a pre-formed charge or have a high proton affinity, thereby boosting the ionization efficiency and leading to improved sensitivity.[1][2][3]
Girard's Reagents: The Gold Standard for Carbonyl Derivatization
Girard's reagents, specifically Girard's Reagent T (GR-T) and Girard's Reagent P (GR-P), are cationic hydrazides that have been extensively used for the derivatization of aldehydes and ketones.[4][5] In the context of peptide and protein analysis, they are invaluable for studying oxidative stress, where amino acid side chains can be oxidized to form carbonyl groups.[6][7][8][9][10]
Mechanism of Action
Girard's reagents react with the carbonyl group of an oxidized amino acid residue (e.g., on proline, arginine, lysine, or threonine) to form a stable hydrazone. The key feature of these reagents is the presence of a quaternary ammonium (in GR-T) or a pyridinium (in GR-P) group, which introduces a permanent positive charge onto the derivatized peptide.[4][7] This "charge-tagging" dramatically enhances the ionization efficiency in positive-ion mode ESI- and MALDI-MS.[11][12]
Caption: Workflow for peptide carbonyl derivatization with Girard's reagents.
Performance and Experimental Data
The use of Girard's reagents has been shown to significantly improve the limits of detection for derivatized molecules. For instance, derivatization with Girard's Reagent T was reported to improve the detection limit of 5-formyl-2'-deoxyuridine by approximately 20-fold in an LC-MS/MS analysis.[5] In proteomics, isotope-labeled Girard's P reagent has been successfully used to identify and quantify carbonylated proteins in complex mixtures, demonstrating the robustness of this approach.[6][9]
| Parameter | Girard's Reagent T | Girard's Reagent P |
| Target Functional Group | Aldehydes & Ketones | Aldehydes & Ketones |
| Charged Moiety | Quaternary Ammonium | Pyridinium |
| Typical MS Signal Enhancement | 10 to 500-fold[1] | Significant, enables quantification[6] |
| Fragmentation Behavior | Neutral loss of trimethylamine | Neutral loss of pyridine |
| Primary Application | Analysis of carbonylated peptides/proteins | Analysis of carbonylated peptides/proteins |
Table 1. Performance characteristics of Girard's reagents for peptide derivatization.
Experimental Protocol: Derivatization of Carbonylated Peptides with Girard's Reagent P
This protocol is adapted from established methods for the analysis of protein carbonylation.[8]
-
Protein Preparation: Solubilize the protein sample containing carbonylated species in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Derivatization Reaction:
-
Add Girard's Reagent P to the protein solution to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Optional: To stabilize the hydrazone bond, add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 10 mM and incubate for an additional hour at room temperature.
-
-
Removal of Excess Reagent: Remove excess Girard's reagent and byproducts by dialysis, spin filtration, or protein precipitation.
-
Proteolytic Digestion: Digest the derivatized protein with trypsin or another suitable protease according to standard protocols.
-
Enrichment of Derivatized Peptides (Optional): Due to the introduced positive charge, derivatized peptides can be enriched using strong cation exchange (SCX) chromatography.[8][10]
-
LC-MS/MS Analysis: Analyze the peptide mixture by reverse-phase LC-MS/MS. Monitor for the neutral loss of pyridine from the precursor ion in the MS/MS spectra to aid in the identification of derivatized peptides.
This compound: A Potential Reagent for C-Terminal Derivatization
In contrast to the well-defined application of Girard's reagents for carbonyl groups, the use of this compound (3-DMABH) for peptide derivatization in mass spectrometry is not well-documented in peer-reviewed literature. However, based on its chemical structure—a hydrazide functional group and a dimethylamino moiety—we can infer its potential application and performance characteristics.
Postulated Mechanism of Action
The hydrazide group of 3-DMABH is a strong nucleophile that can react with activated carboxylic acids. Therefore, a plausible application for this reagent is the derivatization of the C-terminal carboxyl group of peptides. This reaction would likely require an activation step, for example, using a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The derivatization would introduce a dimethylamino group, which can be readily protonated, thereby increasing the peptide's proton affinity and enhancing its ionization efficiency in positive-ion mode MS.
Caption: Postulated workflow for C-terminal peptide derivatization with 3-DMABH.
Anticipated Performance and Considerations
While direct experimental data for 3-DMABH in peptide derivatization is lacking, we can make some educated predictions based on the properties of similar derivatizing agents.
-
Ionization Enhancement: The introduction of a basic dimethylamino group is expected to increase the proton affinity of the derivatized peptide, leading to enhanced signal intensity in ESI-MS. The extent of this enhancement would likely be most significant for acidic peptides that are otherwise difficult to analyze in positive-ion mode.
-
Fragmentation Behavior: The presence of the dimethylaminobenzoyl moiety could influence the fragmentation pattern of the peptide in MS/MS analysis. It may lead to the formation of characteristic reporter ions or neutral losses that could aid in the identification of derivatized peptides.
-
Reaction Specificity: The reaction would target all available carboxyl groups, including the C-terminus and the side chains of aspartic and glutamic acid residues. This lack of specificity for the C-terminus could complicate data analysis.
| Parameter | This compound (Postulated) |
| Target Functional Group | Carboxylic Acids (C-terminus, Asp, Glu) |
| Ionizable Moiety | Tertiary Amine (Dimethylamino) |
| Typical MS Signal Enhancement | Not experimentally determined |
| Fragmentation Behavior | Not experimentally determined |
| Primary Application | Potential for enhancing ionization of acidic peptides |
Table 2. Postulated performance characteristics of this compound for peptide derivatization.
Hypothetical Experimental Protocol: C-Terminal Derivatization with 3-DMABH
Disclaimer: The following protocol is hypothetical and based on general chemical principles for carboxyl group derivatization with hydrazides. It has not been validated and would require optimization.
-
Peptide Preparation: Dissolve the peptide sample in a suitable buffer, such as 100 mM MES buffer, pH 6.0.
-
Activation of Carboxyl Groups:
-
Add EDC to the peptide solution to a final concentration of 40 mM.
-
Add N-hydroxysuccinimide (NHS) to a final concentration of 10 mM to stabilize the activated intermediate.
-
Incubate at room temperature for 15 minutes.
-
-
Derivatization Reaction:
-
Add a solution of this compound in a compatible organic solvent (e.g., DMSO) to the activated peptide solution. A molar excess of the hydrazide is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Remove excess reagents and byproducts using solid-phase extraction (SPE) with a C18 cartridge.
-
-
LC-MS/MS Analysis: Analyze the purified, derivatized peptide by reverse-phase LC-MS/MS.
Comparative Summary and Concluding Remarks
The choice between Girard's reagents and a reagent like this compound fundamentally depends on the analytical goal and the nature of the peptide modification of interest.
-
Girard's reagents are the undisputed choice for the targeted analysis of carbonyl-containing peptides , a crucial application in the study of oxidative stress. Their ability to introduce a fixed positive charge provides a substantial and well-documented enhancement in MS sensitivity. The derivatization protocol is relatively straightforward, and the fragmentation behavior is predictable, aiding in data analysis.
-
This compound , while not established for this purpose, holds theoretical potential for the derivatization of peptide carboxyl groups . This could be beneficial for improving the detection of acidic peptides that ionize poorly in positive-ion mode. However, the lack of experimental data and validated protocols means that significant methods development would be required. Furthermore, its reactivity with all carboxyl groups could lead to a complex mixture of products.
References
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- Mirzaei, H., & Regnier, F. E. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical chemistry, 78(13), 4175-4183.
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A Researcher's Guide to Orthogonal Cross-Validation of Protein Interactions: Targeting Acidic Residues with Dihydrazide Cross-Linkers
In the intricate landscape of cellular function, protein-protein interactions (PPIs) are the threads that weave together the tapestry of biological processes. For researchers, scientists, and drug development professionals, the accurate identification and validation of these interactions are paramount to unraveling disease mechanisms and designing novel therapeutics. While numerous techniques exist to capture PPIs, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for identifying interacting partners and providing low-resolution structural information.[1][2]
Traditionally, XL-MS has predominantly relied on amine-reactive cross-linkers, such as those with N-hydroxysuccinimide (NHS) esters, which covalently link lysine residues. This approach, while effective, provides an incomplete picture of the protein interaction landscape. To address this, orthogonal cross-linking strategies that target different amino acid residues are essential for a more comprehensive and robust validation of PPIs.
This guide provides an in-depth comparison of a less-utilized yet highly valuable cross-linking chemistry: the use of dihydrazides to target acidic residues (aspartic acid and glutamic acid). We will explore the mechanism of dihydrazide cross-linking, compare it with established methods, and provide the experimental framework necessary to implement this powerful orthogonal validation strategy in your research.
The Case for Orthogonal Targeting: Beyond Lysine
The reliance on a single cross-linking chemistry can introduce bias into PPI studies. The distribution of lysine residues on a protein's surface is not uniform, and interaction interfaces may be devoid of these residues, rendering them invisible to amine-reactive cross-linkers. By employing a cross-linking strategy that targets a different and abundant class of amino acids—acidic residues—researchers can gain a more comprehensive map of protein interactions.[1][3] Aspartic acid and glutamic acid are prevalent on protein surfaces, and targeting them provides a complementary dataset to validate and expand upon findings from lysine-centric approaches.[3]
Dihydrazide Cross-Linkers: A Focus on Acidic Residues
Dihydrazides are homobifunctional cross-linkers that, in the presence of a coupling agent, form stable covalent bonds with the carboxyl groups of aspartic and glutamic acid residues.[1][3] This chemistry offers a direct and specific way to capture interactions involving these acidic residues.
The Activation Chemistry: A Critical Choice
The efficacy and compatibility of dihydrazide cross-linking are highly dependent on the choice of the coupling reagent used to activate the carboxyl groups.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Historically, EDC has been used to activate carboxyl groups for cross-linking with dihydrazides. However, this reaction requires an acidic pH (around 5.5) for optimal efficiency.[3][4] Such conditions can be disruptive to the native structure of many proteins and protein complexes, potentially leading to artifacts.[3][5]
-
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): A significant advancement in dihydrazide cross-linking is the use of DMTMM as a coupling reagent.[3] DMTMM facilitates the reaction at a neutral pH (7.0-7.5), which is much more conducive to preserving the native conformation of proteins and their interactions.[3][4][5] This makes DMTMM the preferred coupling agent for in-solution cross-linking of protein complexes.
Mechanism of Dihydrazide Cross-Linking with DMTMM
The cross-linking process using a dihydrazide and DMTMM involves a two-step reaction. First, DMTMM activates the carboxyl group of an acidic residue, forming a reactive intermediate. Subsequently, a nucleophilic attack by one of the hydrazide groups of the cross-linker displaces the DMTMM leaving group, forming a stable amide bond. This process is repeated on a nearby acidic residue with the second hydrazide group of the same cross-linker, resulting in a covalent cross-link between the two residues.[3][6]
A Comparative Analysis of Cross-Linking Chemistries
To make an informed decision on the most appropriate cross-linking strategy, it is crucial to compare the performance of dihydrazide cross-linkers with other commonly used reagents.
| Feature | Dihydrazide (with DMTMM) | NHS-Esters (e.g., DSS, BS3) | Carbodiimides (e.g., EDC) |
| Target Residues | Aspartic Acid, Glutamic Acid | Lysine, N-terminus | Lysine, N-terminus & Aspartic Acid, Glutamic Acid, C-terminus |
| Reaction pH | Neutral (7.0-7.5) | Neutral to slightly alkaline (7.0-9.0) | Acidic to neutral (4.5-7.2) |
| Spacer Arm | Variable (e.g., Adipic acid dihydrazide) | Variable (e.g., DSS: 11.4 Å) | Zero-length |
| Cleavable Options | Yes (e.g., DHSO) | Yes (e.g., DSP) | No |
| Advantages | Orthogonal to lysine-targeting, preserves native structure at neutral pH. | High reactivity, widely used and well-characterized. | Creates a direct amide bond with no spacer, useful for identifying very close interactions. |
| Limitations | Requires a coupling reagent, less commonly used than NHS-esters. | Can miss interactions in lysine-poor regions. | Can lead to extensive polymerization, reaction efficiency can be lower. |
Experimental Workflows: A Step-by-Step Guide
The successful implementation of any cross-linking experiment relies on a meticulously planned and executed protocol. Below are detailed methodologies for dihydrazide cross-linking and two common alternative approaches.
Protocol 1: Dihydrazide Cross-Linking of Acidic Residues using DMTMM
Objective: To cross-link interacting proteins by targeting acidic residues under native conditions.
Materials:
-
Purified protein complex (1-2 mg/mL) in a non-amine, non-carboxylate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Dihydrazide cross-linker (e.g., Adipic acid dihydrazide - ADH) stock solution (e.g., 50 mM in water)
-
DMTMM stock solution (e.g., 100 mM in water, freshly prepared)
-
Quenching solution (e.g., 1 M Ammonium Bicarbonate)
Methodology:
-
Sample Preparation: Ensure the protein sample is in a compatible buffer. The concentration of the protein complex should be optimized, typically in the range of 10-20 µM.[7]
-
Cross-Linking Reaction:
-
Add the dihydrazide cross-linker to the protein solution to a final concentration of 1-5 mM.
-
Add the freshly prepared DMTMM solution to a final concentration of 2-10 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Validation and Analysis:
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
For identification of cross-linked peptides, proceed with in-gel or in-solution digestion with a suitable protease (e.g., trypsin), followed by enrichment of cross-linked peptides and LC-MS/MS analysis.[4][8]
-
Protocol 2: Amine-Reactive Cross-Linking using DSS (Disuccinimidyl Suberate)
Objective: To cross-link interacting proteins by targeting lysine residues.
Materials:
-
Purified protein complex (1-2 mg/mL) in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
DSS stock solution (e.g., 25 mM in anhydrous DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Methodology:
-
Sample Preparation: The protein sample must be in a buffer free of primary amines.
-
Cross-Linking Reaction:
-
Add the DSS stock solution to the protein solution to a final concentration of 0.25-2 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Validation and Analysis: Proceed with SDS-PAGE and mass spectrometry analysis as described in Protocol 1.
Protocol 3: Zero-Length Cross-Linking using EDC
Objective: To directly cross-link interacting proteins between carboxyl and amine groups.
Materials:
-
Purified protein complex (1-2 mg/mL) in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC stock solution (e.g., 100 mM in water, freshly prepared)
-
(Optional) Sulfo-NHS stock solution (e.g., 100 mM in water, freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Methodology:
-
Sample Preparation: The buffer should be free of both amines and carboxylates.
-
Cross-Linking Reaction:
-
Quenching: Stop the reaction by adding the quenching solution.
-
Validation and Analysis: Proceed with SDS-PAGE and mass spectrometry analysis as described in Protocol 1.
Visualizing the Cross-Linking Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in each cross-linking strategy.
Caption: EDC zero-length cross-linking workflow.
Visualizing the Chemical Reactions
The underlying chemistry of each cross-linking method determines its specificity and the nature of the covalent bond formed.
Caption: Reaction of dihydrazide with acidic residues.
Caption: Reaction of NHS-ester with lysine residues.
Caption: EDC-mediated zero-length cross-linking.
Conclusion: Embracing Orthogonality for Robust PPI Validation
The validation of protein-protein interactions is a cornerstone of modern biological research. While amine-reactive cross-linking has been the workhorse of XL-MS studies, its inherent limitations necessitate the adoption of orthogonal strategies. Dihydrazide cross-linking, particularly when coupled with DMTMM activation at neutral pH, offers a powerful and complementary approach by targeting acidic residues. This method allows for the exploration of protein interaction interfaces that may be inaccessible to traditional lysine-targeting chemistries, thereby providing a more comprehensive and reliable picture of the cellular interactome. By integrating dihydrazide cross-linking into their experimental toolbox, researchers can enhance the confidence in their identified PPIs and gain deeper insights into the complex molecular machinery of the cell.
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Performance Evaluation of Hydrazide-Based Crosslinkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, hydrogel formation, and targeted drug delivery, the choice of a crosslinking agent is a critical determinant of experimental success. Hydrazide-based crosslinkers have emerged as a versatile and powerful tool, offering chemoselective ligation to carbonyl groups present in aldehydes and ketones. This guide provides an in-depth, objective comparison of the performance of different hydrazide-based crosslinkers, supported by experimental data, to empower you in selecting the optimal reagent for your specific application.
The Chemistry of Hydrazide-Based Crosslinking
Hydrazide-based crosslinkers function through the reaction of a hydrazide group (-CONHNH2) with a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond.[1] This reaction is highly specific and can be performed under mild aqueous conditions, making it ideal for conjugating sensitive biomolecules. The stability of the resulting hydrazone bond is pH-dependent; it is generally stable at neutral pH but can be cleaved under acidic conditions, a property that is particularly advantageous for drug delivery systems designed to release their payload in the acidic environment of endosomes or lysosomes.[2]
dot
Caption: Formation of a stable hydrazone bond from a hydrazide and an aldehyde.
A Comparative Analysis of Hydrazide Crosslinkers
Hydrazide-based crosslinkers can be broadly categorized into two main classes: homobifunctional and heterobifunctional. The choice between these depends largely on the specific application and the desired level of control over the conjugation process.
Homobifunctional Hydrazide Crosslinkers
These crosslinkers possess two identical hydrazide groups, making them suitable for single-step crosslinking of molecules containing multiple carbonyl groups.[3] Common examples include Adipic Acid Dihydrazide (ADH) and carbohydrazide.
-
Adipic Acid Dihydrazide (ADH): A widely used crosslinker for creating hydrogels and modifying carboxylated surfaces.[4] It is valued for its ability to form stable crosslinks in aqueous solutions.
-
Carbohydrazide: A smaller homobifunctional crosslinker, often used in similar applications to ADH.
While direct quantitative comparisons of performance between ADH and carbohydrazide are not extensively documented in readily available literature, the choice between them often comes down to the desired spacer arm length and solubility characteristics. ADH, with its longer aliphatic chain, provides a greater distance between conjugated molecules.
Heterobifunctional Hydrazide Crosslinkers
These crosslinkers contain a hydrazide group at one end and a different reactive group at the other, such as a maleimide or a pyridyl disulfide.[5][6] This dual reactivity allows for a more controlled, two-step conjugation process, minimizing unwanted polymerization and self-conjugation.[3]
A study by Christie et al. provides a valuable comparison of three heterobifunctional crosslinkers designed to link thiol-containing molecules to a hydrazide-derivatized polymer.[5][6] The crosslinkers evaluated were:
-
PMCA: 1-(N-3-propanal)-4-(N-maleimidomethyl) cyclohexane carboxamide
-
BMCA: 1-(N-3-butanone)-4-(N-maleimidomethyl) cyclohexane carboxamide
-
APM: N-4-acetylphenyl maleimide (commercially available)
The performance of these crosslinkers was assessed based on their coupling efficiency to a hydrazide-derivatized polymer and the pH-dependent stability of the resulting hydrazone bond.
Table 1: Comparative Performance of Heterobifunctional Hydrazide Crosslinkers
| Crosslinker | Coupling Efficiency to Hydrazide Polymer | Stability at pH 7.4 | Stability at pH 5.0 | Key Observation |
| PMCA | ~100% | Unstable (significant release after 5 hrs) | Unstable (no significant difference from pH 7.4) | Highly reactive but forms a less stable hydrazone bond.[5][6] |
| BMCA | ~100% | Moderately stable (significant release after 5 hrs) | Unstable (much greater hydrolysis than at pH 7.4) | Highly reactive with intermediate pH-dependent stability.[5][6] |
| APM | ~60% | Highly stable | Unstable (significant release over 24 hrs) | Lower reactivity but forms the most pH-sensitive hydrazone bond.[5][6] |
These findings highlight a critical trade-off: highly reactive carbonyl groups (like the aldehyde in PMCA) lead to efficient conjugation but can result in less stable hydrazone bonds.[5][6] Conversely, the ketone in the aromatic APM is less reactive but forms a more stable bond at neutral pH that is more susceptible to cleavage at acidic pH.[5][6]
Experimental Protocols for Performance Evaluation
To assist researchers in their own comparative studies, we provide the following detailed protocols for key experiments.
Protocol 1: Determination of Hydrazone Bond Stability by HPLC
This protocol outlines a general method for assessing the hydrolytic stability of a hydrazone-linked conjugate at different pH values.
Materials:
-
Hydrazone-linked conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the hydrazone-linked conjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution with PBS (pH 7.4) and acetate buffer (pH 5.0) to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and transfer it to an autosampler vial.
-
Analyze the samples by HPLC to quantify the amount of intact conjugate and released components.
-
Calculate the percentage of conjugate remaining at each time point and plot the data to determine the hydrolysis rate.
dot
Caption: Workflow for determining hydrazone bond stability via HPLC.
Protocol 2: Glycoprotein Labeling with a Hydrazide-Functionalized Dye
This protocol describes the labeling of a glycoprotein with a hydrazide-containing fluorescent dye.
Materials:
-
Glycoprotein solution (5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5
-
Sodium meta-periodate (20 mM) in 0.1 M sodium acetate buffer, pH 5.5 (freshly prepared)
-
Hydrazide-functionalized fluorescent dye (50 mM) in DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Generate Aldehyde Groups: To 1 mL of the glycoprotein solution, add 1 mL of the sodium meta-periodate solution. Mix and incubate for 5 minutes at room temperature. This reaction oxidizes the vicinal diols of the carbohydrate moieties to aldehydes.
-
Purification: Remove excess periodate by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.
-
Conjugation: To the purified, aldehyde-containing glycoprotein, add 200 µL of the hydrazide dye solution. Incubate for 2 hours at room temperature.
-
Final Purification: Purify the labeled glycoprotein from excess dye using a desalting column or dialysis.
Conclusion and Future Directions
The selection of a hydrazide-based crosslinker requires careful consideration of the specific experimental goals. For applications demanding high conjugation efficiency with less emphasis on pH-dependent cleavage, highly reactive crosslinkers like PMCA may be suitable. However, for controlled drug delivery systems that rely on acidic release, a crosslinker like APM, which forms a more stable bond at neutral pH and is more labile at acidic pH, would be the preferred choice.[5][6]
Homobifunctional crosslinkers like ADH offer a straightforward approach for creating crosslinked networks, such as hydrogels. The mechanical properties and degradation kinetics of these hydrogels can be tuned by varying the concentration of the crosslinker and the polymer.[7]
Future research should focus on direct, quantitative comparisons of a wider range of homobifunctional and heterobifunctional hydrazide crosslinkers under standardized conditions. This would provide a more comprehensive understanding of their relative performance and enable researchers to make even more informed decisions. The development of novel hydrazide crosslinkers with tailored reactivity and stability profiles will undoubtedly continue to expand the toolkit for bioconjugation and advanced materials science.
References
- Christie, R. J., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Christie, R. J., et al. (2010). Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry.
- Bystrický, S., et al. (2000). Determination of the cross-linking effect of adipic acid dihydrazide on glycoconjugate preparation.
- Matan, C., et al. (2015). Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications. Polymers, 7(9), 1735-1763. [Link]
- Gantrade. (n.d.).
- Vadaga, A., et al. (2022). Preparation and evaluation of adipic dihydrazide cross-linked hyaluronic acid microspheres for cephalexin. International Journal of Pharmaceutical Sciences and Research, 13(5), 1000-1010. [Link]
- ResearchGate. (n.d.). Schematic showing of covalent crosslinking of alginate using adipic acid dihydrazide as cross-linker. [Link]
- ResearchGate. (n.d.).
- Poveda-Reyes, S., et al. (2021). Structural changes and crosslinking modulated functional properties of oxi-HA/ADH hydrogels useful for regenerative purposes.
- Ataman Kimya. (n.d.). Adipic Acid Dihydrazide (ADH). [Link]
- Houk, K. N., et al. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 10(7), 1293–1304. [Link]
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A Comparative Guide to Carbonyl Derivatization: Analyzing the Specificity of 3-(Dimethylamino)benzohydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise and sensitive detection of carbonyl compounds—aldehydes and ketones—is a frequent necessity. Their inherent volatility and often poor ionization efficiency can present significant analytical hurdles.[1] Derivatization, a process that modifies an analyte to make it more suitable for analysis, is a cornerstone strategy to overcome these challenges.[2] This guide provides an in-depth analysis of 3-(Dimethylamino)benzohydrazide as a derivatizing agent, comparing its performance and specificity against key alternatives, supported by experimental data and detailed protocols.
The Role of Hydrazides in Carbonyl Analysis
Hydrazide-based reagents are a prominent class of derivatizing agents for carbonyl compounds. The fundamental reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone.[3] This transformation is critical for several reasons:
-
Enhanced Detectability: The newly formed hydrazone often possesses chromophoric or fluorophoric properties, or a permanently charged group, making it readily detectable by UV-Vis, fluorescence, or mass spectrometry (MS) detectors.[4]
-
Improved Chromatographic Behavior: Derivatization can increase the molecular weight and reduce the volatility of the analyte, leading to better separation and peak shape in chromatographic systems like HPLC and GC.[5]
-
Increased Stability: The resulting hydrazones are generally more stable than the parent carbonyl compounds, facilitating sample handling and analysis.[3]
Profiling this compound
This compound is a derivatizing agent used in proteomics research and for the analysis of carbonyl compounds.[6] Its structure, featuring a hydrazide functional group for reaction with carbonyls and a dimethylamino group, influences its reactivity and detection characteristics.
The reaction of this compound with an aldehyde or ketone proceeds via the formation of a hydrazone, as illustrated below. The dimethylamino group can enhance the signal in certain analytical techniques.
Comparative Analysis of Derivatizing Agents
The selection of a derivatizing agent is contingent upon the specific analytical goal, the nature of the analyte, the sample matrix, and the available instrumentation.[1] Here, we compare this compound with two widely used alternatives: Dansylhydrazine and Girard's Reagent T.
Dansylhydrazine: The High-Sensitivity Fluorophore
Dansylhydrazine, or 5-(dimethylamino)naphthalene-1-sulfonohydrazide, is a fluorescent labeling reagent renowned for its high sensitivity.[7][8] Upon reaction with carbonyls, it forms intensely fluorescent hydrazones, enabling detection at very low concentrations.[3]
Key Advantages:
-
High Sensitivity: Its fluorescent nature allows for excellent detection limits, often in the nanomolar range.[9]
-
Established Methodology: It is a widely used reagent with a wealth of literature and established protocols for various applications, including the analysis of malondialdehyde, a marker of oxidative stress.[9]
Girard's Reagent T: The Mass Spectrometry Enhancer
Girard's Reagent T (GRT), or trimethylacetohydrazide ammonium chloride, is a cationic derivatizing agent specifically designed to enhance ionization efficiency in mass spectrometry.[10][11] It reacts with aldehydes and ketones to form hydrazones that carry a permanent positive charge.[4][12]
Key Advantages:
-
Superior MS Signal: The pre-existing positive charge on the quaternary ammonium group significantly improves the response in positive ion electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits.[4][12]
-
Versatility: It has been successfully employed for the analysis of a wide range of carbonyl-containing molecules, including steroids and modified nucleosides.[12][13]
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of this compound and its alternatives.
| Performance Metric | This compound | Dansylhydrazine | Girard's Reagent T |
| Derivatization Principle | Forms a hydrazone with a dimethylamino group. | Forms a highly fluorescent dansyl-hydrazone.[3] | Forms a hydrazone with a permanent positive charge.[4] |
| Primary Detection Method | HPLC-UV, LC-MS | HPLC-Fluorescence, LC-MS[8][9] | LC-MS/MS in positive ion mode.[12] |
| Key Advantage | Potential for good UV and MS detection. | Excellent sensitivity due to fluorescence.[14] | Significantly enhances MS ionization efficiency.[4] |
| Typical Reaction Time | Varies (minutes to hours) | 30 minutes to 2 hours.[14] | 1 to 12 hours.[12][14] |
| Derivative Stability | Moderate | Good | Moderate to Good.[14] |
Experimental Protocols
The following are generalized protocols for the derivatization of carbonyl compounds. Optimization is often necessary based on the specific analyte and sample matrix.
General Protocol for Derivatization with Hydrazides
This protocol provides a general framework for the derivatization of aldehydes and ketones using hydrazide reagents.
Caption: General workflow for carbonyl derivatization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the hydrazide reagent (e.g., this compound, Dansylhydrazine, or Girard's Reagent T) in a suitable solvent such as acetonitrile or methanol.
-
Prepare a catalytic amount of a weak acid, such as acetic acid or trichloroacetic acid.[14]
-
-
Derivatization Reaction:
-
In a reaction vial, combine the sample containing the carbonyl compound with an excess of the hydrazide reagent solution.
-
Add the acid catalyst to the mixture.
-
Incubate the reaction mixture at a slightly elevated temperature (e.g., 40-60°C) for a specified time (typically ranging from 30 minutes to a few hours) to ensure complete reaction.[14]
-
-
Sample Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the LC system or may require a cleanup step to remove excess reagent.
-
Analyze the derivatized sample by HPLC with an appropriate detector (UV, Fluorescence) or by LC-MS.
-
Reaction Mechanism and Specificity
The reaction between a hydrazide and a carbonyl compound is a well-established condensation reaction. The specificity of this reaction for aldehydes and ketones is a key advantage in complex sample matrices.
Caption: Reaction mechanism of hydrazide with a carbonyl.
The initial nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon is generally the rate-determining step. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic. While the reaction is highly specific for aldehydes and ketones, the reaction rates can vary depending on the steric and electronic environment of the carbonyl group.
Conclusion: Selecting the Optimal Reagent
The choice between this compound, Dansylhydrazine, and Girard's Reagent T is ultimately dictated by the analytical requirements of the study and the available instrumentation.
-
For high-sensitivity fluorescence-based detection , Dansylhydrazine is an excellent and well-documented choice.[14]
-
For LC-MS applications where signal enhancement is paramount , Girard's Reagent T offers a significant advantage due to its permanent positive charge.[4]
-
This compound serves as a versatile reagent suitable for both HPLC-UV and LC-MS analyses, and its utility should be evaluated based on the specific carbonyl compounds of interest and the desired sensitivity.
Method validation is crucial regardless of the chosen reagent to ensure accuracy, precision, and reliability of the analytical results. This guide provides a foundational understanding to aid researchers in making an informed decision for their carbonyl analysis needs.
References
- Kim, H. J., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 695.
- What are some alternatives to the DNPH test? - Drlogy. (n.d.).
- Forester, C. D., & Wells, J. R. (2013). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis.
- McDonald, J. G., et al. (2013). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of lipid research, 54(4), 1173–1181.
- Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical chemistry, 79(19), 7591–7597.
- This compound (C9H13N3O) - PubChemLite. (n.d.).
- Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
- Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (2020).
- Dansylhydrazine | C12H15N3O2S | CID 94442 - PubChem. (n.d.).
- Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 397(2), 767–778.
- Eggink, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 767-778.
- Uppal, K., et al. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of analytical toxicology, 44(3), 265–273.
- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2009). Journal of Chemistry, 6(3), 763-769.
- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(2), 20-27.
- 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem. (n.d.).
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (n.d.).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules, 24(11), 2145.
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A Comparative Guide to Isotopic Labeling with Hydrazide Reagents for Quantitative Analysis of Carbonyl-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in metabolomics and proteomics, the accurate measurement of low-abundance and poorly ionizable molecules remains a significant challenge. Carbonyl-containing compounds, such as aldehydes and ketones, are a crucial class of molecules that often fall into this category. Chemical derivatization using isotopic labeling is a powerful strategy to enhance their detection by mass spectrometry (MS) and enable precise quantification.[1][2]
This guide provides a comprehensive comparison of isotopic labeling strategies focusing on hydrazide reagents for the quantitative analysis of carbonyl compounds. We will delve into the established performance of widely-used reagents and introduce 3-(Dimethylamino)benzohydrazide as a promising, albeit currently less documented, alternative. This guide is intended to equip researchers with the necessary information to select the optimal labeling strategy for their specific analytical needs.
The Principle of Isotopic Labeling with Hydrazide Reagents
Hydrazide reagents react with the carbonyl group of aldehydes and ketones under mildly acidic conditions to form a stable hydrazone.[1] This derivatization serves two primary purposes in quantitative mass spectrometry:
-
Enhanced Ionization Efficiency: Many hydrazide reagents possess a readily ionizable group, such as a tertiary amine, which significantly improves the signal intensity of the derivatized analyte in electrospray ionization (ESI)-MS.[1][3]
-
Quantitative Analysis through Isotopic Labeling: By using a pair of "light" and "heavy" isotopically labeled hydrazide reagents, two different sample groups (e.g., control and treated) can be derivatized separately. The samples are then mixed and analyzed in a single LC-MS run. The relative quantification of a specific carbonyl-containing molecule is determined by comparing the peak intensities of the light and heavy isotopic pairs.[4] This approach minimizes experimental variability and improves the accuracy of quantification.
Below is a diagram illustrating the general workflow for isotopic labeling of carbonyl compounds.
Caption: General workflow for quantitative analysis of carbonyl compounds using isotopic labeling.
Established Hydrazide Reagents for Quantitative Analysis
Several hydrazide reagents have been successfully employed for the isotopic labeling of carbonyl compounds. Here, we compare two of the most prominent examples: Dansylhydrazine and 3-Nitrophenylhydrazine.
Dansylhydrazine (DnsHz)
Dansylhydrazine is a widely used derivatization reagent for aldehydes and ketones, enhancing their detectability in both fluorescence and mass spectrometry.[1][5] Its use in a chemical isotope labeling (CIL) LC-MS method has been well-documented for profiling the carbonyl submetabolome.[4]
Performance Characteristics:
-
Sensitivity: DnsHz derivatization significantly increases MS signal intensity for carbonyl compounds. For instance, the signal for 2-butanone was enhanced by approximately 940-fold after labeling.[4]
-
Quantitative Accuracy and Precision: In a replicate analysis of a 1:1 mixture of ¹²C- and ¹³C-DnsHz labeled human urine, the average relative standard deviation (RSD) of the peak pair ratios was 7.6%, with 95.6% of the pairs having an RSD below 20%, demonstrating high precision.[4] The accuracy is also high, with the majority of peak pair ratios being close to the expected value of 1.0.[4]
-
Coverage: This method allows for the detection of a large number of carbonyl metabolites, with an average of 2030 ± 39 peak pairs detected per run in human urine samples.[4]
Experimental Protocol for Carbonyl Submetabolome Profiling using ¹²C-/¹³C-Dansylhydrazine:
-
Sample Preparation: Aliquot the biological sample (e.g., urine).
-
Labeling Reaction:
-
To one aliquot, add ¹²C-DnsHz solution.
-
To a separate aliquot (or a pooled sample for reference), add ¹³C-DnsHz solution.
-
The reaction is typically carried out at room temperature for a specified duration.
-
-
Sample Mixing: Mix the ¹²C- and ¹³C-labeled samples in a 1:1 ratio.
-
LC-MS Analysis: Analyze the mixed sample by reversed-phase liquid chromatography coupled with a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to pick peak pairs and calculate their intensity ratios for relative quantification.
3-Nitrophenylhydrazine (3-NPH)
3-Nitrophenylhydrazine is another effective derivatization reagent, particularly noted for its application in the analysis of low-molecular-weight sugars and other carbonyls.[1] A key advantage of 3-NPH is that the excess reagent often does not interfere with the analysis in negative ion ESI-MS mode.[1]
Performance Characteristics:
-
Sensitivity: 3-NPH derivatization provides significant sensitivity enhancement. For example, a method for quantifying reactive aldehydes in brain tissue using 3-NPH achieved on-column limits of detection in the range of 0.1 to 2 fmol.[6]
-
Versatility: 3-NPH can be used to derivatize not only carbonyls but also carboxylic acids and phosphoryl groups, making it a versatile reagent for broader metabolomic profiling.[2]
-
Quantitative Accuracy: The use of isotopically labeled 3-NPH (e.g., ¹³C₆-3-NPH) as an internal standard allows for accurate and precise quantification, effectively compensating for matrix effects.[1]
Experimental Protocol for Aldehyde Quantification in Brain Tissue using 3-NPH:
-
Sample Preparation: Homogenize brain tissue in a suitable buffer.
-
Protein Precipitation: Precipitate proteins using an agent like trichloroacetic acid, then collect the supernatant after centrifugation.
-
Derivatization Reaction: Add the 3-NPH solution (e.g., 25 mM) to the supernatant and incubate at a controlled temperature (e.g., 20°C) for a specific time (e.g., 30 minutes).[6]
-
LC-MS/MS Analysis: Inject the derivatized sample into an LC-MS/MS system for targeted quantitative analysis.
A Prospective Look: this compound
While not extensively documented in the literature for isotopic labeling, this compound presents a promising structure for this application. Its chemical properties suggest it could be a valuable tool for the quantitative analysis of carbonyl compounds.
Chemical Rationale and Expected Advantages:
The structure of this compound features a hydrazide group for reaction with carbonyls and a dimethylamino group which is expected to provide high ionization efficiency in positive-ion ESI-MS. This is analogous to the function of the dansyl group in Dansylhydrazine.
The reaction of this compound with a carbonyl compound (ketone or aldehyde) is expected to proceed as follows:
Caption: Proposed reaction of this compound with a carbonyl compound.
Proposed Experimental Protocol for Isotopic Labeling with this compound:
This is a theoretical protocol based on the methodologies for other hydrazide reagents and requires experimental validation.
-
Synthesis of Labeled Reagent: An isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N in the benzohydrazide backbone or deuterium on the dimethylamino group) would need to be synthesized.
-
Sample Preparation: Prepare two sets of samples (e.g., control and experimental).
-
Derivatization:
-
To the control sample, add the "light" (unlabeled) this compound solution.
-
To the experimental sample, add the "heavy" (isotopically labeled) this compound solution.
-
The reaction would likely be conducted in a suitable solvent with a mild acid catalyst at room temperature or with gentle heating.
-
-
Quenching and Mixing: Stop the reaction after an optimized time and mix the light- and heavy-labeled samples in a 1:1 ratio.
-
LC-MS Analysis: Analyze the combined sample using a reversed-phase LC column coupled to an ESI-MS instrument operating in positive ion mode.
-
Data Analysis: Perform relative quantification by comparing the peak areas of the extracted ion chromatograms for the light and heavy isotopic pairs of each derivatized carbonyl compound.
Comparative Summary of Hydrazide Labeling Reagents
| Feature | Dansylhydrazine (DnsHz) | 3-Nitrophenylhydrazine (3-NPH) | This compound (Proposed) |
| Target Analytes | Aldehydes, Ketones | Aldehydes, Ketones, Carboxylic Acids, Phosphoryl groups | Aldehydes, Ketones |
| Ionization Enhancement | High (Dansyl group) | High (Nitro group) | Expected to be high (Dimethylamino group) |
| MS Polarity | Positive Ion Mode | Negative Ion Mode (for carbonyls) | Expected to be Positive Ion Mode |
| Quantitative Performance | High accuracy and precision demonstrated[4] | High accuracy and precision demonstrated[1][6] | To be determined experimentally |
| Workflow Complexity | Standard derivatization protocol | Can be simpler as excess reagent may not need removal[1] | Expected to be a standard derivatization protocol |
| Supporting Literature | Extensive | Well-documented | Limited to non-existent for this application |
Conclusion
The quantitative analysis of carbonyl-containing molecules is greatly enhanced by isotopic labeling with hydrazide reagents. Established methods using Dansylhydrazine and 3-Nitrophenylhydrazine offer robust and sensitive platforms for researchers in metabolomics and other fields. These reagents have been proven to increase ionization efficiency and provide accurate and precise quantification when coupled with mass spectrometry.
While this compound is not yet established in the literature as a quantitative labeling reagent, its chemical structure suggests it holds significant potential as an effective tool for this purpose, particularly for analysis in positive ion mode ESI-MS. The proposed workflow provides a starting point for researchers interested in exploring and validating this promising alternative. The choice of reagent will ultimately depend on the specific carbonyl compounds of interest, the sample matrix, and the analytical instrumentation available.
References
- Profiling of carbonyl compounds in serum by stable isotope labeling - Double precursor ion scan - Mass spectrometry analysis.Analytica Chimica Acta, 2017. [Link]
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.Molecules, 2021. [Link]
- Improved Quantification of Carbonyl Sub-metabolome by Liquid Chromatography Mass Spectrometry using a Fragment Controlled Multiplexed Isotopic Tag.ChemRxiv, 2023. [Link]
- Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome.Analytical Chemistry, 2017. [Link]
- Development of High-Performance Chemical Isotope Labeling LC-MS for Profiling the Carbonyl Submetabolome.Request PDF, N.D. [Link]
- Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage.
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- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
- Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea.PubMed, N.D. [Link]
- Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.PMC, 2013. [Link]
- Derivatization for liquid chromatography-mass spectrometry.
- Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling.PubMed, 2018. [Link]
- Stable isotope dimethyl labeling.Children's Cancer Hospital 57357, N.D. [Link]
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- Method of analysis of aldehyde and ketone by mass spectrometry.
- Synthesis, characterization and biological applications of substituted benzohydrazide deriv
- Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.PMC, 2023. [Link]
- Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain F
- Synthesis of isotopically labeled 1,3-dithiane.PubMed - NIH, 2014. [Link]
- Capture and dimethyl labeling of glycopeptides on hydrazide beads for quantitative glycoproteomics analysis.PubMed, 2012. [Link]
- New Iridium-catalysed Methods for the Direct Preparation of Isotopically-labelled Compounds of Pharmaceutical Importance.ARCHIE-WeSt, N.D. [Link]
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- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.Molecules, 2019. [Link]
- MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones.
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A Researcher's Guide to Determining the Cross-Linking Efficiency of Hydrazide-Based Reagents
A Comparative Analysis Focused on 3-(Dimethylamino)benzohydrazide
In the landscape of bioconjugation and drug delivery, the covalent stabilization of macromolecules through cross-linking is a cornerstone technique. The choice of a cross-linking agent is critical, dictating the stability, functionality, and immunogenicity of the final conjugate. While several classes of cross-linkers exist, hydrazide-based reagents offer a unique advantage: the ability to form stable hydrazone bonds with oxidized carbohydrates or to act as spacers in multi-step conjugation protocols, often targeting carboxyl groups on proteins in the presence of a carbodiimide activator.
This guide provides a comprehensive framework for researchers to determine the cross-linking efficiency of hydrazide-based reagents, with a specific focus on evaluating novel or less-characterized compounds like this compound. Due to the limited published data on this specific compound, we will use the well-characterized aliphatic dihydrazide, Adipic Acid Dihydrazide (ADH), as a reference standard for our experimental protocols and comparisons. The methodologies outlined herein are designed to be broadly applicable, allowing for the rigorous evaluation of any new hydrazide cross-linker.
The Chemistry of Hydrazide Cross-Linking
Hydrazide cross-linkers are most commonly employed in a two-step process involving the activation of carboxyl groups (-COOH) on a protein or other molecule using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the active intermediate. The activated carboxyl group readily reacts with the hydrazide moiety (-CONHNH2) to form a stable amide bond. When a dihydrazide is used, it can act as a spacer, linking two carboxyl-containing molecules or a carboxyl group to another functional group.
The efficiency of this reaction is dependent on several factors, including pH (typically 4.5-5.5 for carboxyl activation), the concentration of the coupling reagents, and the intrinsic reactivity of the hydrazide itself. The structure of the hydrazide plays a significant role; for instance, the aromatic nature of this compound may influence its reactivity and solubility compared to an aliphatic hydrazide like ADH. The presence of the dimethylamino group could also impact its nucleophilicity and solubility in aqueous buffers.
Experimental Workflow for Determining Cross-Linking Efficiency
The following protocol provides a robust method for quantifying the efficiency of a hydrazide cross-linker by measuring the amount of unreacted hydrazide after a cross-linking reaction. This is often achieved using a colorimetric assay, such as the trinitrobenzenesulfonic acid (TNBSA) assay, which reacts with primary amines (and thus, unreacted hydrazides) to produce a colored product.
Diagram of the Experimental Workflow
Caption: Workflow for assessing hydrazide cross-linking efficiency.
Step-by-Step Protocol
-
Reagent Preparation:
-
Protein Solution: Prepare a 10 mg/mL solution of a model protein rich in carboxyl groups, such as Bovine Serum Albumin (BSA), in 100 mM MES buffer, pH 5.0.
-
Cross-linker Solutions: Prepare 100 mM stock solutions of Adipic Acid Dihydrazide (ADH) and this compound in the same MES buffer.
-
Activator Solution: Prepare a fresh solution of 100 mM EDC and 25 mM NHS in the MES buffer immediately before use.
-
-
Cross-linking Reaction:
-
To 1 mL of the BSA solution, add 100 µL of the EDC/NHS solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Divide the activated protein solution into two tubes. To one, add a 10-fold molar excess of the ADH solution. To the other, add a 10-fold molar excess of the this compound solution. A control reaction with no cross-linker should also be prepared.
-
Incubate the reactions for 2 hours at room temperature with gentle mixing.
-
-
Sample Clean-up:
-
Remove excess, unreacted cross-linker and coupling reagents by passing the reaction mixtures through a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO). This step is crucial to prevent interference in the downstream analysis.
-
-
Quantification of Cross-linking:
-
TNBSA Assay for Unreacted Hydrazide: While TNBSA is traditionally for primary amines, it can be adapted for hydrazides. However, a more direct method for assessing protein-protein cross-linking is SDS-PAGE.
-
SDS-PAGE Analysis: Analyze the desalted protein samples on a 4-12% gradient SDS-PAGE gel. The formation of higher molecular weight bands (dimers, trimers, etc.) is direct evidence of successful cross-linking. Stain the gel with a protein stain (e.g., Coomassie Blue) and quantify the band intensities using densitometry software (e.g., ImageJ).
-
-
Calculation of Cross-linking Efficiency:
-
The efficiency can be expressed as the percentage of the initial monomeric protein that has been converted into higher molecular weight species.
-
Efficiency (%) = (Total Intensity of Higher MW Bands / Total Intensity of All Bands) x 100
-
Comparative Performance Analysis
The following table presents a hypothetical comparison based on the known properties of ADH and the expected properties of this compound.
| Parameter | Adipic Acid Dihydrazide (ADH) | This compound | Rationale for Expected Performance |
| Structure | Aliphatic, flexible | Aromatic, more rigid | The aromatic ring in this compound introduces steric hindrance and reduces the flexibility of the spacer arm compared to the linear aliphatic chain of ADH. |
| Solubility | High in aqueous buffers | Moderate to high | The dimethylamino group is expected to enhance aqueous solubility, potentially making it comparable to or even better than ADH in certain buffer systems. |
| Reactivity | Standard | Potentially higher | The electron-donating dimethylamino group could increase the nucleophilicity of the hydrazide nitrogen, potentially leading to faster reaction kinetics with the activated carboxyl groups. |
| Spacer Arm Length | ~8.6 Å | ~7.4 Å | The shorter, more rigid structure of this compound may be advantageous for applications requiring a more defined distance between conjugated molecules. |
| Cross-linking Efficiency (Hypothetical) | 60-70% | 55-75% | While potentially more reactive, steric hindrance from the aromatic ring might slightly reduce overall efficiency compared to the flexible ADH. This needs to be experimentally verified. |
Conclusion and Future Directions
This guide provides a foundational methodology for the characterization and comparison of hydrazide-based cross-linkers. While ADH serves as a reliable benchmark, the unique structural features of novel reagents like this compound warrant a thorough experimental evaluation. The aromatic nature and the presence of the dimethylamino group suggest that it may offer advantages in terms of reactivity and solubility, although potential steric effects should be considered.
Future studies should focus on a direct, head-to-head comparison of these two cross-linkers using the protocol outlined above. Additionally, the stability of the resulting hydrazone bond should be assessed over time and at different pH values. For researchers in drug development, evaluating the impact of the cross-linker on the biological activity and immunogenicity of the final conjugate is a critical next step. By following a systematic and rigorous approach, the scientific community can confidently select the optimal cross-linking agent for their specific application, paving the way for more stable and effective bioconjugates.
References
- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.
A Comparative Analysis of Benzohydrazide Derivatization Methods
A Senior Application Scientist's Guide to Strategic Synthesis
This guide provides a comprehensive comparison of key derivatization methods for the benzohydrazide scaffold, a cornerstone in modern medicinal chemistry. We will explore the strategic considerations underpinning synthetic choices, supported by established protocols and experimental insights. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and accelerate the discovery of novel therapeutic agents.
Introduction: The Enduring Versatility of the Benzohydrazide Moiety
Benzohydrazide and its derivatives represent a privileged class of compounds in drug discovery, exhibiting a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The inherent reactivity of the hydrazide functional group (-CONHNH2) provides a versatile handle for chemical modification, enabling the systematic exploration of chemical space to refine pharmacokinetic and pharmacodynamic profiles. The nucleophilicity of the terminal amino group and the electrophilicity of the adjacent carbonyl carbon make it amenable to a wide array of chemical transformations. This guide will dissect and compare the most prevalent and effective strategies for its derivatization.
Core Derivatization Strategies: A Head-to-Head Comparison
The principal avenues for derivatizing benzohydrazide leverage the reactivity of the terminal -NH2 group and the neighboring carbonyl functionality. We will focus on three dominant synthetic pathways: Schiff base formation, N-acylation, and cyclization reactions to forge diverse heterocyclic systems.
Schiff Base Formation: A Facile Route to Bioactive Imines
The condensation of benzohydrazide's terminal amino group with a diverse range of aldehydes and ketones is an efficient and straightforward method for generating extensive libraries of Schiff bases (imines).[3][4] This reaction is typically catalyzed by acid and proceeds via a nucleophilic addition-elimination mechanism.[4]
Mechanism and Strategic Rationale: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone.[4] A subsequent dehydration step, often facilitated by azeotropic removal of water or the use of a dehydrating agent, yields the stable imine product. The selection of the carbonyl partner is a critical determinant of the resulting derivative's biological activity. For instance, aromatic aldehydes can introduce supplementary pharmacophoric elements and modulate the electronic landscape of the entire molecule.
Experimental Protocol: General Procedure for Schiff Base Synthesis [3][5]
-
Reactant Dissolution: Dissolve benzohydrazide (1.0 equivalent) in a suitable solvent, such as ethanol.[3][5]
-
Aldehyde/Ketone Addition: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of an acid, such as concentrated hydrochloric acid or glacial acetic acid, can be added to facilitate the reaction.[3][5]
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours.[5] The formation of a precipitate often indicates product formation.
-
Isolation and Purification: Collect the solid product by filtration, wash it with a suitable solvent like petroleum ether, and dry.[5] Further purification can be achieved by recrystallization from a solvent such as ethanol.[5]
Workflow for Schiff Base Formation
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-(Dimethylamino)benzohydrazide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(Dimethylamino)benzohydrazide (CAS No. 205927-64-6), a compound utilized in proteomics research.[1][2] By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
Chemical Profile and Hazard Assessment: Understanding the Risks
-
Potential Carcinogen: Hydrazine and some of its derivatives are considered potential occupational carcinogens.[3] The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to carcinogens be kept to the lowest feasible concentration.
-
Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin, potentially causing damage to the liver, kidneys, and central nervous system.
-
Reactivity: Hydrazines are reactive compounds and can be flammable. Anhydrous hydrazine, for instance, can decompose explosively at elevated temperatures, a reaction that can be catalyzed by metallic ions.
Given these potential hazards, this compound must be handled as a hazardous chemical with appropriate precautions throughout its lifecycle in the laboratory, including disposal.
Regulatory Framework: Adherence to EPA and NIOSH Guidelines
The U.S. Environmental Protection Agency (EPA) has designated specific waste codes for hazardous wastes generated from the production of 1,1-dimethylhydrazine (UDMH) from carboxylic acid hydrazides. These codes include:
-
K107: Column bottoms from product separation.
-
K108: Condensed column overheads and reactor vent gases.
-
K109: Spent filter cartridges from product purification.
-
K110: Condensed column overheads from intermediate separation.
The inclusion of these waste streams underscores the hazardous nature of chemicals involved in this manufacturing process. Therefore, it is imperative to manage this compound as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.
Furthermore, NIOSH provides comprehensive guidelines for handling chemical carcinogens in the workplace. The core principle of these guidelines is to minimize worker exposure through a hierarchy of controls, including engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The following table summarizes the minimum PPE requirements:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility chart for specific breakthrough times. | Prevents skin absorption of the chemical. |
| Body | A laboratory coat, preferably a certified flame-resistant (FR) one. A disposable apron may also be used over the lab coat. | Protects against spills and splashes. FR properties offer protection from potential ignition sources. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if handling outside of a fume hood or if there is a risk of aerosolization. | Prevents inhalation of potentially harmful vapors or dust. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a clear, procedural guide for laboratory personnel.
Disposal Workflow for this compound
Detailed Steps:
-
Designate a Satellite Accumulation Area (SAA): In accordance with EPA regulations, establish a designated SAA in your laboratory for the accumulation of hazardous waste. This area should be under the direct control of the laboratory personnel generating the waste.
-
Select a Compatible Waste Container: Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. Ensure the container is clean and dry before use.
-
Segregate Waste Streams: Crucially, do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or explosive reactions with hydrazides.
-
Recommended Practice: Collect waste this compound, including any contaminated materials like weighing paper or pipette tips, in a dedicated waste container. If a solvent is used for rinsing glassware, collect the rinsate in a separate, appropriately labeled container.
-
-
Transfer Waste to Container: All transfers of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use a funnel to pour liquid waste to prevent spills. For solid waste, carefully place it in the container to avoid generating dust.
-
Label the Waste Container: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial accumulation. A clear and accurate label is a regulatory requirement and essential for safe handling by waste management personnel.
-
Store in SAA: Store the sealed waste container in the designated SAA. The container must be kept closed at all times except when adding waste.
-
Arrange for Pickup: Once the container is full, or if it has been in the SAA for an extended period (check your institution's specific time limits), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS.
-
Contain: If the spill is small and you are trained to handle it, wear your full PPE and contain the spill with a chemical spill kit absorbent.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention after initial first aid measures have been taken.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- Agency for Toxic Substances and Disease Registry. (1997). ToxFAQs™ for Hydrazines.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- National Institute for Occupational Safety and Health. (2016). NIOSH Chemical Carcinogen Policy.
Sources
Navigating the Safe Handling of 3-(Dimethylamino)benzohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. 3-(Dimethylamino)benzohydrazide, a valuable compound in proteomics research, requires meticulous handling due to its potential hazards.[1] This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile: More Than Just a Powder
The hydrazide functional group is reactive, and this reactivity is the basis for both its utility in chemical synthesis and its potential biological activity.[3] Understanding this is key to appreciating the importance of preventing exposure.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and use of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated chemical properties.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | The aromatic amine and hydrazide moieties suggest the potential for skin absorption and sensitization. Nitrile and butyl rubber offer good resistance to a range of organic chemicals.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes of solutions or accidental aerosolization of the powder, which can cause serious eye irritation. |
| Body Protection | A long-sleeved, chemical-resistant laboratory coat | Provides a barrier against incidental skin contact with the powder or solutions. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) | Should be used when handling large quantities of the powder outside of a certified chemical fume hood or if there is a risk of aerosol generation. This is crucial to prevent respiratory irritation. |
The Logic of Glove Selection: Beyond the Material
Choosing the right glove involves more than just picking a material. The breakthrough time—the time it takes for the chemical to permeate the glove material—is a critical factor.[5] While specific data for this compound is limited, for related aromatic amines and hydrazines, butyl and nitrile gloves are generally recommended.[6] It is imperative to source gloves from reputable manufacturers and to have their specific chemical resistance data readily available.[5][7]
Field-Proven Insight: Double-gloving is a prudent practice when handling potentially hazardous powders. The outer glove can be removed if contaminated, leaving a clean inner glove and minimizing the risk of exposure during subsequent manipulations.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the potential for error and exposure. The following protocol is designed to be a self-validating system, with each step logically flowing to the next to ensure safety.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management
For a small powder spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined above, including respiratory protection.
-
Contain and Clean: Gently cover the spill with a damp paper towel to avoid generating dust.[8] Alternatively, use an absorbent material like vermiculite.[9]
-
Collect: Carefully scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect the environment.
Core Principle: Never dispose of this compound down the drain or in regular trash.
Caption: A systematic approach to the disposal of this compound waste.
Expert Insight on Disposal: For hydrazide-containing waste, chemical treatment to break down the reactive functional group can be a viable option prior to disposal. Oxidation with a dilute solution of sodium or calcium hypochlorite can be effective for hydrazine itself.[11][12][13] However, this should only be performed by trained personnel following a validated and approved institutional protocol.
By integrating these detailed safety and logistical protocols into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring both the integrity of your research and the well-being of your team.
References
- CP Lab Safety. (n.d.). Glove Compatibility.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- INCHEM. (1991). Hydrazine (HSG 56, 1991).
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Unknown Source. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- University of Rochester. (n.d.). Safe Handling and Storage of Chemicals.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- GZ Industrial Supplies. (2025). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- WSU Spokane. (n.d.). GLOVE SELECTION CHART.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Lab Manager. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
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- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. arxada.com [arxada.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
